1-(3,5-Dibromophenyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dibromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2N/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRXMTGCKLGGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682145 | |
| Record name | 1-(3,5-Dibromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-07-6 | |
| Record name | 1-(3,5-Dibromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Arylpiperidine Scaffold
An In-Depth Technical Guide to 1-(3,5-Dibromophenyl)piperidine: Properties, Synthesis, and Applications
The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional vector for molecular exploration.[3] When coupled with an aromatic system, the resulting N-arylpiperidine motif becomes a "privileged scaffold" for developing agents that target the central nervous system (CNS), among other therapeutic areas.[1][4][5][6]
This guide focuses on this compound, a key chemical intermediate and building block. The strategic placement of two bromine atoms on the phenyl ring offers synthetic handles for further functionalization, making it a valuable precursor for creating diverse chemical libraries in drug discovery and materials science. We will explore its core chemical properties, detail a robust synthetic methodology, and discuss its reactivity and potential applications for researchers and drug development professionals.
Core Chemical & Physical Properties
This compound is a disubstituted aromatic amine. Its fundamental properties are summarized below, derived from established chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 1261995-07-6 | [7] |
| Molecular Formula | C₁₁H₁₃Br₂N | [7][8] |
| Molecular Weight | 319.04 g/mol | [7][8] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | [7] |
| InChI Key | XJRXMTGCKLGGJU-UHFFFAOYSA-N | [7] |
| PubChem CID | 53217038 | [7] |
Structural Analysis
The molecule's structure consists of a saturated six-membered piperidine ring linked via its nitrogen atom to the C1 position of a 3,5-dibrominated benzene ring.
Synthesis via Buchwald-Hartwig Amination
The formation of the C-N bond between the aryl ring and the piperidine nitrogen is most efficiently achieved through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[9][10] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher, classical methods.[9]
The reaction couples an aryl halide (1,3,5-tribromobenzene or 1-halo-3,5-dibromobenzene) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Catalytic Cycle Mechanism
The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) interchange.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to accelerate the reductive elimination step, improving reaction efficiency.[11]
Step-by-Step Procedure:
-
Catalyst Pre-formation/Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3,5-tribromobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Causality: Using a slight excess of the phosphine ligand relative to the palladium source ensures the formation of the active monoligated Pd(0) species and prevents catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the piperidinium intermediate without competing side reactions. [10]2. Addition of Amine and Solvent: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).
-
Causality: A slight excess of the amine ensures the complete consumption of the limiting aryl halide. Anhydrous solvent is crucial to prevent quenching of the base and potential side reactions.
-
-
Reaction: Heat the sealed reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization
Confirmation of the product's identity is achieved through standard spectroscopic methods. While a specific public spectrum for this exact compound is not readily available, the expected ¹H NMR signals can be predicted based on the structure and data from analogous compounds. [12][13]
-
¹H NMR:
-
Aromatic Region (~7.0-7.5 ppm): The dibromophenyl ring protons are expected to appear as two signals: a triplet (for the H4 proton) and a doublet (for the H2 and H6 protons) due to symmetry.
-
Piperidine α-Protons (~3.1-3.3 ppm): The four protons adjacent to the nitrogen (α-protons) will appear as a multiplet, shifted downfield due to the deshielding effect of the nitrogen.
-
Piperidine β- and γ-Protons (~1.5-1.8 ppm): The remaining six protons of the piperidine ring will appear as a complex set of multiplets in the aliphatic region.
-
-
¹³C NMR: Expect distinct signals for the ipso, ortho, meta, and para carbons of the aromatic ring (with the bromine-substituted carbons being significantly shifted) and three signals for the piperidine carbons (α, β, and γ).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
Reactivity and Synthetic Utility
The true value of this compound for a drug development professional lies in its potential for diversification. The two bromine atoms serve as versatile synthetic handles for subsequent cross-coupling reactions.
-
Sequential Cross-Coupling: The bromine atoms can be selectively functionalized in subsequent Suzuki, Stille, Sonogashira, or a second Buchwald-Hartwig amination reaction. This allows for the controlled, stepwise introduction of different substituents, rapidly building molecular complexity from a common core.
-
Lithiation/Grignard Formation: The aryl bromides can be converted into organolithium or Grignard reagents, which can then react with a wide range of electrophiles to introduce new functional groups.
This synthetic versatility makes the compound an ideal scaffold for generating libraries of analogues to probe structure-activity relationships (SAR) in drug discovery campaigns. [6]
Applications in Drug Discovery
The N-arylpiperidine framework is a cornerstone of many CNS-active drugs. [2][4]Derivatives have shown activity as:
-
Serotonin (5-HT) Receptor Ligands: The arylpiperidine scaffold is common in compounds targeting various 5-HT receptors, which are implicated in depression, anxiety, and other neuropsychiatric disorders. [6]* Histamine Receptor Ligands: N-arylpiperidines have been developed as potent agonists and antagonists for histamine receptors, particularly the H3 subtype. [5]* Norepinephrine Reuptake Inhibitors (NRIs): The structure is found in dual-acting agents that combine NRI activity with 5-HT₁ₐ partial agonism, a profile of interest for treating depression and ADHD. [4] this compound serves as a starting point for synthesizing novel analogues in these and other therapeutic areas. The dibromo substitution pattern allows for the exploration of chemical space in two distinct vectors, which is highly advantageous for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its properties are well-defined, and its synthesis is reliably achieved through modern cross-coupling chemistry. For researchers in drug discovery, its true power lies in the two bromine atoms, which unlock a gateway to vast chemical diversity. A thorough understanding of its synthesis, reactivity, and the pharmacological importance of its core scaffold empowers scientists to leverage this molecule effectively in the quest for novel therapeutics.
References
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Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009-12-01). PubMed. Available at: [Link]
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1-(3-Bromophenyl)piperidine | C11H14BrN | CID 4961269. PubChem. Available at: [Link]
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Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010-07-15). PubMed. Available at: [Link]
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Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. (2012-04-01). PubMed. Available at: [Link]
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Selected pharmacologically active 4-arylpiperidines. ResearchGate. Available at: [Link]
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Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. (2024-01-01). PubMed. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. Available at: [Link]
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(R)-2-(3,5-Dibromophenyl)piperidine | C11H13Br2N | CID 130972852. PubChem. Available at: [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. McMaster University. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric N-benzyl di-substituted piperidines. (2022-12-19). Royal Society of Chemistry. Available at: [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. (CN112645902A). Google Patents.
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Piperidine-based drug discovery. ResearchGate. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024-04-03). YouTube. Available at: [Link]
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Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
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1-(3-Bromophenyl)piperazine | C10H13BrN2 | CID 2757154. PubChem. Available at: [Link]
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Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024-10-21). PubMed. Available at: [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). ACS Publications. Available at: [Link]
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Reaction of alkyl bromide in presence of piperidine. (2018-04-24). Chemistry Stack Exchange. Available at: [Link]
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An In-depth Technical Guide to 1-(3,5-Dibromophenyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Dibromophenyl)piperidine (CAS No. 1261995-07-6), a halogenated aromatic amine of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this compound is nascent, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and analogous structures to present its physicochemical properties, robust synthetic routes, potential therapeutic applications, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers looking to leverage this and similar scaffolds in drug discovery and development programs.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When coupled with an aromatic system, as in N-phenylpiperidines, the resulting structure often imparts favorable pharmacokinetic properties and provides a vector for interacting with a wide range of receptors and enzymes. The introduction of halogen atoms, such as bromine, onto the phenyl ring can further modulate the compound's lipophilicity, metabolic stability, and binding interactions, making this compound a molecule of considerable potential for generating novel chemical entities.
Physicochemical and Structural Properties
This compound is a disubstituted aromatic amine. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261995-07-6 | [2] |
| Molecular Formula | C₁₁H₁₃Br₂N | [2] |
| Molecular Weight | 319.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | [2] |
| Appearance | (Predicted) White to off-white solid | Inferred |
| Purity | Typically >97% (commercial sources) | [2] |
Synthesis of this compound: A Practical Guide
The formation of the C-N bond between the 3,5-dibromophenyl moiety and the piperidine ring is the key transformation in the synthesis of the title compound. Two powerful and well-established cross-coupling methodologies are most applicable: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Recommended Synthetic Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3][4][5] It generally proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann condensation.
Reaction Scheme:
A diagram of the Buchwald-Hartwig amination workflow.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-10 mol%).
-
Addition of Reagents: Add piperidine (1.1-1.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).
-
Solvent and Reaction Conditions: Add a dry, aprotic solvent such as toluene or dioxane. The reaction mixture is then heated, typically to 80-110 °C, and stirred for 2-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered biarylphosphine ligands like XPhos are often highly effective for this type of coupling.
-
Base: A strong base is required to deprotonate the piperidine, forming the active nucleophile. NaOtBu is a common and effective choice.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is therefore essential to prevent catalyst degradation and ensure high yields.
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[6][7][8][9][10] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative.
Reaction Scheme:
A diagram of the Ullmann condensation workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 1,3-dibromobenzene (1.0 eq), piperidine (1.5-2.0 eq), a copper catalyst such as copper(I) iodide (CuI) or copper powder (5-20 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Solvent and Reaction Conditions: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The mixture is heated to high temperatures, often in the range of 120-180 °C, for 12-48 hours.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the Buchwald-Hartwig amination.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][11]
-
Scaffold for CNS-active Agents: Phenylpiperidine derivatives are well-represented among drugs targeting the CNS. The dibromo substitution pattern of the title compound offers a unique lipophilic and electronic profile that could be exploited to modulate the activity and selectivity of new chemical entities for targets such as opioid, dopamine, and serotonin receptors.
-
Fragment-Based Drug Discovery: As a fragment-sized molecule, this compound can be used in fragment-based screening campaigns to identify initial hits against a variety of biological targets. The bromine atoms provide vectors for further synthetic elaboration to optimize binding affinity and physicochemical properties.
-
Intermediate for Complex Molecule Synthesis: This compound can serve as a key intermediate in the synthesis of more complex molecules. The bromine atoms can be further functionalized through reactions such as Suzuki or Sonogashira couplings, allowing for the introduction of additional diversity.
While no specific biological activity has been reported for this compound itself, the broader class of N-arylpiperidines has shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[12][13]
Analytical and Quality Control
The identity and purity of this compound should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the connectivity of the phenyl and piperidine rings and the substitution pattern of the bromine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or byproducts.
Safety, Handling, and Disposal
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315).[2]
-
Eye Irritation: Causes serious eye irritation (H319).[2]
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately from non-halogenated waste.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through modern cross-coupling reactions, and its structural features suggest significant potential for the development of novel therapeutics, particularly for CNS-related targets. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and utilize this compound in their research endeavors.
References
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A Technical Guide to the Characterization and Molecular Weight Determination of 1-(3,5-Dibromophenyl)piperidine
Abstract: This technical guide provides a comprehensive framework for the definitive characterization of 1-(3,5-dibromophenyl)piperidine, a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry. The piperidine moiety is a crucial structural component in many pharmaceuticals, making the precise characterization of its derivatives essential for drug development.[1] This document moves beyond a simple statement of molecular weight to detail the theoretical calculations, authoritative experimental verification via mass spectrometry, and the necessary orthogonal methods for purity and identity confirmation. The protocols described herein are designed to establish a self-validating system for analysis, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Core Physicochemical Properties of this compound
This compound is a substituted aromatic amine. Understanding its fundamental properties is the first step in any analytical endeavor. The molecule's structure, dominated by the dibrominated phenyl group and the saturated piperidine ring, dictates its solubility, chromatographic behavior, and spectral characteristics.
The molecular formula for this compound is C₁₁H₁₃Br₂N.[2][3][4] Based on this, we can summarize its key computed properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃Br₂N | [2][3][4] |
| Average Molecular Weight | 319.04 g/mol | [2][3][4] |
| Monoisotopic Mass | 316.94147 Da | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1261995-07-6 | [2] |
| XLogP3-AA (Lipophilicity) | 3.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Theoretical Molecular Weight: A Foundational Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[5] For this compound (C₁₁H₁₃Br₂N), this is calculated as follows:
-
Carbon (C): 11 atoms × 12.011 u = 132.121 u
-
Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
-
Bromine (Br): 2 atoms × 79.904 u = 159.808 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Total Average Molecular Weight: 132.121 + 13.104 + 159.808 + 14.007 = 319.04 u
Expert Insight: It is critical to distinguish between average molecular weight (using isotopic abundances) and monoisotopic mass (using the mass of the most abundant isotope for each element). High-resolution mass spectrometry resolves isotopic peaks, making the monoisotopic mass (316.94147 Da for C₁₁H₁₃⁷⁹Br₂N) the more relevant value for accurate mass measurement.[5]
Experimental Verification: High-Resolution Mass Spectrometry
While theoretical calculations are fundamental, experimental verification is authoritative. Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of small molecules with high accuracy.[5][6][7] When coupled with liquid chromatography (LC-MS), it provides both separation and precise mass information, making it a cornerstone of modern pharmaceutical analysis.[8][9]
The Causality of Method Selection
Our objective is to ionize the molecule with minimal fragmentation to observe the molecular ion peak.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is chosen for its suitability in separating non-polar to moderately polar small molecules like the target analyte.
-
Ionization: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) in the positive ion mode, preserving the intact molecular structure for mass analysis.
-
Detection: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential. These instruments can measure mass-to-charge ratios (m/z) with high precision, allowing for the confirmation of the elemental composition.[5]
Workflow for Molecular Weight Determination by LC-MS
Caption: LC-MS workflow for molecular weight verification.
Protocol 1: LC-MS Molecular Weight Determination
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Rationale: This standard concentration ensures a strong signal without saturating the detector. Filtering prevents particulates from damaging the HPLC column and MS instrument.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Rationale: A C18 column effectively retains the molecule due to its lipophilic nature. The acidic mobile phase promotes protonation, which is essential for positive mode ESI.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Range: 100 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Rationale: These are typical starting parameters for robustly ionizing small molecules via ESI. The scan range is set to comfortably include the expected m/z of the [M+H]⁺ ion.
-
-
Expected Data & Self-Validation:
-
The primary peak of interest will be the protonated molecule, [M+H]⁺.
-
Theoretical [M+H]⁺ (Monoisotopic): 316.94147 (M) + 1.00728 (H⁺) = 317.94875 m/z .
-
Trustworthiness Check: A key validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show a characteristic pattern for a molecule containing two bromine atoms:
-
A peak for [M+H]⁺ (containing two ⁷⁹Br atoms).
-
A peak at [M+2+H]⁺ (containing one ⁷⁹Br and one ⁸¹Br), approximately twice the intensity of the M peak.
-
A peak at [M+4+H]⁺ (containing two ⁸¹Br atoms), with an intensity similar to the M peak.
-
-
This unique 1:2:1 isotopic pattern provides unequivocal confirmation that the observed ion contains two bromine atoms, serving as an internal validation of the molecular formula.
-
Orthogonal Methods: Ensuring Purity and Identity
Confirming molecular weight is necessary but not sufficient. A comprehensive analysis requires orthogonal methods to assess purity and confirm structural identity.
Workflow for Complete Compound Characterization
Caption: Orthogonal methods for complete compound validation.
Protocol 2: Purity Determination by HPLC-UV
-
Principle: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the industry standard for quantifying the purity of small molecule active pharmaceutical ingredients (APIs).[10][11][12] It separates the main compound from any process-related impurities or degradation products. Purity is typically reported as a percentage based on the relative area of the main peak.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
HPLC-UV Conditions:
-
Utilize the same HPLC column and mobile phase gradient as in Protocol 1.
-
Detector: Diode Array Detector (DAD) or UV Detector.
-
Wavelength: Monitor at 254 nm.
-
Rationale: The dibromophenyl group is an excellent chromophore. 254 nm is a common wavelength for aromatic compounds and provides a robust signal. A DAD is preferred as it can collect the full UV spectrum of the peak, providing additional identity confirmation.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak corresponding to this compound.
-
Formula: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Acceptance Criteria: For drug development purposes, purity should typically be ≥95%, with specific thresholds for any single impurity.
-
Protocol 3: Identity Confirmation by FTIR Spectroscopy
-
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for compound identification.[9] It provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups. The resulting spectrum can be compared to a reference standard or used to confirm the presence of expected chemical bonds.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Conditions:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Expected Data & Interpretation:
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic - piperidine): Peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).
-
C=C stretching (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Peaks in the 1000-1350 cm⁻¹ region.
-
C-Br stretching: Strong peaks in the "fingerprint region," typically below 700 cm⁻¹.
-
The resulting spectrum provides conclusive evidence of the compound's identity when matched with a known reference.[9]
-
Conclusion
The definitive characterization of this compound, with a molecular weight of 319.04 g/mol , requires a multi-faceted analytical approach. While theoretical calculation provides a starting point, it is the empirical data from high-resolution mass spectrometry that delivers authoritative confirmation. The characteristic 1:2:1 isotopic pattern from the two bromine atoms serves as a critical, self-validating feature in the mass spectrum. Furthermore, ensuring the scientific integrity of any research or development program necessitates the use of orthogonal methods. HPLC-UV analysis confirms purity by separating and quantifying impurities, while FTIR spectroscopy provides an unmistakable fingerprint to verify molecular identity. By integrating these three techniques—MS, HPLC, and FTIR—researchers can establish a robust and trustworthy analytical profile for this compound, enabling its confident use in drug discovery and development pipelines.
References
-
Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]
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Protein Molecular Weight Determination: Key Methods, Techniques, & Applications. (n.d.). Creative Biostructure. Retrieved January 10, 2026, from [Link]
-
Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
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Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved January 10, 2026, from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 10, 2026, from [Link]
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Determining molecular weights of proteins by ESI. (n.d.). University of Arizona. Retrieved January 10, 2026, from [Link]
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A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International. Retrieved January 10, 2026, from [Link]
-
Small Molecule Analysis. (n.d.). Allumiqs. Retrieved January 10, 2026, from [Link]
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Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmaceutical Technology. Retrieved January 10, 2026, from [Link]
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(R)-2-(3,5-Dibromophenyl)piperidine. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]
-
1-(3-Bromophenyl)piperidine. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]
- Synthetic method of 1-(4-bromophenyl)piperidine. (n.d.). Google Patents.
-
1-[(3,5-Dibromophenyl)methyl]pyrrolidine. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC, PubMed Central. Retrieved January 10, 2026, from [Link]
-
Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). University of Leeds. Retrieved January 10, 2026, from [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]
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A Researcher's Guide to the Spectroscopic Profile of 1-(3,5-Dibromophenyl)piperidine
An In-depth Technical Guide for Drug Development and Medicinal Chemistry Professionals
Abstract
1-(3,5-Dibromophenyl)piperidine is a substituted aromatic amine with potential applications as a scaffold in medicinal chemistry and materials science. Accurate and comprehensive characterization of this compound is paramount for its use in research and development. This guide provides a detailed analysis of the key spectroscopic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that define the structure and purity of this compound. By explaining the causality behind the observed spectral features, this document serves as a practical reference for scientists engaged in the synthesis, quality control, and application of this and related molecules.
Introduction: The Importance of Spectroscopic Verification
In the realm of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the foundation upon which all subsequent research is built. Spectroscopic techniques provide a non-destructive "fingerprint" of a compound, revealing intricate details about its atomic composition, connectivity, and chemical environment. For a molecule like this compound, a substituted phenylpiperidine, these methods are crucial. The phenylpiperidine motif is a well-established privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1][2] Therefore, understanding the precise spectroscopic signature of this dibrominated analogue is essential for ensuring its identity and purity before its inclusion in synthetic pathways or biological screening.
This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this compound, offering not just the data itself, but a senior scientist's perspective on why the spectra appear as they do.
Molecular Structure and Atom Numbering
To facilitate a clear and logical assignment of spectroscopic signals, a standardized atom numbering system is employed for the this compound structure.
Caption: Atom Numbering for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard and set to 0.00 ppm.
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
Data Summary and Interpretation
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H4 | ~7.15 | t (triplet) | 1H | ~1.8 |
| H2, H6 | ~6.90 | d (doublet) | 2H | ~1.8 |
| H8, H12 (α-CH₂) | ~3.15 | t (triplet) | 4H | ~5.5 |
| H9, H11 (β-CH₂) | ~1.70 | m (multiplet) | 4H | - |
| H10 (γ-CH₂) | ~1.55 | m (multiplet) | 2H | - |
Causality and Field Insights:
-
Aromatic Region (6.5-8.0 ppm): The aromatic protons are found in the downfield region due to the deshielding effect of the benzene ring current.[3] The molecule's C₂ symmetry axis passing through C1, N7, and C4 renders the H2 and H6 protons chemically equivalent.
-
H4 Proton: This proton appears as a triplet because it is coupled to two equivalent neighboring protons (H2 and H6) with a small meta-coupling constant (⁴J), typically around 1-3 Hz.
-
H2/H6 Protons: These two equivalent protons appear as a doublet, each being coupled to the single H4 proton with the same meta-coupling constant. The electron-withdrawing nature of the two bromine atoms deshields these protons, but the N-piperidine group is an electron-donating group, leading to a complex net effect on their precise chemical shift.[4]
-
-
Aliphatic Region (1.0-4.0 ppm): The signals for the piperidine ring protons appear in the upfield, aliphatic region.
-
α-Protons (H8/H12): These protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be the most deshielded of the piperidine protons, hence their shift to ~3.15 ppm.[5] They appear as a triplet due to coupling with the adjacent β-protons (H9/H11).
-
β- and γ-Protons (H9/H11, H10): These protons are further from the nitrogen and resonate at higher fields (~1.70 and ~1.55 ppm).[5] Their signals often overlap and appear as complex multiplets due to coupling with each other and the α-protons. The piperidine ring exists in a dynamic chair conformation, which can lead to broadening or complexity in these signals.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Record the spectrum on a 101 or 125 MHz NMR spectrometer using a standard pulse program with broadband proton decoupling.
-
Analysis: Identify the chemical shift for each unique carbon signal.
Data Summary and Interpretation
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C1 (C-N) | ~152 |
| C3, C5 (C-Br) | ~123 |
| C4 | ~124 |
| C2, C6 | ~117 |
| C8, C12 (α-CH₂) | ~50 |
| C9, C11 (β-CH₂) | ~26 |
| C10 (γ-CH₂) | ~24 |
Causality and Field Insights:
-
Aromatic Region (110-160 ppm): Aromatic carbons resonate in this characteristic downfield region.[3]
-
Symmetry: Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. C2 is equivalent to C6, and C3 is equivalent to C5.
-
C1 (ipso-Carbon): The carbon directly attached to the nitrogen (C1) is significantly deshielded and appears furthest downfield in the aromatic region, around 152 ppm.
-
C3/C5 (C-Br): The carbons directly bonded to the highly electronegative bromine atoms (C3, C5) are also strongly influenced. This "heavy atom effect" results in a characteristic shift, predicted here around 123 ppm.
-
C2/C6 and C4: These CH carbons appear in the expected aromatic range, with their exact shifts influenced by the combined electronic effects of the nitrogen and bromine substituents.
-
-
Aliphatic Region (20-60 ppm): The piperidine carbons appear upfield.
-
Symmetry: The chair conformation and symmetry result in three distinct signals for the five piperidine carbons.
-
α-Carbons (C8/C12): Attached to the nitrogen, these carbons are the most deshielded of the aliphatic set, appearing around 50 ppm.[6]
-
β- and γ-Carbons (C9/C11, C10): The β- and γ-carbons appear further upfield, typically around 26 and 24 ppm, respectively.[6]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
Data Summary and Interpretation
| m/z Value | Assignment | Interpretation |
| 317 | [M]⁺ | Molecular ion with two ⁷⁹Br isotopes. |
| 319 | [M+2]⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope. |
| 321 | [M+4]⁺ | Molecular ion with two ⁸¹Br isotopes. |
Causality and Field Insights:
-
The Dibromo Isotopic Pattern: The most telling feature in the mass spectrum of this compound is the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8]
-
A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺.
-
The relative intensity of these peaks follows a predictable binomial distribution, resulting in an approximate 1:2:1 ratio .[9][10] This pattern is a definitive signature for the presence of two bromine atoms in the molecule. The observation of this cluster at m/z 317, 319, and 321 provides unequivocal evidence for the molecular formula C₁₁H₁₃Br₂N.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired from a thin film on a salt plate (if the compound is an oil), as a KBr pellet (if a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the infrared region, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic C-H |
| ~2850-2950 | C-H stretch | Aliphatic C-H (piperidine) |
| ~1550-1600 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-N stretch | Aryl-Alkyl Amine |
| ~550-650 | C-Br stretch | Aryl Bromide |
Causality and Field Insights:
-
C-H Stretching Region: A clear distinction can be made between the sharp, weaker absorptions above 3000 cm⁻¹, characteristic of aromatic C-H bonds, and the stronger, broader absorptions below 3000 cm⁻¹, which are indicative of the sp³-hybridized C-H bonds in the piperidine ring.[11]
-
Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a pair of sharp bands in the 1550-1600 cm⁻¹ region.
-
C-N and C-Br Bonds: The stretching vibration for the aryl C-N bond is found in the fingerprint region and provides evidence for the connection between the phenyl and piperidine moieties. The C-Br stretch appears at a very low frequency, confirming the presence of the halogen substituents.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating dataset that confirms the structure of this compound. The ¹H and ¹³C NMR spectra reveal the precise chemical environment and connectivity of each atom, supported by the molecule's inherent symmetry. Mass spectrometry confirms the correct molecular weight and, crucially, displays the characteristic 1:2:1 isotopic pattern for a dibrominated compound. Finally, IR spectroscopy verifies the presence of all key functional groups. This complete spectroscopic profile serves as an essential benchmark for any researcher utilizing this compound, ensuring both identity and purity for reliable and reproducible scientific outcomes.
References
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-
Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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Della Védova, C. O., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. National Institutes of Health. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Introduction to Mass Spectrometry. Retrieved from [Link]
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Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling. Retrieved from [Link]
- Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines.
-
PubChem. (n.d.). 1-(3-Bromophenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-(3,5-Dibromophenyl)piperidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Fentanyl and Its Analogue... 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. Retrieved from [Link]
-
Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]
-
ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
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FTIR spectrum of 1-(3,5-Dibromophenyl)piperidine
An In-Depth Technical Guide to the FTIR Spectrum of 1-(3,5-Dibromophenyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the FTIR spectrum of this compound. We will explore the correlation between the molecule's structural features—including the meta-disubstituted aromatic ring, the tertiary amine linkage, the piperidine moiety, and the carbon-bromine bonds—and their characteristic vibrational frequencies. A detailed experimental protocol is provided, followed by an in-depth spectral analysis and peak assignments, grounded in established spectroscopic principles. The guide aims to serve as an authoritative resource for the structural characterization of this compound and related arylpiperidine derivatives.
Introduction to this compound and Spectroscopic Characterization
This compound (Molecular Formula: C₁₁H₁₃Br₂N, CAS: 1261995-07-6) is a halogenated arylpiperidine derivative.[1] The arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern and the presence of heavy atoms like bromine can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and chemical synthesis.[2]
Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a fundamental tool for this purpose. By measuring the absorption of infrared radiation by a molecule, an FTIR spectrum provides a unique "fingerprint" based on the vibrational modes of its functional groups. This guide explains how to leverage FTIR spectroscopy to verify the chemical identity and structural integrity of this compound.
Molecular Structure and Predicted Vibrational Modes
The interpretation of an FTIR spectrum begins with a thorough understanding of the molecule's structure and the expected vibrational frequencies of its constituent parts.
Caption: Molecular structure of this compound.
The structure can be dissected into four key components for spectral analysis:
-
Saturated C-H Bonds (Piperidine Ring): The piperidine moiety contains multiple CH₂ groups. These give rise to characteristic alkane C-H stretching vibrations, which are expected to appear as strong absorptions in the 2960-2850 cm⁻¹ region.[3] Additional bending (scissoring and rocking) vibrations for these groups typically occur in the 1470-1350 cm⁻¹ range.[4]
-
Aromatic C-H and C=C Bonds (Benzene Ring):
-
C-H Stretch: Aromatic C-H stretching bands are generally of medium to weak intensity and appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][5]
-
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic peaks of variable intensity in the 1600-1450 cm⁻¹ region.[5]
-
Out-of-Plane Bending (Substitution Pattern): The C-H out-of-plane "wagging" vibrations are highly diagnostic of the substitution pattern on the benzene ring.[6] For a meta-disubstituted (1,3,5-trisubstituted overall, including the piperidine group) ring, strong absorption bands are expected in the 810-750 cm⁻¹ range, accompanied by a ring bending peak near 690 cm⁻¹.[6][7]
-
-
Aryl Tertiary Amine (C-N Bond): The bond between the aromatic carbon and the piperidine nitrogen is an aryl-N bond of a tertiary amine. The stretching vibration for this bond is expected to produce a moderate to strong absorption in the 1350-1200 cm⁻¹ region.[8]
-
Carbon-Bromine Bonds (C-Br): The C-Br stretching vibrations occur at low frequencies due to the high mass of the bromine atom. These absorptions are found in the fingerprint region, typically between 690 cm⁻¹ and 515 cm⁻¹.[9][10] These peaks can sometimes overlap with other vibrations, such as the aromatic ring bending modes.[11]
Experimental Protocol: Acquiring the FTIR Spectrum
To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a standardized protocol is essential. The following workflow is recommended for analyzing a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and ease of use.
Caption: Standard workflow for FTIR analysis using the ATR technique.
Step-by-Step Methodology
-
Instrument Preparation:
-
Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Step 1.2: Clean the ATR crystal (typically diamond or germanium) meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination and to ensure a clean background.
-
-
Background Acquisition:
-
Step 2.1: Set the data acquisition parameters. Recommended settings for routine characterization are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (improves signal-to-noise ratio)
-
-
Step 2.2: Acquire a background spectrum with the clean, empty ATR crystal. This spectrum measures the absorbance of ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be digitally subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Step 3.1: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.
-
Step 3.2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Inconsistent pressure is a common source of poor reproducibility.
-
Step 3.3: Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
Step 4.1: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Step 4.2: Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Step 4.3: Perform a baseline correction to remove any broad, rolling features, ensuring accurate peak picking.
-
Spectral Interpretation and Analysis
The resulting FTIR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes from Section 2.0.
Key Spectral Regions and Peak Assignments
The analysis can be broken down into three primary regions:
-
C-H Stretching Region (3200-2800 cm⁻¹):
-
Aromatic C-H Stretch (~3080-3030 cm⁻¹): Expect one or more weak to medium peaks in this area, characteristic of the C-H bonds on the dibromophenyl ring.[5] Their presence confirms the aromatic component of the molecule.
-
Aliphatic C-H Stretch (~2950-2850 cm⁻¹): A set of strong, sharp peaks should dominate this region. These are due to the asymmetric and symmetric stretching vibrations of the CH₂ groups in the piperidine ring.[3]
-
-
Fingerprint Region I (1600-1000 cm⁻¹):
-
Aromatic C=C Ring Stretch (~1600-1450 cm⁻¹): Several medium-intensity peaks are expected here, corresponding to the skeletal vibrations of the benzene ring.[5][12]
-
Aliphatic C-H Bending (~1470-1440 cm⁻¹): The CH₂ scissoring vibration of the piperidine ring appears in this range and may overlap with the aromatic C=C stretches.
-
Aryl-N Stretch (~1350-1200 cm⁻¹): A distinct peak in this area should be present, corresponding to the stretching of the C-N bond connecting the phenyl ring to the piperidine nitrogen.[8]
-
-
Fingerprint Region II (Below 1000 cm⁻¹):
-
Aromatic C-H Out-of-Plane Bending (~810-750 cm⁻¹): The substitution pattern of the aromatic ring is confirmed in this region. The presence of strong absorptions here is highly indicative of the meta-substitution.[6][7]
-
C-Br Stretch (~690-515 cm⁻¹): One or two medium to strong absorptions are expected at these low wavenumbers, confirming the presence of the two carbon-bromine bonds.[9][10] The exact position can be influenced by coupling with other vibrations.
-
Summary of Expected FTIR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |
| ~3080-3030 | Weak-Medium | C-H Stretch | Aromatic Ring |
| ~2950-2850 | Strong | C-H Asymmetric & Symmetric Stretch | Piperidine (CH₂) |
| ~1580-1450 | Medium-Strong | C=C Ring Skeletal Stretch | Aromatic Ring |
| ~1470-1440 | Medium | C-H Scissoring Bend | Piperidine (CH₂) |
| ~1350-1200 | Medium-Strong | C(aryl)-N Stretch | Aryl Tertiary Amine |
| ~810-750 | Strong | C-H Out-of-Plane Bend | meta-Disubstituted Ring |
| ~690-515 | Medium-Strong | C-Br Stretch | Aryl Halide |
Conclusion
FTIR spectroscopy is an indispensable technique for the structural verification of this compound. The spectrum is characterized by a unique combination of absorptions that confirm the presence of all key structural motifs. The strong aliphatic C-H stretches between 2950-2850 cm⁻¹ validate the piperidine ring, while the weaker aromatic C-H stretches above 3000 cm⁻¹ and the C=C ring stretches around 1600-1450 cm⁻¹ confirm the phenyl group. Crucially, the substitution pattern is affirmed by strong out-of-plane bending modes below 900 cm⁻¹, and the presence of bromine is substantiated by characteristic C-Br stretching vibrations at low frequencies (<700 cm⁻¹). This guide provides a robust framework for researchers to confidently acquire and interpret the FTIR spectrum of this compound, ensuring its identity and purity in synthetic and developmental workflows.
References
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ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 30-33. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
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Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
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Smith, B. C. (2016, July 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(7), 22-27. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
- Zimmermann, F., et al. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Applied Spectroscopy, 47(7), 968-975.
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (R)-2-(3,5-Dibromophenyl)piperidine. In PubChem Compound Database. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]
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Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-11. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)piperidine. In PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. In PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2025, August 6). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
- Ferhati, A., et al. (2017). Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. European Journal of Chemistry, 8(1), 18-21.
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- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1543-1550.
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Foley, D. J., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 3. FTIR spectra for A) 3,5-disubstituted indolizidine 239Q (1); B).... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]
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Mass spectrometry of 1-(3,5-Dibromophenyl)piperidine
An In-Depth Technical Guide to the Mass Spectrometry of 1-(3,5-Dibromophenyl)piperidine
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental methodologies, and expected fragmentation patterns of this compound. Our focus is on synthesizing technical accuracy with field-proven insights to provide a self-validating framework for analysis.
Introduction and Significance
This compound is a substituted aromatic amine containing both a piperidine ring, a common scaffold in pharmaceuticals, and a dibrominated phenyl group.[1][2][3] The presence of two bromine atoms provides a highly distinctive isotopic signature, making mass spectrometry an exceptionally powerful tool for its identification and structural elucidation. Understanding its mass spectrometric behavior is crucial for pharmacokinetic studies, metabolite identification, and quality control in synthetic chemistry.
The molecular formula for this compound is C₁₁H₁₃Br₂N, with a monoisotopic molecular weight of approximately 319.04 g/mol .[4][5] The analysis of this molecule showcases the interplay between the fragmentation of the piperidine ring and the characteristic patterns dictated by the halogen substituents.
Caption: Chemical Structure of this compound.
Core Principles of Mass Spectrometric Analysis
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For this compound, both "hard" and "soft" ionization methods offer complementary information.
-
Electron Ionization (EI): As a classic hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[8] The resulting fragment patterns serve as a structural fingerprint, ideal for library matching and detailed structural elucidation. The downside is that the molecular ion peak may be weak or absent.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, especially for compounds with basic nitrogen atoms like piperidine.[1] This method is invaluable for unequivocally determining the molecular weight of the parent compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the selected precursor ion ([M+H]⁺), providing targeted structural information.
Isotopic Pattern of Dibrominated Compounds
A foundational aspect of analyzing this molecule is the unique isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9][10]
For a compound containing two bromine atoms, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion (and any fragment containing both bromine atoms):
-
M peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 peak: Contains two ⁸¹Br isotopes.
The relative intensity ratio of this M:M+2:M+4 triplet is approximately 1:2:1 , a definitive signature for a dibrominated species.[11] Any fragment containing a single bromine atom will show a doublet of peaks (M' and M'+2) with a ~1:1 intensity ratio.[10]
Predicted Fragmentation Pathways
The fragmentation of this compound is primarily driven by the features of the piperidine ring and the stability of the aromatic system.
Electron Ionization (EI) Fragmentation
Under EI conditions, ionization often occurs at the nitrogen atom due to its lone pair of electrons.[1][7] The primary fragmentation pathways include:
-
Alpha-Cleavage: This is a dominant fragmentation mechanism for piperidine derivatives.[1] The cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a stable iminium ion. For this compound, this would involve cleavage within the piperidine ring, leading to the loss of alkyl radicals.
-
Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment ion [M-Br]⁺. This fragment will still exhibit the characteristic isotopic signature of a single bromine atom (a 1:1 doublet).
-
Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to various smaller acyclic fragment ions.[1]
Caption: Proposed EI fragmentation pathways for this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive ion ESI, the molecule will readily form the protonated species [M+H]⁺, which will exhibit the 1:2:1 isotopic pattern at m/z 318, 320, and 322 (using nominal masses for ⁷⁹Br and ⁸¹Br). Collision-induced dissociation (CID) of this precursor ion would likely involve:
-
Neutral Loss of Piperidine: A common pathway would be the loss of the entire piperidine moiety as a neutral molecule (C₅H₁₁N), resulting in a dibromophenyl cation.
-
Ring Opening: Protonation at the nitrogen can induce ring-opening of the piperidine moiety, followed by subsequent fragmentation.
Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are recommended.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for identifying the compound and characterizing its fragmentation fingerprint.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
- Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC Parameters:
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless or split 10:1).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
3. MS Parameters:
- Ionization Mode: Electron Ionization (EI).[7]
- Ionization Energy: 70 eV.[6]
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 500.
- Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is superior for confirming molecular weight and for quantitative analysis in complex matrices.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of Methanol or Acetonitrile.
- Dilute to a working concentration of 10-100 ng/mL in the initial mobile phase.
2. LC Parameters:
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 µL.
3. MS/MS Parameters:
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
MS1 Scan: Perform a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion cluster (m/z 318/320/322).
MS2 Product Ion Scan: Select the most abundant precursor ion (m/z 320) and perform a product ion scan.
Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to achieve a rich fragmentation spectrum.
Caption: General experimental workflow for MS analysis of the target compound.
Data Presentation and Interpretation
The data obtained should be systematically analyzed. Key fragments and their corresponding mass-to-charge ratios should be tabulated for clarity.
| Proposed Fragment Ion | Formula | Nominal m/z (⁷⁹Br, ⁸¹Br) | Isotopic Pattern | Ionization Mode |
| Molecular Ion [M]⁺• | [C₁₁H₁₃Br₂N]⁺• | 317 / 319 / 321 | 1:2:1 Triplet | EI |
| Protonated Molecule [M+H]⁺ | [C₁₁H₁₄Br₂N]⁺ | 318 / 320 / 322 | 1:2:1 Triplet | ESI |
| Loss of Bromine [M-Br]⁺ | [C₁₁H₁₃BrN]⁺ | 238 / 240 | 1:1 Doublet | EI / ESI-MS/MS |
| Dibromophenyl Cation | [C₆H₄Br₂]⁺ | 234 / 236 / 238 | 1:2:1 Triplet | EI / ESI-MS/MS |
| Piperidine Imminium Ion | [C₅H₁₀N]⁺ | 84 | Singlet | EI |
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process. The compound's dibromo-substitution provides a powerful diagnostic tool via its characteristic 1:2:1 isotopic pattern, while the fragmentation of the piperidine ring offers clear structural insights. By employing both hard (EI) and soft (ESI) ionization techniques, researchers can achieve comprehensive characterization, from unequivocal molecular weight confirmation to detailed structural fingerprinting. The protocols and fragmentation pathways detailed in this guide provide a validated framework for the successful analysis of this and structurally related compounds in a drug discovery and development setting.
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Benchchem Application Notes. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. Retrieved from [1]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [9]
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Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [12]
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Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [10]
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AiFChem. (n.d.). This compound. Retrieved from [4]
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Foreword: The Strategic Importance of 1-(3,5-Dibromophenyl)piperidine in Medicinal Chemistry
An In-Depth Technical Guide to the Purity and Specifications of 1-(3,5-Dibromophenyl)piperidine
The piperidine ring is a cornerstone of modern drug discovery, recognized for its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] Its conformational rigidity and ability to engage in key binding interactions make it a privileged scaffold for medicinal chemists. This compound (CAS No. 1261995-07-6) emerges as a particularly valuable building block.[3] The dibrominated phenyl moiety offers two reactive handles for further chemical elaboration, such as cross-coupling reactions, enabling the exploration of diverse chemical space. This dual functionality is critical for constructing libraries of novel compounds aimed at a wide array of therapeutic targets, from neurological disorders to oncology.[4][5]
Given its role as a pivotal intermediate, the purity and precise characterization of this compound are not mere quality control metrics; they are foundational to the success of a drug discovery campaign. Undefined impurities can lead to erroneous structure-activity relationship (SAR) data, introduce toxicity, and create significant downstream challenges in process development and regulatory submission. This guide provides an in-depth examination of the synthesis, purification, and analytical control strategies required to ensure the compound meets the rigorous standards of pharmaceutical research.
Synthetic Strategy and Impurity Profile
The synthesis of arylpiperidines can be approached through several established methods. A common and effective strategy for this compound involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Conceptual Synthetic Pathway (Buchwald-Hartwig Amination): The reaction would typically involve coupling piperidine with 1,3,5-tribromobenzene using a palladium catalyst and a suitable phosphine ligand. This choice is predicated on the high functional group tolerance and efficiency of modern cross-coupling methods.
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1-(3,5-Dibromophenyl)piperidine: A Scoping Guide for its Exploration as a Novel Protein Degrader Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of the most prevalent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies the E3 ligase ligand—a molecular entity that hijacks the cell's ubiquitin-proteasome system.[2][3] While significant progress has been made, the field is largely reliant on a limited repertoire of E3 ligase ligands, primarily those for Cereblon (CRBN) and von Hippel-Lindau (VHL).[4] This reliance creates a bottleneck, limiting the scope of degradable targets and potentially leading to resistance mechanisms. The discovery of novel, druggable E3 ligase ligands is therefore a critical objective for expanding the horizons of TPD.[4][5][6]
This technical guide puts forth 1-(3,5-Dibromophenyl)piperidine as a candidate scaffold for the development of a new class of E3 ligase ligands. Its structural simplicity, coupled with the synthetic versatility offered by the dibromo-aromatic core, presents an attractive starting point for chemical exploration. This document is not a retrospective account of an established building block, but rather a forward-looking, in-depth guide for the research and drug development professional. It provides the strategic rationale, detailed experimental protocols, and analytical frameworks required to investigate, validate, and develop this compound-based molecules as novel components of protein degraders.
Part 1: The Rationale – Why Investigate this compound?
The selection of a starting scaffold in a drug discovery campaign is a critical decision. This compound is proposed based on a combination of structural analogy to known pharmacophores and, most importantly, its inherent chemical tractability for library synthesis.
Chemical Scaffolding Analysis
The 1-phenylpiperidine motif is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The key feature of the proposed scaffold is the 3,5-dibromo substitution on the phenyl ring. These bromine atoms serve as exceptionally versatile synthetic handles. They are strategically positioned to allow for derivatization away from the piperidine nitrogen, providing ideal vectors for the attachment of linkers without significantly disrupting the core scaffold's potential binding interactions. This allows for the systematic exploration of the chemical space required for PROTAC development through well-established cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Furthermore, the piperidine ring itself offers opportunities for modification to enhance properties such as solubility and cell permeability, which are often challenges in the development of "beyond Rule of 5" molecules like PROTACs.[7]
Hypothesized Mechanism of Action
A PROTAC molecule functions by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[8] A hypothetical PROTAC incorporating a this compound-derived E3 ligase ligand would operate via this canonical mechanism. The ligand would first bind to its cognate E3 ligase. The other end of the PROTAC, bearing a "warhead," would simultaneously bind to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[9][10] The PROTAC is then released and can act catalytically to induce the degradation of further POI molecules.[11][12]
Figure 1: The canonical mechanism of action for a PROTAC. The this compound derivative would serve as the core of the E3 ligase ligand.
Part 2: Synthesis and Chemical Elaboration
A key advantage of the this compound scaffold is its synthetic accessibility and the ease with which it can be elaborated into a library of PROTACs.
Core Synthesis: this compound
The synthesis of the core scaffold can be achieved through standard aromatic nucleophilic substitution or cross-coupling reactions. A reliable method is the Buchwald-Hartwig amination.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3,5-tribromobenzene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like XPhos (0.08 eq).
-
Solvent: Add anhydrous toluene as the solvent.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[13]
Derivative Synthesis for PROTAC Assembly
The dibromo functionality is a launchpad for diversification. One of the bromine atoms can be selectively functionalized to attach a linker, leaving the second for potential future modification or to serve as a key binding interaction. Suzuki-Miyaura cross-coupling is an excellent choice for this transformation.
Protocol 2: Mono-functionalization for Linker Attachment
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), a boronic acid or ester linker precursor (e.g., 4-(Boc-aminomethyl)phenylboronic acid) (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Use a solvent mixture such as 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture in a microwave reactor to 120 °C for 30-60 minutes. Monitor for the formation of the mono-coupled product.
-
Workup and Purification: After cooling, perform an aqueous workup as described in Protocol 1. Purify by flash chromatography to isolate the mono-functionalized product.
-
Deprotection and PROTAC Coupling: The Boc-protected amine can then be deprotected (e.g., with TFA in DCM) and coupled to a POI ligand-linker construct using standard amide bond formation chemistry (e.g., HATU or HOBt/EDC).
Figure 2: Synthetic workflow for the creation of a this compound-based PROTAC library.
Part 3: Biophysical and Biochemical Validation
The primary goal of this phase is to empirically determine if the this compound scaffold, or derivatives thereof, directly binds to an E3 ubiquitin ligase. A panel of recombinant E3 ligases should be screened.
Experimental Approach: Binding Assays
A suite of complementary biophysical assays should be employed to gain a comprehensive understanding of the binding event.[14][15][16]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Ligase Immobilization: Covalently immobilize the purified recombinant E3 ligase onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the this compound derivative (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte dilutions over the immobilized ligase surface and a reference flow cell. Record the sensorgrams, which measure the change in refractive index upon binding.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamics
-
Sample Preparation: Place a solution of the purified E3 ligase in the ITC sample cell. Load a concentrated solution of the compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the E3 ligase solution. Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Data Presentation
Quantitative binding data should be systematically tabulated to allow for clear comparison between derivatives and different E3 ligases.
| Compound ID | E3 Ligase Target | SPR Kₐ (µM) | ITC Kₐ (µM) | Notes |
| DBP-001 | CRBN | >100 | ND | Core scaffold, no binding observed |
| DBP-002 | VHL | >100 | ND | Core scaffold, no binding observed |
| DBP-L1 | CRBN | 25.3 | 30.1 | Mono-amino linker derivative |
| DBP-L2 | CRBN | 15.8 | 18.2 | Mono-carboxy linker derivative |
| ... | ... | ... | ... | ... |
| ND: Not Determined |
Table 1: Example data summary for the biophysical characterization of this compound derivatives.
Part 4: Cellular Characterization of a Proof-of-Concept PROTAC
Once a derivative demonstrates binding to an E3 ligase, the next critical step is to synthesize a proof-of-concept PROTAC and verify its ability to induce the degradation of a target protein in a cellular environment.[17] A common and well-validated strategy is to target the bromodomain protein BRD4 using the known ligand JQ1.[18]
Experimental Workflow
Figure 3: Experimental workflow for the cellular characterization of a novel proof-of-concept PROTAC.
Key Cellular Assays
Protocol 5: Western Blotting for Target Degradation
-
Cell Treatment: Seed cells (e.g., MM.1S multiple myeloma cells) in 6-well plates. The next day, treat with a serial dilution of the DBP-Linker-JQ1 PROTAC for 18-24 hours. Include a vehicle control (DMSO) and a JQ1-only control.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target (BRD4) and a loading control (e.g., Vinculin or GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of remaining protein relative to the vehicle control.
Protocol 6: Determining DC₅₀ and Dₘₐₓ
-
Dose-Response: Perform the Western blot experiment (Protocol 5) with a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM).
-
Data Analysis: Quantify the band intensities for the target protein at each concentration. Normalize the data to the loading control and then express it as a percentage of the vehicle-treated control.
-
Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the DC₅₀ (concentration at which 50% degradation is achieved) and the Dₘₐₓ (the maximal level of degradation).
Data Presentation
The cellular activity of the novel PROTAC should be clearly summarized.
| Compound ID | Target POI | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (µM) |
| DBP-L1-JQ1 | BRD4 | CRBN | MM.1S | 150 | 85 | 1.2 |
| DBP-L2-JQ1 | BRD4 | CRBN | MM.1S | 88 | 92 | 0.9 |
| JQ1 (Control) | BRD4 | N/A | MM.1S | N/A | N/A | 5.5 |
| N/A: Not Applicable |
Table 2: Example data summary for the cellular characterization of a DBP-based BRD4 degrader.
Part 5: Future Directions and Optimization
The successful degradation of a target protein with a first-generation PROTAC is a significant milestone, but it is the beginning of an optimization process.
-
Linker Optimization: The nature, length, and attachment point of the linker are critical for ternary complex stability and degradation efficiency.[11] A systematic library of PROTACs with varying linkers (e.g., PEG, alkyl chains of different lengths) should be synthesized and evaluated.
-
Selectivity Profiling: Quantitative proteomics is essential to understand the selectivity of the degrader. This technique can reveal "off-target" degradation, which could be due to the warhead or the novel E3 ligase ligand itself recruiting unintended substrates.
-
Resistance Studies: If the recruited E3 ligase is novel, it will be important to understand potential resistance mechanisms. This could involve knockout or knockdown of the E3 ligase to confirm its role in the degradation process.
Conclusion
The field of Targeted Protein Degradation is poised for significant expansion, contingent upon the discovery of new chemical matter to harness the vast landscape of E3 ubiquitin ligases. This guide has presented This compound as a promising, yet unexplored, starting point for the development of a new class of E3 ligase ligands. By providing a clear rationale and a detailed roadmap of robust, field-proven experimental protocols, we have laid the groundwork for its systematic investigation. The true potential of this scaffold remains to be unlocked through the rigorous application of chemical synthesis, biophysical analysis, and cellular biology as detailed herein. The journey from a simple chemical building block to a validated component of a powerful therapeutic modality is challenging, but the potential rewards for drug discovery and patient health are immense.
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Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 1-(3,5-Dibromophenyl)piperidine
Introduction: The Phenylpiperidine Scaffold as a Privileged Motif in Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of FDA-approved drugs and biologically active compounds.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[2] When fused with a phenyl group, the resulting phenylpiperidine core forms the foundation for a multitude of therapeutics, particularly those targeting the central nervous system (CNS).[3] This guide delves into the untapped potential of a specific, yet under-explored derivative: 1-(3,5-Dibromophenyl)piperidine . By dissecting its structural features and drawing insights from analogous compounds, we will illuminate promising research applications for this molecule in drug discovery and chemical biology.
The Strategic Significance of the 3,5-Dibromo Substitution Pattern
The introduction of halogen atoms, particularly bromine, into a molecular scaffold is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[4][5] The 3,5-dibromo substitution on the phenyl ring of this compound is not arbitrary and suggests several potential advantages for a researcher.
-
Enhanced Lipophilicity and Membrane Permeability: The two bromine atoms significantly increase the lipophilicity of the phenyl ring, which can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical attribute for potential CNS-acting agents.
-
Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation compared to a carbon-hydrogen bond. The presence of two bulky bromine atoms at the meta positions can sterically hinder enzymatic attack on the phenyl ring, potentially leading to a longer biological half-life.
-
Modulation of Receptor Interactions through Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen and nitrogen found in the amino acid residues of protein targets.[5][6] This can provide an additional anchor point for the ligand, potentially increasing binding affinity and selectivity.
-
Synthetic Handle for Further Diversification: The bromine atoms serve as versatile synthetic handles for introducing further chemical diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[7][8] This allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.
Potential Research Applications and Methodologies
Based on the structural characteristics of this compound and the known biological activities of related compounds, we propose the following areas of investigation:
Development of Novel CNS-Active Agents
The phenylpiperidine scaffold is prevalent in many CNS drugs. The predicted properties of this compound make it an intriguing candidate for exploring novel CNS-active agents.
Proposed Research Workflow:
Figure 1: Proposed workflow for the evaluation of this compound as a potential CNS agent.
Experimental Protocols:
-
Synthesis of this compound: A plausible synthetic route involves the Buchwald-Hartwig amination of 1,3,5-tribromobenzene with piperidine, or the reaction of 3,5-dibromoaniline with 1,5-dihalopentane.
-
Receptor Binding Assays: The affinity of the compound for various CNS targets, such as dopamine, serotonin, and norepinephrine transporters, as well as G-protein coupled receptors (GPCRs), can be determined using radioligand binding assays.[9]
-
Neurotransmitter Uptake Inhibition Assays: The functional activity of the compound on monoamine transporters can be assessed by measuring the inhibition of radiolabeled neurotransmitter uptake in synaptosomal preparations or cell lines expressing the specific transporters.
-
In Vivo Pharmacokinetic and Behavioral Studies: Promising candidates from in vitro assays should be evaluated in animal models to determine their pharmacokinetic profile, including blood-brain barrier penetration, and their effects on relevant behaviors such as locomotion, anxiety, and depression.[9]
Exploration as an Anticancer Agent
Several studies have highlighted the anticancer properties of brominated compounds and piperidine derivatives.[10][11][12] The 3,5-dibromophenyl moiety, in particular, has been incorporated into molecules with demonstrated cytotoxic effects.
Proposed Research Workflow:
Figure 2: Proposed workflow for investigating the anticancer potential of this compound.
Experimental Protocols:
-
Cell Viability Assays: The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines using standard assays like MTT or XTT.
-
Mechanism of Action Studies: If significant cytotoxicity is observed, further experiments can be conducted to elucidate the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis by flow cytometry.
-
In Vivo Xenograft Models: The in vivo anticancer efficacy of the compound can be tested in tumor xenograft models using immunocompromised mice.
As a Scaffold for Fragment-Based Drug Discovery
Given its relatively simple structure and the presence of versatile synthetic handles, this compound can serve as an excellent starting point for fragment-based drug discovery (FBDD).[2]
Proposed Research Workflow:
Figure 3: Workflow for utilizing this compound in fragment-based drug discovery.
Experimental Protocols:
-
Library Synthesis: A focused library of analogs can be synthesized by performing various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the bromine positions to introduce a diverse range of chemical functionalities.
-
Fragment Screening: The synthesized library can be screened against a specific biological target of interest using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to identify initial "hits."
-
Hit-to-Lead Optimization: Hits identified from the initial screen can be further optimized through iterative rounds of chemical synthesis and biological testing to improve their potency, selectivity, and pharmacokinetic properties, leading to the development of a lead compound.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table provides a comparative overview of physicochemical properties for related compounds, which can serve as a benchmark for initial studies.
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) |
| Piperidine | 85.15 | 0.9 |
| 1-Phenylpiperidine | 161.25 | 2.8 |
| 1-(3-Bromophenyl)piperidine | 240.14 | 3.7 |
| This compound | 319.04 | 4.5 (Predicted) |
LogP values are estimations and may vary based on the calculation method.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity with significant potential in various areas of drug discovery. Its unique combination of a privileged phenylpiperidine scaffold and a strategically positioned 3,5-dibromo substitution pattern offers a compelling starting point for the development of novel CNS-active agents, anticancer therapeutics, and as a versatile building block for fragment-based drug discovery. The experimental workflows and methodologies outlined in this guide provide a solid framework for researchers to unlock the full potential of this intriguing molecule and pave the way for new therapeutic innovations.
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An In-Depth Technical Guide to the Discovery of 1-(3,5-Dibromophenyl)piperidine Derivatives: From Synthesis to Therapeutic Potential
This guide provides a comprehensive technical overview of the discovery and development of 1-(3,5-dibromophenyl)piperidine derivatives. We will explore the synthetic rationale, key pharmacological targets, structure-activity relationships, and the burgeoning therapeutic applications of this versatile chemical scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Privileged Piperidine Scaffold and the Rise of a Dibromophenyl Motif
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a wide array of biological targets.[2] Within this broad class, the this compound core has emerged as a particularly fruitful starting point for the design of potent and selective ligands. The strategic placement of two bromine atoms on the phenyl ring provides a unique electronic and steric profile, influencing the molecule's binding affinity, selectivity, and metabolic stability. Derivatives of this scaffold have demonstrated significant potential in addressing complex pathologies, including neurodegenerative disorders, chronic pain, and cancer.[3][4]
Synthetic Pathways: Constructing the Core and Its Analogs
The synthesis of this compound derivatives relies on established and innovative organic chemistry methodologies. The choice of synthetic route is often dictated by the desired scale, substrate availability, and the need for specific functional group tolerance.
Foundational Synthesis: The Buchwald-Hartwig Amination
A robust and widely adopted method for forming the core N-aryl bond is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This approach offers significant advantages, including mild reaction conditions and a broad tolerance for various functional groups, making it ideal for medicinal chemistry applications.
The causality behind this choice lies in its efficiency and reliability. Unlike harsher classical methods like nucleophilic aromatic substitution, which often require high temperatures and pressures, the Buchwald-Hartwig reaction proceeds under more controlled conditions, preserving sensitive functional groups on both the aryl halide and the amine. This is critical for building a diverse library of analogs for structure-activity relationship (SAR) studies.
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Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a self-validating system, incorporating stoichiometric controls and purification steps to ensure high purity of the final product.
Materials:
-
1,3,5-Tribromobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the dropwise addition of piperidine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Key Biological Targets and Pharmacological Activity
Derivatives of the this compound scaffold have been primarily investigated as ligands for sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions.
Sigma Receptors (σ₁ and σ₂)
Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[5] They play a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[6] Ligands for the σ₁ receptor can act as either agonists or antagonists, leading to distinct downstream effects.[7][8]
-
Neuroprotection: σ₁ receptor agonists have shown significant promise in models of neurodegenerative diseases and ischemic stroke.[6][9] They are believed to exert their protective effects by modulating NMDA receptor activity and reducing excitotoxicity.[6] The 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a well-studied example that protects striatal neurons in models of neonatal hypoxia-ischemia.[6]
-
Pain Modulation: Both σ₁ agonists and antagonists have demonstrated analgesic properties in preclinical models of neuropathic and inflammatory pain, suggesting a complex role for this receptor in pain signaling pathways.[5][8]
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// Edges Ligand -> Sigma1 [label="Binds & Activates/\nInhibits"]; Sigma1 -> IP3R [label="Modulates"]; IP3R -> Ca_ER [label="Regulates"]; Sigma1 -> IonChannels [label="Translocates to\nPlasma Membrane\n& Modulates"]; Ca_ER -> CellSurvival [label="Impacts"]; IonChannels -> CellSurvival [label="Impacts"]; }
Other CNS Targets
While sigma receptors are a primary focus, certain analogs have shown affinity for other central nervous system targets, including:
-
Dopamine Transporter (DAT): Structure-activity relationship studies have explored analogs for their binding at the dopamine and serotonin transporters, relevant for conditions like depression and Parkinson's disease.[10][11]
-
Histamine H₃ Receptor: Some piperidine derivatives have been identified as dual-acting ligands for both histamine H₃ and σ₁ receptors, presenting a novel approach for treating neuropathic pain.[5]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for high-affinity binding and selectivity. The causality here is that small changes in molecular structure can lead to large changes in biological activity, and understanding these relationships is the foundation of rational drug design.
| Compound ID | R Group Modification on Piperidine N-Alkyl Chain | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |
| Parent | H | >1000 | >1000 | - |
| A | 4-Phenylbutyl | 0.34 - 1.18[12] | 17.2 - 52.3[12] | ~15-44 |
| B | 2-(4-Methoxyphenoxy)ethyl | 0.89 - 1.49[12] | >800[12] | >530 |
| C | Benzyl | Variable[11] | Variable[11] | Variable |
| D | 3-Phenylpropyl | Variable[10] | Variable[10] | Variable |
SAR Analysis:
-
N-Substitution is Critical: An unsubstituted piperidine nitrogen results in a loss of activity. A lipophilic N-alkyl or N-aralkyl substituent is essential for high-affinity binding.
-
Linker Length and Composition: The length and nature of the linker connecting the piperidine nitrogen to a terminal aryl group significantly impact affinity and selectivity. As seen with compounds A and B, phenoxyethyl linkers can confer high σ₁ selectivity over σ₂.[12]
-
Piperidine Ring Substitution: Modifications to the piperidine ring itself, such as adding methyl groups, can fine-tune binding affinity and selectivity. For instance, a 4-methyl substituent on the piperidine ring can confer optimal interaction with the σ₁ subtype.[12]
-
Phenyl Ring Substitution: While the 3,5-dibromo substitution is a key feature, further modifications on the terminal phenyl ring of the N-alkyl chain can drastically alter the pharmacological profile, including potency at DAT and SERT.[10][11]
Preclinical Evidence and Therapeutic Horizons
The therapeutic potential of this compound derivatives is supported by a growing body of preclinical evidence from both in vitro and in vivo studies.
-
Neuroprotection: In animal models of focal ischemia, the σ₁ ligand PPBP was shown to reduce infarct volume when administered after the onset of the ischemic event.[9] This protection is linked to the compound's ability to modulate the nNOS/PSD-95 coupling mechanism, thereby reducing excitotoxic damage.[6] This provides a strong rationale for their development as treatments for stroke and other neurodegenerative conditions.[13][14][15]
-
Analgesia: Novel ligands based on this scaffold have shown high potency in animal models of capsaicin-induced allodynia and prostaglandin E2-induced mechanical hyperalgesia, indicating their potential for treating conditions involving hypersensitivity to pain.[8]
-
Oncology: The broader class of piperidine derivatives has been investigated for anticancer properties, with some compounds inducing apoptosis and inhibiting the growth of cancer cells.[16][4] While less explored for the 1-(3,5-dibromophenyl) subset specifically, this remains a promising avenue for future research.
Conclusion and Future Directions
The this compound scaffold represents a highly validated and versatile platform for the discovery of novel therapeutics. Its derivatives have demonstrated potent and selective activity at key biological targets, most notably the sigma-1 receptor, leading to promising neuroprotective and analgesic effects in preclinical models. The synthetic accessibility of the core allows for extensive chemical exploration, enabling the fine-tuning of pharmacological properties.
Future research will likely focus on optimizing the pharmacokinetic profiles of these compounds to improve their drug-like properties, including oral bioavailability and brain penetration. Further elucidation of the downstream signaling pathways modulated by these ligands will provide deeper insights into their mechanisms of action. As our understanding of the complex biology of sigma receptors and other targets continues to grow, the this compound scaffold is poised to deliver next-generation therapies for some of the most challenging medical conditions.
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An In-depth Technical Guide to 1-(3,5-Dibromophenyl)piperidine and its Analogues for Researchers and Drug Development Professionals
Foreword: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged structure."[1] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of molecular interactions, makes it an invaluable building block for the design of novel therapeutic agents targeting a wide array of biological systems, including the central nervous system (CNS) and cancer.[1] This guide focuses on a specific, yet underexplored, member of this family: 1-(3,5-Dibromophenyl)piperidine, and its analogues. We will delve into its synthesis, potential biological activities, and the structure-activity relationships that govern its interactions with biological targets, providing a comprehensive resource for researchers and drug development professionals.
Section 1: Synthesis and Chemical Properties of this compound
The synthesis of this compound can be approached through several established methods for N-arylation of secondary amines. A highly efficient and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
A plausible and efficient route to synthesize this compound involves the palladium-catalyzed coupling of 1,3,5-tribromobenzene with piperidine. The use of a sterically hindered phosphine ligand is crucial for the efficiency of this transformation.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known Buchwald-Hartwig amination reactions and would require optimization for this specific transformation.[2]
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 equivalents of sodium tert-butoxide).
-
Addition of Reactants: Add 1,3,5-tribromobenzene (1.0 equivalent) and anhydrous toluene to the flask.
-
Addition of Amine: Add piperidine (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir under argon for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Chemical Properties
The chemical properties of this compound are presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃Br₂N | AiFChem[3] |
| Molecular Weight | 319.04 g/mol | AiFChem[3] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents | General knowledge |
| CAS Number | 1261995-07-6 | AiFChem[3] |
Section 2: Biological Activity and Potential Therapeutic Applications
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of N-arylpiperidines exhibits a wide range of pharmacological activities.[1] The 3,5-dibromophenyl moiety is a key structural feature that can significantly influence the compound's interaction with biological targets. The bromine atoms can act as halogen bond donors and increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in proteins.
Potential CNS Activity: Sigma Receptors and Dopamine Transporter
N-arylpiperidines are known to interact with various CNS targets, including sigma receptors and the dopamine transporter (DAT).[4][5]
-
Sigma Receptors: These are a unique class of intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.[5] The N-arylpiperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[5]
-
Dopamine Transporter (DAT): DAT is a membrane protein that regulates dopamine levels in the synapse and is a key target for drugs used to treat conditions like ADHD and depression, as well as being a site of action for psychostimulants.[4] The N-arylpiperidine motif is present in many DAT inhibitors.[4]
Diagram of a Generic Experimental Workflow for CNS Target Evaluation:
Caption: A schematic representation of the structure-activity relationship exploration.
Section 4: Future Directions and Conclusion
This compound represents an intriguing scaffold for the development of novel therapeutic agents. While there is a need for more extensive research to fully characterize its biological profile, the existing knowledge on related N-arylpiperidines provides a strong foundation for future investigations.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol for this compound and its analogues.
-
Comprehensive Biological Screening: A thorough evaluation of the biological activity of these compounds against a panel of relevant targets, including sigma receptors, monoamine transporters, and various cancer cell lines.
-
In-depth SAR Studies: A systematic exploration of the SAR to identify analogues with improved potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
References
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AiFChem. This compound. [3]2. Cheng, D., et al. (2011). Novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones as coactivator-associated arginine methyltransferase 1 inhibitors: enzyme selectivity and cellular activity. Journal of Medicinal Chemistry, 54(13), 4928-4932. [6]3. Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. [4]4. Google Patents. (2021). Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A. [2]5. Mach, R. H., et al. (2014). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 5(1), 117-127. [5]6. O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1508-1515. [7]7. Pis'ko, G. T., Buriak, V. S., & Ganushchak, N. I. (1977). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Farmakologiia i toksikologiia, 40(2), 210-215. [8]8. Sigma-Aldrich. 1-(3-Bromophenyl)piperidine. [9]9. Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [1]10. Tesei, A., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 64(15), 11463-11481. [10]11. Vangveravong, S., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [11]12. Zhang, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
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Introduction to 1-(3,5-Dibromophenyl)piperidine chemistry
An In-Depth Technical Guide to the Chemistry of 1-(3,5-Dibromophenyl)piperidine
Executive Summary
This compound is a pivotal chemical intermediate whose value lies in its unique structural combination: a saturated piperidine heterocycle and a dibrominated aromatic ring. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for improving pharmacokinetic properties and providing a three-dimensional architecture for interacting with biological targets.[1][2] The 3,5-dibromophenyl group offers two chemically reactive sites, enabling sequential and directed derivatization through modern cross-coupling methodologies. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this molecule, tailored for researchers and professionals in drug development and synthetic chemistry. We will delve into the mechanistic underpinnings of its synthesis, provide actionable experimental protocols, and explore its potential as a versatile building block for creating diverse chemical libraries.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products.[1][3] Its prevalence stems from a combination of favorable properties:
-
Improved Physicochemical Properties: The piperidine ring can increase the solubility and modulate the lipophilicity of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[2]
-
Three-Dimensionality: Unlike flat aromatic rings, the flexible chair-like conformation of piperidine allows for precise spatial orientation of substituents, enabling more specific and high-affinity interactions with complex protein binding pockets.[4]
-
Metabolic Stability: The piperidine scaffold is generally robust to metabolic degradation, contributing to longer in vivo half-lives of drug candidates.[2]
The subject of this guide, this compound, strategically functionalizes this valuable scaffold. The two bromine atoms serve as versatile synthetic handles, primarily for palladium-catalyzed cross-coupling reactions. This disubstitution pattern allows for the systematic exploration of chemical space, making it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[5][6]
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its synthesis and application.
Physical and Chemical Properties
The key identifying properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 1261995-07-6 | [7] |
| Molecular Formula | C₁₁H₁₃Br₂N | [7][8] |
| Molecular Weight | 319.04 g/mol | [7][8] |
| Appearance | Typically an off-white to yellow solid | (General Knowledge) |
| InChI Key | XJRXMTGCKLGGJU-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | [7] |
Spectroscopic Signature
Confirmation of the successful synthesis of this compound relies on a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region should display two signals: a triplet (or more complex multiplet) for the proton at the 4-position of the phenyl ring and a doublet for the two equivalent protons at the 2- and 6-positions. The piperidine protons will appear in the aliphatic region, typically as broad multiplets corresponding to the protons alpha and beta to the nitrogen atom.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure, showing four distinct signals for the aromatic carbons (including the two bromine-substituted carbons and the nitrogen-substituted carbon) and three signals for the piperidine carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks with an approximate ratio of 1:2:1 for [M], [M+2], and [M+4]), with the molecular ion peak corresponding to the calculated molecular weight.
Synthesis and Mechanistic Insights: The Buchwald-Hartwig Amination
The most efficient and widely adopted method for constructing the C-N bond in aryl amines like this compound is the palladium-catalyzed Buchwald-Hartwig amination.[9][10] This reaction offers significant advantages over older methods, such as broader substrate scope, higher yields, and milder reaction conditions.[11]
The reaction couples an aryl halide (1,3,5-tribromobenzene) with an amine (piperidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.
The Causality of Reagent Selection
-
Palladium Pre-catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(dba)₂ or Pd₂(dba)₃ are common, pre-catalysts like Pd(OAc)₂ are often used, which are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands are preferred as they promote the crucial steps of oxidative addition and reductive elimination.[9] For coupling with secondary amines like piperidine, bidentate ligands such as Xantphos or BINAP are often highly effective, stabilizing the palladium center and preventing side reactions.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium amide intermediate. Sodium tert-butoxide (NaOtBu) is a standard and highly effective choice for this purpose.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and intermediates.
The Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle that validates the choice of reagents.
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to ensure optimal conditions for the reaction and a straightforward purification.
Materials:
-
1,3,5-Tribromobenzene
-
Piperidine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and lower yields.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Applications in Drug Discovery: A Scaffold for Diversification
The primary utility of this compound is as a molecular scaffold for building libraries of related compounds. The two bromine atoms can be selectively addressed in subsequent cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide variety of functional groups.
Caption: Diversification strategy using the core scaffold.
This strategic approach allows medicinal chemists to:
-
Explore Structure-Activity Relationships (SAR): By systematically varying the substituents at the 3- and 5-positions, researchers can probe how different functional groups affect the molecule's biological activity.
-
Optimize Lead Compounds: Once a hit is identified, this scaffold enables rapid optimization of potency, selectivity, and ADME properties by fine-tuning the peripheral chemical groups.
-
Access Novel Chemical Space: The ability to introduce diverse and complex fragments onto the core structure facilitates the discovery of novel chemical entities with unique pharmacological profiles.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazard Statements: The compound is typically associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[7]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in synthetic and medicinal chemistry. Its synthesis, reliably achieved through the robust Buchwald-Hartwig amination, is both efficient and well-understood. The true value of this molecule is realized in its application as a versatile scaffold, providing a reliable and adaptable platform for the rapid generation of diverse molecular libraries. For researchers aiming to explore new chemical space and optimize drug candidates, a deep understanding of the chemistry of this compound is an invaluable asset.
References
-
Wikipedia. Buchwald–Hartwig amination . Wikimedia Foundation.
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An In-depth Technical Guide on the Safety and Handling of 1-(3,5-Dibromophenyl)piperidine
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, storage, and use of 1-(3,5-Dibromophenyl)piperidine, a key intermediate in pharmaceutical research and organic synthesis. The protocols and insights herein are synthesized from authoritative safety data sheets and relevant chemical literature to ensure technical accuracy and practical applicability in a laboratory setting.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its safe handling.
Compound Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₃Br₂N[1]
-
Molecular Weight: 319.04 g/mol [2]
-
CAS Number: 1261995-07-6[1]
-
Appearance: Typically an off-white or pale yellow solid.
A summary of key physicochemical data is presented below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃Br₂N |
| Molecular Weight | 319.04 g/mol |
| IUPAC Name | This compound |
| InChI Key | XJRXMTGCKLGGJU-UHFFFAOYSA-N |
Data sourced from publicly available chemical databases.
Hazard Identification and Safety Precautions
The primary responsibility of any researcher is to conduct a thorough risk assessment before handling any chemical. For this compound, the following hazard statements and precautionary measures are critical.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
It may also be harmful if swallowed or inhaled, and may cause respiratory irritation, warranting a cautious approach.
Logical Flow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is non-negotiable.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]
-
Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) must be worn.[3][4] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: When handling the solid powder, especially outside of a fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen and seek medical help.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[4]
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and for overall laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Spill and Disposal Procedures
A clear and practiced spill response protocol is a cornerstone of a safe laboratory environment.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don all necessary personal protective equipment, including respiratory protection.
-
Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of the hazardous waste according to institutional, local, and national regulations. Do not allow the chemical to enter drains or waterways.
Synthesis and Reactivity Considerations
The piperidine moiety is a prevalent structural motif in many pharmaceuticals and natural alkaloids.[5][6] As such, this compound serves as a valuable building block in drug discovery.[7][8][9] Its synthesis often involves the reaction of piperidine with a dibrominated benzene derivative. A common synthetic route involves the reaction of N-phenylpiperidine with a brominating agent.[10] The bromine atoms on the phenyl ring provide reactive sites for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.
Illustrative Reaction Pathway:
Caption: A simplified schematic of a potential synthesis route for this compound.
When planning reactions with this compound, it is important to consider the potential for hazardous byproducts and to conduct the reaction in a well-controlled environment.
Conclusion
This compound is a valuable chemical for research and development. However, its safe use is contingent upon a thorough understanding of its potential hazards and the strict adherence to established safety protocols. This guide provides a comprehensive overview to assist researchers in minimizing risks and fostering a safe and productive laboratory environment.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 1-(3,5-Dibromophenyl)piperidine via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of Arylpiperidines
The piperidine motif is a cornerstone in medicinal chemistry, appearing in the structures of numerous commercialized drugs and bioactive molecules.[1][2][3][4] Its saturated heterocyclic structure provides an excellent scaffold for introducing three-dimensional diversity into drug candidates, influencing properties such as solubility, metabolic stability, and target binding. Specifically, N-aryl piperidines are ubiquitous structural elements in pharmacologically active compounds.[5] 1-(3,5-Dibromophenyl)piperidine is a valuable building block, offering two reactive bromine sites for further functionalization, making it a key intermediate in the synthesis of more complex molecules for drug discovery and materials science.
This guide provides a detailed protocol for the synthesis of this compound from 1,3,5-tribromobenzene and piperidine. The selected method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad substrate scope in forming carbon-nitrogen (C-N) bonds.[6][7][8] We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and offer expert insights for troubleshooting and ensuring success.
Reaction Overview
The synthesis proceeds via a selective monoamination of 1,3,5-tribromobenzene with piperidine, catalyzed by a palladium complex.
Figure 1. Overall reaction for the synthesis of this compound.
Mechanistic Rationale: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a Nobel prize-winning reaction that has revolutionized the synthesis of arylamines.[5][7] Its success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting potential issues.
The key steps are (See Figure 2):
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1,3,5-tribromobenzene), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), the amine is deprotonated to form a more nucleophilic amide.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is paramount.[9][10][11] Sterically hindered and electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) are often used because they promote the reductive elimination step and prevent undesired side reactions like β-hydride elimination.[7][9]
Detailed Experimental Protocol
This protocol is designed for a ~1 mmol scale synthesis. All manipulations involving the catalyst, ligand, and base should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Supplier Notes |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.79 | 315 mg | 1.0 | 1.0 | Acros, 98% |
| Piperidine | C₅H₁₁N | 85.15 | 104 µL (89 mg) | 1.05 | 1.05 | Sigma-Aldrich, 99% |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 | 0.02 | Strem, 98% |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 29 mg | 0.05 | 0.05 | Strem, 98% |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 | Acros, 97%[12][13][14] |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | - | Dried over Na/benzophenone |
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Septa and nitrogen/argon gas line with bubbler
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
1,3,5-Tribromobenzene: May cause skin, eye, and respiratory irritation. Handle in a fume hood.[15][16]
-
Piperidine: Flammable liquid with a strong odor. Corrosive and toxic. Work in a well-ventilated fume hood.
-
Sodium tert-butoxide (NaOtBu): Highly flammable and corrosive solid. Reacts violently with water.[12][17] Handle under an inert atmosphere and away from ignition sources.[13][14][18] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety goggles.[12][13]
-
Toluene: Flammable and toxic. Use in a fume hood.
-
Palladium Catalyst: Handle with care; potential sensitizer.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 1,3,5-tribromobenzene (315 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (29 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Add piperidine (104 µL, 1.05 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
To take a sample for TLC, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive flow of inert gas.
-
A typical mobile phase for TLC is 5-10% ethyl acetate in hexanes. The product should be less polar than the starting 1,3,5-tribromobenzene. The reaction is typically complete within 12-24 hours.
-
-
Workup Procedure:
-
Once the reaction is complete (as judged by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a yellow or brown oil/solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Experimental Workflow Diagram
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Application Note: Synthesis of 1-(3,5-Dibromophenyl)piperidine via Buchwald-Hartwig Amination
Abstract: This document provides a comprehensive guide for the synthesis of 1-(3,5-dibromophenyl)piperidine, a valuable building block in pharmaceutical and materials science research. The protocol leverages the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad substrate scope in forming C-N bonds.[1][2] This application note details the reaction mechanism, offers insights into the selection of critical reaction components, and provides a step-by-step experimental protocol for researchers, scientists, and drug development professionals.
Introduction: The Power of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials where arylamines are prevalent moieties.[3][4] The Buchwald-Hartwig amination has emerged as a transformative methodology, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2] Its success lies in the use of a palladium catalyst in conjunction with a phosphine ligand, which facilitates the coupling of a wide array of amines with aryl halides under relatively mild conditions.[1][5]
This protocol focuses on the synthesis of this compound, a molecule with potential applications as a scaffold in medicinal chemistry and as a precursor for more complex molecular architectures. The presence of two bromine atoms on the phenyl ring allows for subsequent functionalization through further cross-coupling reactions.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of 1,3,5-tribromobenzene) to form a Pd(II) complex.[6][8][9] The general reactivity order for the aryl halide is I > Br > Cl.[6]
-
Ligand Exchange and Deprotonation: The amine (piperidine) coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.[1][6]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][8]
Key Reagent Selection and Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.[1]
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective air-stable Pd(0) source that readily forms the active catalytic species in solution.[10] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich monophosphine ligand from the Buchwald group that promotes the formation of the monoligated palladium species, which enhances the rates of oxidative addition and reductive elimination.[1][5][11] This is particularly effective for coupling secondary cyclic amines.[3] |
| Base | NaOtBu (Sodium tert-butoxide) | A strong, non-nucleophilic base that is effective in deprotonating the amine without competing in side reactions.[6][12] Strong bases are often required for efficient coupling. |
| Solvent | Toluene or Dioxane | These are common, relatively non-polar aprotic solvents that have good solubility for the reactants and are stable at the required reaction temperatures.[2][7] Dioxane should be used with caution due to its potential to form peroxides. |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 1,3,5-tribromobenzene and piperidine.
Figure 2: Experimental workflow for the synthesis of this compound.
Materials and Equipment
| Reagent | M.W. | Amount | Moles | Stoichiometry |
| 1,3,5-Tribromobenzene | 314.78 g/mol | 1.00 g | 3.18 mmol | 1.0 equiv |
| Piperidine | 85.15 g/mol | 0.33 g (0.38 mL) | 3.81 mmol | 1.2 equiv |
| Sodium tert-butoxide | 96.10 g/mol | 0.43 g | 4.45 mmol | 1.4 equiv |
| Pd₂(dba)₃ | 915.72 g/mol | 29.1 mg | 0.0318 mmol | 1.0 mol % Pd |
| XPhos | 476.68 g/mol | 30.3 mg | 0.0636 mmol | 2.0 mol % |
| Toluene (anhydrous) | - | 15 mL | - | - |
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and hotplate, inert atmosphere setup (argon or nitrogen), standard laboratory glassware, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene (1.00 g, 3.18 mmol), sodium tert-butoxide (0.43 g, 4.45 mmol), Pd₂(dba)₃ (29.1 mg, 0.0318 mmol), and XPhos (30.3 mg, 0.0636 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Amine: Under a positive pressure of inert gas, add anhydrous toluene (15 mL) followed by piperidine (0.38 mL, 3.81 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Troubleshooting and Optimization
The successful execution of the Buchwald-Hartwig amination can be influenced by several factors.[13][14]
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or time. The catalyst loading can also be increased, although this should be done judiciously. Ensure that the reagents and solvent are anhydrous and that the reaction is maintained under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[7]
-
Side Reactions: The primary side product in this reaction is the hydrodehalogenation of the starting material. Using a slight excess of the amine and ensuring efficient stirring can help to minimize this.
-
Ligand Choice: While XPhos is a robust ligand, other bulky monophosphine ligands such as SPhos or RuPhos could also be screened for improved performance.[5] The choice of ligand can significantly impact the reaction rate and yield.[11][15][16]
-
Base Sensitivity: If the starting material or product contains base-sensitive functional groups, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[6][17]
Conclusion
The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of the desired product. This protocol serves as a valuable starting point for the synthesis of this and other related arylamine compounds, facilitating further research and development in the fields of medicinal chemistry and materials science.
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
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NIH. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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-
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ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. catsci.com [catsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3,5-Dibromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 1-(3,5-Diarylphenyl)piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space.[3][4][5] When incorporated into a 1,3,5-triarylbenzene framework, the resulting 1-(3,5-diarylphenyl)piperidine motif offers a unique three-dimensional structure for interacting with biological targets. These molecules are of significant interest in drug discovery, particularly for developing agents targeting the central nervous system, as well as in materials science.[3]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for constructing carbon-carbon bonds, especially for the synthesis of biaryl and polyaryl systems.[6][7] Its operational simplicity, mild reaction conditions, and the commercial availability of a diverse array of boronic acids make it an indispensable tool in modern organic synthesis.[8] This guide provides a detailed technical overview and actionable protocols for the synthesis of 1-(3,5-diarylphenyl)piperidine derivatives through the palladium-catalyzed Suzuki coupling of 1-(3,5-dibromophenyl)piperidine. We will explore two primary synthetic strategies: a one-pot double coupling and a sequential, stepwise coupling.
The Suzuki-Miyaura Coupling: Mechanistic Underpinnings
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (in this case, this compound) to form a square planar Pd(II) complex. This is often the rate-determining step of the catalytic cycle.
-
Transmetalation: In the presence of a base, the arylboronic acid is activated to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the bromide ligand.
-
Reductive Elimination: The two aryl groups on the palladium complex rearrange to a cis orientation and are then eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Synthetic Strategies for Diarylation
The presence of two bromine atoms on the this compound scaffold allows for two primary approaches to synthesizing 1-(3,5-diarylphenyl)piperidine derivatives: a one-pot double coupling to produce symmetrical products and a sequential coupling to generate unsymmetrical products.
Strategy 1: One-Pot Double Suzuki-Miyaura Coupling
This approach is the most straightforward for synthesizing symmetrical 1-(3,5-diarylphenyl)piperidine derivatives, where both aryl groups are identical. The reaction is performed in a single step with an excess of the arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst with a phosphine ligand is typically employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice due to its commercial availability and general effectiveness.[2] For more challenging couplings, or to achieve higher turnover numbers, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands like SPhos or XPhos, often in combination with a Pd(II) precatalyst like Pd(OAc)₂, can be advantageous.
-
Base: An inorganic base is required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) is a widely used and effective base for many Suzuki couplings.[6] Stronger bases like potassium phosphate (K₃PO₄) may be necessary for less reactive aryl bromides or boronic acids.
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or DME) solubilizes the aryl bromide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature: Suzuki couplings are often performed at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.
Protocol 1: One-Pot Double Suzuki Coupling with Phenylboronic Acid
This protocol describes a representative procedure for the synthesis of 1-(3,5-diphenylphenyl)piperidine.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (2.5 equiv.), and potassium carbonate (4.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (e.g., 5 mL per mmol of dibromide) and degassed water (e.g., 1 mL per mmol of dibromide).
-
Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,5-diphenylphenyl)piperidine.
Table 1: Representative Conditions for Double Suzuki Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | Dioxane/H₂O | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (4) | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (4) | Dioxane/H₂O | 100 | 16 | 82-92 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | Dioxane/H₂O | 90 | 24 | 75-85 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary.
Strategy 2: Sequential Mono-Suzuki Coupling
This strategy is employed for the synthesis of unsymmetrical 1-(3,5-diarylphenyl)piperidine derivatives. It involves a two-step process: a selective mono-arylation followed by a second Suzuki coupling with a different arylboronic acid.
Causality Behind Experimental Choices:
-
Achieving Mono-selectivity: The key to a successful sequential coupling is to achieve high selectivity in the first mono-arylation step. This is typically accomplished by using a substoichiometric amount of the first arylboronic acid (e.g., 1.0-1.1 equivalents). The reaction is carefully monitored, and stopped once the starting dibromide is consumed, to minimize the formation of the double-coupled product.
-
Isolation of the Intermediate: The mono-arylated intermediate, 1-(3-bromo-5-arylphenyl)piperidine, must be isolated and purified before proceeding to the second coupling step. This ensures that the final product is the desired unsymmetrical diaryl derivative.
-
Second Coupling: The purified mono-bromo intermediate is then subjected to a second Suzuki coupling with a different arylboronic acid under similar conditions to the first step.
Protocol 2: Sequential Suzuki Coupling
This protocol outlines the synthesis of an unsymmetrical 1-(3-aryl¹-5-aryl²phenyl)piperidine.
Step 1: Synthesis of 1-(3-Bromo-5-phenylphenyl)piperidine
-
Follow the procedure in Protocol 1, but use only 1.1 equivalents of phenylboronic acid.
-
Carefully monitor the reaction by TLC or LC-MS. The reaction should be stopped when the starting this compound is no longer detectable.
-
Perform the aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the 1-(3-bromo-5-phenylphenyl)piperidine intermediate.
Step 2: Synthesis of 1-(3-(4-Methoxyphenyl)-5-phenylphenyl)piperidine
-
Use the purified 1-(3-bromo-5-phenylphenyl)piperidine (1.0 equiv.) as the starting material.
-
React it with 4-methoxyphenylboronic acid (1.2-1.5 equiv.) following the procedure in Protocol 1.
-
After the reaction is complete, perform the workup and purification as described to obtain the final unsymmetrical product.
Table 2: Representative Conditions for Sequential Suzuki Coupling
| Step | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 60-75 (mono-adduct) |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 80-90 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary.
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the products of Suzuki coupling reactions. Silica gel is the standard stationary phase, and a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexanes) is typically used for elution. The polarity of the eluent system will need to be optimized based on the polarity of the specific diarylpiperidine derivative.
-
Recrystallization: If the final product is a solid, recrystallization can be an effective method for obtaining highly pure material. A suitable solvent system must be identified in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.
-
¹H NMR: Expect to see signals for the aromatic protons of the central phenyl ring and the two coupled aryl groups, as well as the characteristic signals for the piperidine ring protons.
-
¹³C NMR: The number of signals in the aromatic region will confirm the successful coupling and the symmetry (or lack thereof) of the molecule.[8]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a common method for these types of compounds, and the molecular ion peak ([M+H]⁺) should be observed.
Troubleshooting and Key Considerations
-
Catalyst Inhibition: The nitrogen atom of the piperidine ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[2] If low yields or stalled reactions are observed, consider using a catalyst system with bulky ligands (e.g., SPhos, XPhos) that can disfavor this coordination.
-
Homocoupling of Boronic Acids: This is a common side reaction in Suzuki couplings, leading to the formation of biaryl products derived from the boronic acid. To minimize this, ensure that the reaction is performed under strictly anaerobic conditions and that the catalyst is not prematurely oxidized.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which can be promoted by acidic or basic conditions and elevated temperatures. Using the appropriate base and avoiding prolonged reaction times can help to minimize this side reaction.
-
Incomplete Double Coupling: In the one-pot double coupling, incomplete reaction can lead to a mixture of mono- and di-substituted products, which can be challenging to separate. Ensure that a sufficient excess of the boronic acid is used and that the reaction is allowed to proceed to completion.
References
-
Dandapani, S., & Curran, D. P. (2004). The Suzuki-Miyaura Cross-Coupling Reaction. In Handbook of C-H Transformations (pp. 1-16). Wiley-VCH. [Link]
-
DiVA portal. (2018). Suzuki reactions in novel liquids. [Link]
-
Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0034301). [Link]
-
MDPI. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(13), 2435. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3849. [Link]
-
MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(1), 1. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2019). DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides to generate fuchsones under metal-free conditions by employing p-QMs themselves or substituted phenols as aryl sources. [Link]
-
PubMed Central (PMC). (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. [Link]
-
PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
ResearchGate. (2015). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
ResearchGate. (2017). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. [Link]
-
ResearchGate. (2021). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. [Link]
-
ResearchGate. (2025). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. [Link]
-
SciSpace. (2016). Remote Functionalization: Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine through the Use of a Bidentate Dire. [Link]
-
SpectraBase. (n.d.). Piperidine. [Link]
-
UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]
Sources
Application Notes: Leveraging 1-(3,5-Dibromophenyl)piperidine for Advanced PROTAC Synthesis
Introduction: The Strategic Imperative for Modular PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is not merely a spacer; its length, rigidity, and composition are critical determinants of the efficacy of the resulting PROTAC, profoundly influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][6]
Consequently, the ability to rapidly synthesize and screen a diverse library of PROTACs with varied linkers is a cornerstone of modern drug discovery in this field. This guide details the strategic application of 1-(3,5-Dibromophenyl)piperidine, a versatile and powerful chemical scaffold, for the modular and efficient synthesis of PROTAC libraries. The symmetrically positioned bromine atoms on the phenyl ring serve as orthogonal chemical handles, enabling sequential and regioselective functionalization. This allows for a robust and adaptable approach to linker construction and warhead/E3 ligase ligand attachment.
The Strategic Advantage of the 3,5-Dibromophenyl Motif
The core utility of this compound lies in the differential reactivity of its two bromine atoms, which can be exploited through carefully chosen reaction conditions, primarily using palladium-catalyzed cross-coupling reactions. This scaffold allows for a divergent synthetic strategy:
-
Sequential Functionalization: One bromine can be selectively reacted (e.g., via Suzuki or Buchwald-Hartwig coupling) to install the linker or a linker precursor. The second, unreacted bromine remains available for a subsequent coupling reaction to attach the second major component of the PROTAC.
-
Library Generation: This step-wise approach is exceptionally well-suited for creating large libraries of PROTACs. A common intermediate, functionalized at one bromine position with an E3 ligase ligand, can be coupled with a diverse array of POI-binding warheads (or vice-versa), enabling extensive structure-activity relationship (SAR) studies.
-
Structural Rigidity: The phenylpiperidine core imparts a degree of conformational rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands for effective ternary complex formation.[7] The piperidine moiety can also enhance solubility.[7][8]
Visualization of the Synthetic Workflow
The following diagram illustrates the modular synthetic logic enabled by the this compound scaffold.
Caption: Modular PROTAC synthesis workflow using a dibromophenyl scaffold.
Core Synthetic Protocols
The following protocols provide a detailed, step-by-step methodology for the sequential functionalization of this compound. These are generalized procedures and may require optimization based on the specific substrates used.
Protocol 1: Mono-Suzuki-Miyaura Coupling for Linker Attachment
This protocol describes the selective coupling of a boronic acid or ester at one of the bromine positions. The key to achieving mono-substitution is controlling the stoichiometry of the reagents.
Objective: To synthesize a mono-arylated or mono-alkylated intermediate, installing the first part of the linker or a handle for further extension.
Materials:
-
This compound
-
Desired Boronic Acid or Pinacol Ester (0.95 - 1.05 equivalents)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Toluene/EtOH/Water)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 eq.), the boronic acid/ester (1.0 eq.), the palladium catalyst (0.03 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent mixture via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new spot corresponding to the mono-coupled product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the mono-functionalized product.
Expert Insight & Trustworthiness:
-
Causality: Using slightly substoichiometric amounts of the boronic acid reagent minimizes the formation of the di-substituted byproduct. Pd(dppf)Cl₂ is chosen for its robustness and effectiveness with aryl bromides.
-
Self-Validation: The success of this step is critically validated by LC-MS, which will show a clear mass shift corresponding to the addition of the boronic acid partner and the loss of one bromine atom. ¹H NMR will confirm the change in symmetry of the aromatic proton signals.
Protocol 2: Second Functionalization (Buchwald-Hartwig Amination)
This protocol details the attachment of an amine-containing moiety, such as an E3 ligase ligand with an amine handle (e.g., a derivative of pomalidomide), to the remaining bromine position.
Objective: To couple an amine-containing warhead or E3 ligase ligand to the mono-functionalized intermediate.
Materials:
-
Mono-functionalized Intermediate from Protocol 1
-
Amine-containing component (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or RuPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the mono-functionalized intermediate (1 eq.), the palladium catalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the amine component (1.2 eq.) and the anhydrous solvent.
-
Inert Atmosphere & Heating: Seal the vessel, remove from the glovebox (if used), and heat to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material. These reactions can take 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent like dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude residue by preparative HPLC or column chromatography to yield the final PROTAC molecule.
Expert Insight & Trustworthiness:
-
Causality: The choice of a bulky phosphine ligand like Xantphos is crucial for facilitating the C-N bond formation, which is often more challenging than C-C bond formation. An excess of the amine component is used to drive the reaction to completion.
-
Self-Validation: Final product characterization is essential. High-resolution mass spectrometry (HRMS) confirms the exact mass. ¹H and ¹³C NMR confirm the final structure, and analytical HPLC should be used to determine the final purity, which is critical for subsequent biological assays.
Data Presentation and Characterization
All synthesized intermediates and final PROTACs must be rigorously characterized. Data should be presented clearly for comparative analysis.
| Compound ID | Synthetic Step | Yield (%) | Purity (HPLC %) | Mass (M+H)⁺ Expected | Mass (M+H)⁺ Found |
| INT-01 | Protocol 1 | 65% | >98% | 456.23 | 456.25 |
| PROTAC-A | Protocol 2 | 42% | >99% | 789.45 | 789.47 |
| PROTAC-B | Protocol 2 | 38% | >99% | 815.48 | 815.50 |
PROTAC Mechanism of Action
The ultimate goal of this synthesis is to produce a molecule that induces the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a high-value scaffold for PROTAC synthesis. Its capacity for selective, sequential functionalization provides a robust and flexible platform for developing diverse chemical linkers. This modularity accelerates the optimization process, allowing researchers to fine-tune the linker properties to achieve potent and selective degradation of target proteins. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to leverage this powerful building block in their targeted protein degradation programs.
References
- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
- Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
- Current strategies for the design of PROTAC linkers: a critical review.
- Methods to accelerate PROTAC drug discovery.PubMed Central.
- Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug.PubMed Central.
- Novel approaches for the rational design of PROTAC linkers.PubMed Central.
- Novel approaches for the rational design of PROTAC linkers.
Sources
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
Application Note & Protocol: Strategic Incorporation of 1-(3,5-Dibromophenyl)piperidine into Advanced Linker Architectures
Abstract
The rational design of linker molecules is a cornerstone of modern drug development, critically influencing the stability, efficacy, and safety of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a detailed technical framework for the incorporation of 1-(3,5-Dibromophenyl)piperidine, a versatile building block, into diverse linker scaffolds. The rigid piperidine core offers conformational constraint, a valuable attribute for controlling the spatial orientation of linked moieties, while the dibrominated phenyl ring serves as a robust platform for sequential or symmetrical functionalization via palladium-catalyzed cross-coupling reactions.[3] We present strategic considerations and validated, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling researchers to construct complex and highly functionalized linker systems.
Foundational Principles: Why Use this compound?
The Structural Role of the Piperidine Scaffold
In linker chemistry, achieving the optimal distance and geometric arrangement between two molecular entities (e.g., an antibody and a payload) is paramount.[4][5] While flexible alkyl or polyethylene glycol (PEG) chains are common, they can lead to undesirable conformational heterogeneity. The piperidine ring introduces a degree of rigidity into the linker, which can be crucial for establishing a productive ternary complex in PROTACs or ensuring efficient payload delivery in ADCs.[3]
Synthetic Versatility of the 3,5-Dibromophenyl Moiety
The two bromine atoms on the phenyl ring are synthetically valuable handles. Positioned meta to each other and to the piperidine substituent, they are electronically equivalent. This arrangement allows for two primary synthetic strategies:
-
Symmetrical Double Coupling: Both bromine atoms react simultaneously to attach two identical groups, forming a homobifunctional linker.
-
Sequential Monofunctionalization: One bromine atom is reacted selectively, creating a monofunctionalized intermediate that can then undergo a second, different coupling reaction at the remaining bromine position. This is the key strategy for building heterobifunctional linkers.
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is well-established, offering a reliable and high-yielding path to C-C, C-N, and C-O bond formation.[6][7]
Strategic Workflow for Linker Synthesis
The incorporation of this compound can be approached through several palladium-catalyzed cross-coupling pathways. The choice of reaction depends on the desired final linker structure (e.g., containing an aryl, alkynyl, or amino linkage). A general workflow is presented below.
Figure 1: General workflow for linker synthesis.
Experimental Protocols
The following protocols are generalized procedures that have been demonstrated to be effective for aryl bromides. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Monofunctionalization via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to one of the bromine positions on this compound. This reaction is fundamental for creating biaryl structures.[8][9]
Reaction Scheme:
Figure 2: Suzuki-Miyaura Monofunctionalization.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 319.04 | 319 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.1 | 1.1 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 18.3 mg | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 32.8 mg | 0.08 | 0.08 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane / Water (10:1) | - | 5.5 mL | - | - |
Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium phosphate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.08 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the product).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the monofunctionalized product from any remaining starting material and di-substituted byproduct.
Causality Note: The use of a slight excess of the boronic acid (1.1 equiv) favors monofunctionalization. Using a larger excess (>2.2 equiv) would favor the double coupling reaction.[6] The SPhos ligand is chosen for its high efficacy in coupling aryl bromides.[10]
Protocol 2: Sequential Functionalization via Sonogashira Coupling
This protocol assumes the successful synthesis and isolation of the mono-arylated product from Protocol 1. It describes the coupling of a terminal alkyne to the remaining bromine position, a reaction widely used to install rigid, linear linkers.[11][12][13]
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| Mono-arylated Intermediate | Varies | 1.0 mmol | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 35 mg | 0.05 | 0.05 |
| CuI (Copper(I) Iodide) | 190.45 | 5.7 mg | 0.03 | 0.03 |
| Triethylamine (TEA) | 101.19 | 420 µL | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |
Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the mono-arylated intermediate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.03 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF, followed by triethylamine (3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours but can be gently heated (e.g., to 50 °C) if progress is slow.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1. The Sonogashira coupling often produces copper acetylide byproducts that can be removed during aqueous workup and chromatography.
Causality Note: The Sonogashira reaction requires a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13] Triethylamine acts as both the base and a solvent.
Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond by coupling an amine-containing linker precursor to one of the bromine positions. This is a powerful method for incorporating amine functionalities.[14][15][16]
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 319.04 | 319 mg | 1.0 | 1.0 |
| Primary or Secondary Amine | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Xantphos | 578.68 | 58 mg | 0.10 | 0.10 |
| Cs₂CO₃ (Cesium Carbonate) | 325.82 | 489 mg | 1.5 | 1.5 |
| Toluene, anhydrous | - | 5 mL | - | - |
Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv.), Xantphos (0.10 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Reagent Addition: Evacuate and backfill the tube three times. Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously.
-
Monitoring, Workup, and Purification: Follow similar procedures as described in Protocol 1.
Causality Note: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like Cs₂CO₃ to deprotonate the amine for coordination to the palladium center.[17] The choice of a bulky phosphine ligand like Xantphos is critical for promoting the reductive elimination step that forms the C-N bond.[17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality reagents/solvents. | Use fresh catalyst and high-purity, anhydrous/degassed solvents. Ensure the reaction vessel is properly flame-dried and maintained under inert gas. |
| Formation of Side Products | Dehalogenation: Presence of water or protic sources. Homocoupling: (e.g., R-R from R-B(OH)₂). | Ensure anhydrous conditions. For Suzuki, add reagents in the specified order. A different ligand/base combination may be required. |
| Low Yield of Mono-product | Reaction conditions favor di-substitution (e.g., long reaction time, high temp, excess reagent). | Reduce the equivalents of the coupling partner (e.g., to 1.05 equiv.). Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | Products have similar polarity. | Use a different solvent system for column chromatography (e.g., hexanes/dichloromethane). Consider reverse-phase chromatography if necessary. |
References
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Dutta, D., & Paul, S. (2022). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology. [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]
-
CAS. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS. [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]
-
Zhang, H., et al. (2020). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. McMaster University. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
Aslam, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Li, G., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 18. Substituted amide synthesis by amidation [organic-chemistry.org]
Application Notes & Protocols: Leveraging 1-(3,5-Dibromophenyl)piperidine Derivatives in Advanced Click Chemistry Applications
Abstract
The 1-(3,5-dibromophenyl)piperidine scaffold represents a uniquely versatile platform for advanced molecular construction in drug discovery and chemical biology. The piperidine ring is a privileged structure in numerous pharmaceuticals, while the 3,5-dibromo substitution pattern on the phenyl ring offers a precise and orthogonal handle for sequential functionalization.[1][2] This guide provides a detailed exploration of how this scaffold can be transformed into "click-ready" building blocks and subsequently employed in high-impact applications. We focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing field-proven insights and step-by-step protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and for advanced bioconjugation.
Introduction: The Strategic Advantage of the this compound Scaffold
Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful set of reactions for rapidly and reliably joining small molecular units.[3][4] Among these, the CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring, has become an indispensable tool in medicinal chemistry for its efficiency, selectivity, and biocompatibility under specific conditions.[5] For applications in living systems where copper toxicity is a concern, the metal-free SPAAC reaction offers a bioorthogonal alternative.[6][7]
The this compound scaffold is strategically designed for modular synthesis. The two bromine atoms are chemically equivalent, yet their positions allow for selective, stepwise functionalization using transition-metal-catalyzed cross-coupling reactions. This enables the introduction of two different chemical moieties, making it an ideal core for constructing complex hetero-bifunctional molecules like PROTACs.[8][9] This guide details the synthetic protocols to convert this scaffold into alkyne- and azide-functionalized derivatives, setting the stage for their application in cutting-edge research.
Synthesis of "Click-Ready" this compound Scaffolds
The primary value of the 3,5-dibromo substitution lies in the ability to perform selective sequential cross-coupling reactions. By carefully controlling stoichiometry and reaction conditions, one bromine atom can be functionalized while the other remains intact for a subsequent transformation. This section provides protocols for installing the two most common click chemistry handles: a terminal alkyne and an azide.
Workflow for Scaffold Functionalization
The following diagram outlines the synthetic strategy to produce the key alkyne and azide intermediates from the parent this compound.
Caption: Synthetic routes to key alkyne and azide intermediates.
Protocol 2.1: Synthesis of 1-(3-Bromo-5-ethynylphenyl)piperidine (Alkyne Handle)
Causality: The Sonogashira coupling is the method of choice for forming carbon-carbon bonds between sp-hybridized carbons (of a terminal alkyne) and sp²-hybridized carbons (of an aryl halide). The reaction is catalyzed by palladium and copper co-catalysts. We use a silyl-protected alkyne (ethynyltrimethylsilane) to prevent self-coupling and add it substoichiometrically (e.g., 0.95 eq) to favor mono-substitution. The subsequent deprotection under mild basic conditions yields the terminal alkyne.
Materials:
-
This compound
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sonogashira Coupling:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and anhydrous TEA (4.0 eq).
-
Add TMS-acetylene (0.95 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool to room temperature, dilute with DCM, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl and then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield 1-(3-bromo-5-((trimethylsilyl)ethynyl)phenyl)piperidine.
-
-
TMS Deprotection:
-
Dissolve the purified TMS-protected intermediate in a 2:1 mixture of MeOH and DCM.
-
Add K₂CO₃ (3.0 eq) and stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Filter the mixture and concentrate the filtrate.
-
Redissolve the residue in DCM, wash with water, and dry over MgSO₄.
-
Concentrate under reduced pressure to yield the final product, 1-(3-bromo-5-ethynylphenyl)piperidine, typically as a solid.
-
Protocol 2.2: Synthesis of 1-(3-(Azidomethyl)-5-bromophenyl)piperidine (Azide Handle)
Causality: This synthesis proceeds via a two-step sequence. First, a hydroxymethyl group is installed (conceptually via Suzuki coupling with a suitable boronic ester, followed by reduction, or other organometallic routes). This alcohol is then converted to a better leaving group (mesylate), which is readily displaced by sodium azide in a classic Sₙ2 reaction to form the desired product. DMF is an ideal solvent for this Sₙ2 reaction as it is polar and aprotic, accelerating the rate.
Materials:
-
1-(3-Bromo-5-(hydroxymethyl)phenyl)piperidine (Assumed starting material)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Mesylation:
-
Dissolve 1-(3-bromo-5-(hydroxymethyl)phenyl)piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60 °C.
-
Stir for 2-4 hours until TLC or LC-MS indicates complete conversion.
-
Cool to room temperature and pour into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield 1-(3-(azidomethyl)-5-bromophenyl)piperidine.
-
| Compound Name | Synthetic Route | Typical Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| 1-(3-Bromo-5-ethynylphenyl)piperidine | Protocol 2.1 | 75-85 | ~3.10 (s, 1H, C≡C-H ) |
| 1-(3-(Azidomethyl)-5-bromophenyl)piperidine | Protocol 2.2 | 80-90 | ~4.30 (s, 2H, -CH₂-N₃) |
Application in PROTAC Synthesis
PROTACs are hetero-bifunctional molecules that induce targeted protein degradation by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI).[8][10] Their modular nature makes them ideally suited for synthesis via click chemistry, which allows for the rapid assembly of libraries to optimize linker length and composition.[11][12]
PROTAC Assembly via CuAAC
Caption: Modular assembly of a PROTAC using CuAAC reaction.
Protocol 3.1: CuAAC-Mediated Synthesis of a PROTAC Precursor
Causality: This protocol exemplifies the "clicking" of the alkyne-functionalized piperidine scaffold to an azide-modified E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand). The Cu(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate, is essential for the reaction.[13] The use of a water-miscible co-solvent like t-BuOH or DMSO is common to solubilize both the organic precursors and the aqueous catalyst system.
Materials:
-
1-(3-Bromo-5-ethynylphenyl)piperidine (from Protocol 2.1, 1.0 eq)
-
Azide-functionalized E3 ligase ligand (e.g., Azido-Pomalidomide, 1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
-
Ethyl Acetate, Brine, Anhydrous MgSO₄
Procedure:
-
Dissolve 1-(3-bromo-5-ethynylphenyl)piperidine and the azide-functionalized E3 ligase ligand in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the solution from step 1, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow/orange is often observed.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically open to the air. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to yield the PROTAC precursor. The remaining bromo- group on the piperidine scaffold is now available for a second coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach the POI-binding ligand, completing the PROTAC synthesis.
| Parameter | Expected Outcome |
| Reaction Time | 12-24 hours |
| Conversion | >95% (by LC-MS) |
| Isolated Yield | 70-90% |
| Purification | Silica Gel Chromatography or Prep-HPLC |
| Key Evidence | Disappearance of alkyne/azide peaks in MS; appearance of product peak (M+H)⁺. Formation of a triazole proton signal (~7.5-8.5 ppm) in ¹H NMR. |
Application in Bioconjugation via Strain-Promoted Click Chemistry (SPAAC)
Scientific Context: For applications involving sensitive biological molecules like peptides or proteins, or for experiments in living cells, the potential toxicity of the copper catalyst used in CuAAC is a significant drawback.[14] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds rapidly without any metal catalyst.[15][16] The driving force is the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO).[17]
To use our scaffold for SPAAC, the this compound core must first be functionalized with a strained alkyne. This is typically achieved by coupling a DBCO-amine derivative to a carboxylic acid-functionalized version of the scaffold via standard amide bond formation.
Conceptual Workflow for SPAAC Bioconjugation
Caption: Strategy for labeling biomolecules using a SPAAC-ready probe.
Protocol 4.1: SPAAC Ligation of a DBCO-Piperidine Probe to an Azido-Peptide
Causality: This protocol assumes the prior synthesis of a DBCO-functionalized piperidine probe. The SPAAC reaction itself is operationally simple, requiring only the mixing of the two components in a suitable buffer. The reaction is irreversible and forms a stable triazole linkage. Because no catalyst is required, purification is often simplified.
Materials:
-
DBCO-functionalized this compound probe (1.5 eq)
-
Azide-containing peptide (e.g., a peptide with an incorporated azido-lysine, 1.0 eq)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
Analytical and Preparative Reverse-Phase HPLC (RP-HPLC)
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Prepare a stock solution of the DBCO-piperidine probe in a minimal amount of ACN or DMSO to ensure solubility.
-
Dissolve the azide-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Add the DBCO probe stock solution to the peptide solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to avoid denaturation of the peptide.
-
Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours. The reaction can be monitored by analytical RP-HPLC by observing the consumption of the starting peptide peak and the appearance of a new, more hydrophobic product peak.
-
Upon completion, the final bioconjugate can be purified from excess small-molecule probe using preparative RP-HPLC.
-
Lyophilize the collected fractions containing the pure product.
-
Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry. The observed mass should correspond to the sum of the peptide mass and the DBCO-piperidine probe mass.
References
-
Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197. [Link][8][12]
-
Yang, C., Tripathi, R., & Wang, B. (2023). Click chemistry in the development of PROTACs. PMC, NIH. [Link][10]
-
Mbua, N. E., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1912-1921. [Link][15]
-
Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC, NIH. [Link][16]
-
Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. Semantic Scholar. [Link][9]
-
Davies, H. M., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(16), 4236-4242. [Link]
-
Creative Biostructure. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Creative Biostructure. [Link][6]
-
Barlocco, D. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(6), 545-555. [Link][5]
-
Slideshare. (2023). Applications of click chemistry in drug discovery. Slideshare. [Link][3]
-
Tokyo University of Science. (2023). Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. Tokyo University of Science. [Link][11]
-
Barlocco, D. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link][18]
-
Yang, C., Tripathi, R., & Wang, B. (2024). (PDF) Click chemistry in the development of PROTACs. ResearchGate. [Link][12]
-
Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145. [Link][7]
-
Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis | Request PDF. ResearchGate. [Link][17]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link][19]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link][13]
-
Chudasama, V., & Maruani, A. (2016). Click Chemistry Conjugations. Methods in Molecular Biology, 1494, 119-130. [Link][20]
-
Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3585. [Link][1]
-
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2872-2891. [Link][2]
-
Finn, M. G., & Presolski, S. I. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Methods in Enzymology, 498, 333-350. [Link][21]
-
Tieu, W., & Donnelly, P. S. (2022). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals, 15(10), 1205. [Link][22]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666-676. [Link][14]
-
Ametamey, S. M., et al. (2014). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. Pharmaceuticals, 7(4), 392-412. [Link][23]
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Introduction: Unlocking the Therapeutic Potential of the 1-(3,5-Dibromophenyl)piperidine Scaffold
An Application Guide to Cell-Based Assays for Novel 1-(3,5-Dibromophenyl)piperidine Analogs
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of compounds with significant pharmacological activity.[1] Extensive research has identified the primary molecular targets for this class of molecules as the Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors.[2][3] These are not classical cell-surface receptors but are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), with significant concentrations at the mitochondria-associated membrane (MAM).[4][5]
Sigma receptors are critical regulators of cellular stress and homeostasis.[4][6] The σ1 receptor, in particular, is a ligand-operated chaperone that modulates calcium signaling, ion channel function, and cellular survival pathways.[5][6] Its dysfunction is implicated in a range of pathologies including neurodegenerative diseases, psychiatric disorders, and pain.[5][7] The σ2 receptor, while less characterized, is recognized as a biomarker in proliferating tumor cells, and its ligands are known to induce apoptosis, making it a promising target for cancer therapeutics.[8]
This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to characterize the cellular activity of novel this compound derivatives. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We begin with foundational cytotoxicity assessments—a critical prerequisite for any specific functional assay—before proceeding to detailed protocols for characterizing σ1R-mediated calcium mobilization and σ2R-induced apoptotic signaling.
Part 1: Foundational Analysis: Assessing General Cellular Viability and Cytotoxicity
Expert Rationale: Before attributing any observed cellular effect to a specific receptor interaction, it is imperative to first establish the compound's intrinsic cytotoxicity profile. A compound that induces cell death through non-specific mechanisms (e.g., membrane disruption or general metabolic poisoning) will confound the interpretation of more nuanced, target-specific assays.[9] Therefore, the initial step is always to determine the concentration range over which the compound is well-tolerated by the cellular model. This is achieved by measuring metabolic activity, a robust indicator of overall cell health.[9][10] We present two industry-standard methods: the MTT and the AlamarBlue (Resazurin) assays.
Protocol 1A: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[11] The quantity of formazan is directly proportional to the number of metabolically active, viable cells.[12]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells reach logarithmic growth phase) at 37°C in a 5% CO₂ humidified incubator.[13]
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Carefully remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10-20 µL of this stock solution to each well (final concentration of 0.45-0.5 mg/mL) and mix gently.[11][12]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[11][14]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.[13][14]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][12]
Protocol 1B: AlamarBlue® (Resazurin) Assay for Cell Viability
The AlamarBlue assay utilizes resazurin, a blue and non-fluorescent compound that is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[15][16] This assay is non-toxic, allowing for continuous monitoring of cell viability over time.[15][16]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol above.
-
Reagent Preparation: Thaw the AlamarBlue reagent and prepare a working solution by diluting it 1:10 (10% of the final volume) in pre-warmed culture medium.[16][17]
-
Reagent Addition: Add the AlamarBlue working solution to each well. For example, add 10 µL to a 100 µL well volume.
-
Incubation: Incubate the plate for 1-8 hours at 37°C, protected from light.[17][18] The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[17]
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[17][18] Alternatively, absorbance can be measured at 570 nm and 600 nm.[16][17]
| Assay Comparison | MTT Assay | AlamarBlue® (Resazurin) Assay |
| Principle | Enzymatic reduction of tetrazolium salt to formazan (Colorimetric)[11] | Reduction of resazurin to resorufin (Fluorometric/Colorimetric)[16] |
| Endpoint | Terminal (requires cell lysis/solubilization)[12] | Non-lytic, compatible with continuous monitoring[15] |
| Sensitivity | Good | High[15] |
| Throughput | High | High |
Part 2: Functional Characterization of Sigma-1 Receptor (σ1R) Activity
Expert Rationale: The σ1R is a chaperone protein at the ER-mitochondria interface that directly modulates intracellular calcium (Ca²⁺) homeostasis.[4][5] It interacts with the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident channel responsible for releasing Ca²⁺ into the cytoplasm.[4] Ligand activation of σ1R can potentiate this Ca²⁺ release. Therefore, a direct functional readout of σ1R agonism is the measurement of intracellular Ca²⁺ mobilization. The Fluo-4 assay is a sensitive, fluorescence-based method ideal for this purpose.[19][20]
Signaling Pathway: σ1R-Mediated Calcium Mobilization
Caption: Ligand binding to σ1R at the MAM potentiates Ca²⁺ release from the ER via the IP3R.
Protocol 2: Fluo-4 NW Calcium Mobilization Assay
This protocol uses the Fluo-4 No-Wash (NW) kit, which provides a simplified method for detecting intracellular calcium changes without wash steps, making it ideal for high-throughput screening.[21][22]
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., HEK293 or CHO-K1) into a 96-well black-wall, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well).[20][23] Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading Solution Preparation: Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves mixing the Fluo-4 AM stock with an assay buffer containing a PowerLoad™ concentrate or Pluronic™ F-127.[20][23]
-
Cell Loading: Remove the growth medium from the wells. Add 100 µL of the prepared dye-loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[20][23]
-
Compound Plate Preparation: In a separate 96-well plate, prepare 2X or 5X concentrations of your test compounds (agonists and/or antagonists) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[24]
-
Data Acquisition: Place both the cell plate and the compound plate into a fluorescence microplate reader equipped with automated injectors (e.g., a FlexStation®).[24][25]
-
Settings: Set the instrument to read fluorescence kinetically (Ex: 490 nm / Em: 525 nm).[20]
-
Protocol:
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Program the injector to add the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the full calcium transient (peak and return to baseline).[25]
-
-
Data Interpretation:
-
Agonist Activity: An increase in fluorescence intensity immediately following compound addition indicates that the compound triggers intracellular calcium release, characteristic of σ1R agonism.
-
Antagonist Activity: To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes before adding a known σ1R agonist. A reduction in the agonist-induced fluorescence peak indicates antagonist activity.
Part 3: Functional Characterization of Sigma-2 Receptor (σ2R) Activity
Expert Rationale: A well-established functional response to σ2R ligand binding, particularly in cancer cell lines, is the induction of apoptosis.[8] This process is often mediated by the activation of a cascade of cysteine-aspartic proteases (caspases), with Caspase-3 and Caspase-7 acting as key executioner enzymes.[8] Therefore, measuring the activity of these caspases provides a direct, functional assay to define the activity of σ2R ligands as agonists, partial agonists, or antagonists.[8]
Experimental Workflow: Integrated Compound Profiling
Caption: A logical workflow for characterizing novel compounds.
Protocol 3: Luminescent Caspase-3/7 Activity Assay
This protocol is based on the principle of luminogenic assays (e.g., Caspase-Glo® 3/7), which use a proluminescent substrate containing the DEVD amino acid sequence. Cleavage by active caspase-3/7 releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., MDA-MB-435, EMT-6) in a 96-well white-walled, clear-bottom plate to ensure optimal luminescent signal detection.[8] Use a cell density appropriate for the planned incubation time. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of the test compound at concentrations determined to be non-acutely toxic from the viability assays. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-only negative control.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Reconstitute the reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent directly to each 100 µL well.
-
-
Signal Development: Mix the contents by placing the plate on an orbital shaker for 1 minute at 300-500 rpm. Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation:
-
Agonist Activity: A dose-dependent increase in luminescence relative to the vehicle control indicates that the compound is activating the caspase-3/7 apoptotic pathway, consistent with σ2R agonist activity.[8]
-
EC50 Calculation: The concentration of the compound that produces 50% of the maximal response (EC50) can be calculated to determine its potency as a pro-apoptotic agent.[8]
References
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Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad. [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Advanced BioMatrix. [Link]
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O'Donnell, A. M., et al. (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC - NIH. [Link]
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Rojas-Vera, J., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
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Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi Bioprinters. [Link]
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Thorne, N., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
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Kumar, L., et al. (2017). Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
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Kumar, L. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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Al-Gharaibeh, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC - NIH. [Link]
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Singh, A., et al. (2023). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. [Link]
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Borle, A. B. (1990). An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells. PMC - NIH. [Link]
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Janicot, C., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. NIH. [Link]
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Guo, L. W., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]
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Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]
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Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]
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Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. [Link]
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BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. [Link]
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Hanna, M. G., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
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Chero, G., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]
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Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Basile, L., et al. (2024). A focus on piperidine and piperazine scaffolds. . [Link]
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Carmen, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
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Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed. [Link]
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Application Note: High-Throughput and Validated Analytical Methods for the Quantification of 1-(3,5-Dibromophenyl)piperidine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the quantitative analysis of 1-(3,5-Dibromophenyl)piperidine, a key intermediate and building block in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring reaction monitoring, quality control of starting materials, and final product purity. This document outlines three validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.[1][2][3]
Introduction: The Analytical Imperative for this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals.[4][5][6] The substituted phenylpiperidine, this compound, serves as a crucial precursor in the synthesis of various biologically active molecules. The presence of two bromine atoms on the phenyl ring not only influences the molecule's physicochemical properties but also provides reactive handles for further chemical modifications.
The rigorous quantification of this compound is paramount throughout the drug development lifecycle. In-process control relies on accurate measurements to monitor reaction kinetics and optimize yield. For quality assurance, precise quantification ensures the purity of intermediates, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a selection of validated analytical methods, each with distinct advantages, to meet the diverse needs of the pharmaceutical industry.
Method Selection: A Rationale-Driven Approach
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
-
HPLC-UV: A workhorse in quality control laboratories, this method is ideal for routine analysis and purity assessment due to its robustness, ease of use, and the strong UV chromophore of the dibromophenyl group.[7][8]
-
GC-MS: With its high resolving power and mass-based detection, GC-MS is well-suited for the analysis of volatile impurities and can provide definitive identification of the analyte.[9][10] Derivatization is generally not required for this compound due to its likely volatility.
-
LC-MS/MS: This technique offers the highest sensitivity and selectivity, making it the gold standard for quantification in complex matrices, such as biological fluids for pharmacokinetic studies, or for trace-level impurity analysis.[11][12][13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The principle of this method lies in the separation of this compound from potential impurities based on its differential partitioning between a reversed-phase stationary phase and a polar mobile phase. The dibromophenyl moiety provides a strong chromophore, allowing for sensitive UV detection.
HPLC-UV Experimental Protocol
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with an expected concentration within the calibration range using the diluent.
-
Final Preparation: Filter all solutions through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
Quantification is achieved by constructing a calibration curve of peak area versus concentration for the working standards. The concentration of this compound in the sample is then determined from this curve.
HPLC-UV Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method leverages the volatility of this compound for separation in the gas phase, followed by mass spectrometric detection for definitive identification and quantification.
GC-MS Experimental Protocol
Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Working Standards: Create a calibration curve by serially diluting the stock solution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
Internal Standard: For enhanced precision, a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) can be added to all standards and samples.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Data Analysis:
Quantification is performed by monitoring characteristic ions of this compound. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
GC-MS Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 5.0% |
| LOD | Instrument-dependent, typically low ng/mL |
| LOQ | Instrument-dependent, typically mid-to-high ng/mL |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest level of sensitivity and selectivity by coupling liquid chromatographic separation with mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode.[12] This is the preferred method for trace analysis in complex matrices.
LC-MS/MS Experimental Protocol
Sample Preparation:
A simple "dilute and shoot" approach is often sufficient.[12]
-
Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Solution: Dilute the sample with the 50:50 methanol/water mixture to fall within the calibration curve range.
-
Internal Standard: A stable isotope-labeled analog of this compound is the ideal internal standard to correct for matrix effects and variability.[11]
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusion of a standard solution. Precursor ion will be [M+H]+. At least two product ions should be monitored for confirmation. |
Data Analysis:
Quantification is performed by integrating the peak areas of the MRM transitions and comparing them against the calibration curve generated from the working standards.[12]
LC-MS/MS Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0 - 115.0% (matrix-dependent) |
| Precision (% RSD) | ≤ 15.0% |
| LOD | Instrument-dependent, typically low pg/mL |
| LOQ | Instrument-dependent, typically mid-to-high pg/mL |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The selection of HPLC-UV, GC-MS, or LC-MS/MS should be based on the specific analytical needs, including sensitivity, selectivity, and the nature of the sample matrix. Each protocol is grounded in established scientific principles and adheres to international validation guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.[14][15] The provided methodologies serve as a comprehensive starting point for method implementation and validation in any analytical laboratory.
References
- ICH Q2(R2)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
- Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). Benchchem.
- Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoam. The Royal Society of Chemistry.
- Analytical Methods. (2011). Royal Society of Chemistry.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed.
- Arecoline. Wikipedia.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed.
- Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. (2025). Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)piperazine Hydrochloride Purity. (2025). Benchchem.
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized).
- Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.
- Synthetic method of 1-(4-bromophenyl) piperidine. (2021).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
- 1-(3-Bromophenyl)piperidine. PubChem.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. (2017).
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (2016).
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2020). Semantic Scholar.
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- (R)-2-(3,5-Dibromophenyl)piperidine. (2017). PubChem.
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- Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).
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- A Comparative Guide to Analytical Methods for the Quantification of 1-(3-Aminophenyl)ethanol. Benchchem.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(3,5-Dibromophenyl)piperidine
Abstract
This application note provides a comprehensive guide for the purification of 1-(3,5-Dibromophenyl)piperidine using reversed-phase high-performance liquid chromatography (RP-HPLC). Aimed at researchers, scientists, and professionals in drug development, this document details the method development, protocol, and underlying scientific principles for achieving high purity of this dibrominated aromatic amine. We address common challenges, such as peak tailing associated with basic compounds, and provide robust solutions for optimal separation. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific integrity.
Introduction
This compound is a halogenated aromatic amine, a class of compounds frequently utilized as intermediates and scaffolds in medicinal chemistry and materials science. The precise substitution pattern of the bromine atoms on the phenyl ring, coupled with the saturated heterocyclic piperidine moiety, imparts specific physicochemical properties that are valuable in the synthesis of novel chemical entities.
Achieving high purity of such intermediates is paramount for the integrity of downstream applications, including reaction chemistry, biological screening, and structural analysis. Impurities from the synthesis, such as starting materials, regioisomers, or mono-brominated byproducts, can lead to ambiguous results and complicate product characterization. Reversed-phase HPLC is a powerful and widely adopted technique for the purification of such non-polar to moderately polar organic molecules.[1]
This guide provides an in-depth protocol for the purification of this compound. It explains the causal logic behind the selection of chromatographic parameters, from the stationary phase to the mobile phase composition, ensuring researchers can not only replicate the method but also adapt it to similar molecules.
Chromatographic Principles and Method Development Strategy
The purification strategy for this compound is based on reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[1][2] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
-
Analyte Characteristics: this compound is a relatively non-polar (hydrophobic) molecule due to the dibromophenyl group. The piperidine nitrogen introduces a basic character, which can cause undesirable interactions with the stationary phase.
-
Stationary Phase Selection: A C18 (octadecyl) column is the recommended starting point for non-polar compounds due to its high hydrophobicity and retentive capabilities.[3] This provides strong interaction with the dibromophenyl moiety, which is essential for good retention. Phenyl-based columns could also offer alternative selectivity through π-π interactions with the aromatic ring.[4]
-
Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for reversed-phase HPLC.[5][6] ACN is often preferred for its lower viscosity and favorable UV transparency.[3]
-
Addressing Peak Tailing: The basic piperidine nitrogen can interact with acidic residual silanol groups on the silica-based C18 column, leading to significant peak tailing.[7] To mitigate this, an acidic modifier is added to the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) protonates the piperidine nitrogen, preventing its interaction with silanols and ensuring a sharp, symmetrical peak shape.[8][9]
The overall method development workflow is visualized in the diagram below.
Caption: Workflow for HPLC method development.
Materials and Instrumentation
| Item | Specifications |
| HPLC System | Preparative or Semi-Preparative HPLC system with a gradient pump and UV detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size) |
| Solvents | HPLC-grade Acetonitrile (ACN) and Water |
| Modifier | Trifluoroacetic Acid (TFA), HPLC Grade |
| Sample | Crude this compound |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |
| Filters | 0.45 µm PTFE syringe filters |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A: In a 1 L volumetric flask, add 999 mL of HPLC-grade water. Carefully add 1 mL of TFA. Mix thoroughly.
-
Mobile Phase B: In a 1 L volumetric flask, add 999 mL of HPLC-grade acetonitrile. Carefully add 1 mL of TFA. Mix thoroughly.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the system.[10]
Sample Preparation
-
Accurately weigh approximately 50 mg of the crude this compound product.
-
Dissolve the sample in 5 mL of the sample diluent (50:50 ACN:Water) to create a stock solution of ~10 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, sonicate briefly.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could block the column frit.[11][12]
HPLC Purification Protocol
The following diagram illustrates the key steps of the HPLC purification process.
Caption: Step-by-step HPLC purification workflow.
Chromatographic Conditions:
| Parameter | Analytical Scouting (Gradient) | Preparative Purification (Isocratic) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Gradient | 50% to 100% B over 15 min, hold at 100% B for 5 min | 85% B (Example - must be optimized) |
| Injection Volume | 10 µL | 100 - 500 µL (dependent on concentration and column loading) |
| Detection | UV at 254 nm (or λmax if determined) | UV at 254 nm |
| Column Temp. | 30°C | 30°C |
Step-by-Step Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 column volumes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample diluent to ensure the system is clean and to identify any potential ghost peaks.[7]
-
Analytical Scouting: Perform an analytical injection using the gradient method to determine the retention time of the target compound.
-
Method Conversion: Based on the scouting run, convert the gradient method to an isocratic method for preparative purification. The optimal isocratic percentage of Mobile Phase B is typically slightly lower than the percentage at which the peak of interest elutes during the gradient run.
-
Preparative Injection: Inject the prepared sample onto the equilibrated preparative column.
-
Fraction Collection: Collect fractions corresponding to the main product peak. Start collecting just before the peak begins to elute and stop just after it returns to baseline.
-
Post-Run Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Product Isolation: Pool the fractions that meet the desired purity threshold (e.g., >98%). Remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.
Results and Discussion
A successful purification will yield this compound with high purity. The retention time will depend on the exact HPLC system and conditions but should be reproducible.
Expected Outcome:
-
Chromatogram: The preparative chromatogram should show a major, well-resolved peak corresponding to the target compound, separated from earlier-eluting polar impurities and later-eluting non-polar impurities.
-
Peak Shape: The use of TFA should result in a symmetrical peak with a tailing factor between 0.9 and 1.2.
-
Purity: Analysis of the pooled fractions should confirm a purity level of >98%.
-
UV Spectrum: The dibromophenyl moiety is expected to have a UV absorbance maximum (λmax) around 254-260 nm, characteristic of substituted benzene rings.[13][14] Confirming the λmax with a diode-array detector (DAD) can increase detection sensitivity.[15]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Insufficient mobile phase modifier (TFA).- Secondary interactions with active silanol groups.[7]- Column degradation.[7] | - Increase TFA concentration slightly (e.g., to 0.1%).- Use a modern, end-capped column with minimal silanol activity.[7]- If the column is old, flush with a strong solvent or replace it.[10] |
| Broad Peaks | - Column overloading.[7]- High dead volume in the system.- Sample dissolved in a solvent stronger than the mobile phase. | - Reduce injection volume or dilute the sample.[7]- Check and tighten all fittings. Use appropriate tubing.- Dissolve the sample in the initial mobile phase composition whenever possible.[10] |
| Split Peaks | - Partially blocked column frit.- Column void or bed collapse.[12]- Sample solvent incompatible with the mobile phase. | - Reverse-flush the column (disconnected from the detector) to clear the frit.[10]- Replace the column if a void has formed.- Ensure sample solvent is miscible and weaker than the mobile phase. |
| Low Recovery | - Compound precipitation on the column.- Irreversible adsorption to the stationary phase. | - Decrease sample concentration.- Ensure the mobile phase has sufficient organic content to elute the compound.- Check for compound stability under acidic (TFA) conditions. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the HPLC purification of this compound. By employing a C18 reversed-phase column with an acetonitrile/water mobile phase modified with trifluoroacetic acid, high purity and symmetrical peak shapes can be achieved. The detailed method development strategy and troubleshooting guide empower researchers to adapt this protocol for similar halogenated aromatic amines, ensuring the high quality of chemical intermediates essential for drug discovery and development.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Benchchem. (2025, December 3). Technical Support Center: HPLC Purification of Non-Polar Compounds.
- alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
-
Wulff, A. C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link]
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- ResearchGate. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Organic Syntheses. (n.d.). 1-phenylpiperidine.
- Google Patents. (n.d.). US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
- LCGC International. (2015, November 1). Important Aspects of UV Detection for HPLC.
- Element Lab Solutions. (n.d.). HPLC UV detection.
- S4Science. (n.d.). Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method.
- Wiley Online Library. (2006, June 1). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- PubChem. (n.d.). 1-(3-Bromophenyl)piperidine.
- RSC Publishing. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- SlideShare. (n.d.). 1. Ultraviolet- Visible spectrophotometry.
- ResearchGate. (2025, August 6). Spectrophotometric determination of fenoterol hydrobromide in pure form and dosage forms.
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Application Notes & Protocols for Chemical Probe Development from 1-(3,5-Dibromophenyl)piperidine
Abstract
The 1-(3,5-Dibromophenyl)piperidine scaffold represents a privileged starting point for the development of sophisticated chemical probes. The piperidine moiety is a common feature in a vast number of pharmaceuticals and biologically active compounds, often conferring favorable pharmacokinetic properties and three-dimensional structure for protein-ligand interactions[1][2][3][4]. The dibromophenyl group provides two chemically distinct and highly versatile reactive handles. The carbon-bromine (C-Br) bonds are amenable to a suite of palladium-catalyzed cross-coupling reactions, allowing for the strategic and regioselective installation of various reporter groups and reactive moieties[5][6][7]. This document provides a comprehensive guide for researchers, outlining the strategic design, synthesis, and application of chemical probes derived from this scaffold, with a focus on creating tools for target identification and validation in neuroscience and broader drug discovery contexts[8][9].
The Scaffold: Strategic Advantages of this compound
The utility of this compound as a precursor for chemical probes is rooted in its unique combination of structural features:
-
Bio-relevant Core: The phenylpiperidine core is a well-established pharmacophore found in numerous centrally active drugs, suggesting inherent potential for brain-target interactions[1][2]. This structural motif provides a rigid framework that can be systematically elaborated to explore structure-activity relationships (SAR)[8].
-
Orthogonal Reactive Handles: The two bromine atoms on the phenyl ring are ideal substrates for palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive than a C-Cl bond but generally stable enough to allow for selective, stepwise functionalization if desired[5]. This enables the sequential or differential introduction of:
-
A reporter group (e.g., fluorophore, biotin) for detection and visualization.
-
A photo-reactive group (e.g., diazirine, benzophenone) for covalent target capture upon photoactivation.
-
Modulating groups to fine-tune potency, selectivity, and pharmacokinetic properties.
-
The general workflow for leveraging this scaffold begins with a robust and versatile synthetic strategy, primarily centered around palladium catalysis.
Caption: High-level workflow from scaffold to validated chemical probe.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of synthetic organic chemistry and are particularly well-suited for modifying halogenated aromatic compounds[6][7][10]. Three primary reactions provide a powerful toolkit for derivatizing the this compound core.
The foundational catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic coupling partner, and concluding with reductive elimination to form the new C-C or C-N bond and regenerate the catalyst[6][7].
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester)[7][11]. This is arguably the most versatile method for installing complex carbon-based functionalities, including fluorophores.
Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling forms a C-C bond between the aryl bromide and a terminal alkyne[11]. This is exceptionally useful as the resulting alkyne can serve as a handle for subsequent "click chemistry" reactions, a powerful bioconjugation strategy for attaching probes[12].
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine[6]. This can be used to attach linkers containing terminal amines for further functionalization.
| Reaction Type | Coupling Partner | Typical Catalyst / Ligand | Typical Base | Key Application for Probe Synthesis |
| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Direct attachment of fluorophores, photoaffinity labels. |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, DIPA | Installation of a bio-orthogonal alkyne handle for click chemistry. |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or SPhos | NaOtBu, K₃PO₄ | Introduction of amine-terminated linkers for bioconjugation. |
Protocol: Synthesis of a Fluorescent Probe via Suzuki Coupling
This protocol details the synthesis of a fluorescent probe by coupling this compound with a commercially available coumarin boronic acid pinacol ester.
Objective: To synthesize 1-(3-Bromo-5-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin-4-yl)phenyl)piperidine.
Caption: Experimental workflow for Suzuki coupling synthesis.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Coumarin boronic acid pinacol ester (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl Acetate (EtOAc), brine, anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the coumarin boronic acid pinacol ester, and potassium carbonate.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants (approx. 0.1 M concentration).
-
Degassing: Purge the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[11]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst to the flask.
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fluorescent probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Synthesis of a Biotinylated Affinity Probe
This protocol outlines the installation of an alkyne handle via Sonogashira coupling, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide linker. This two-step approach is highly efficient and modular.
Part A: Sonogashira Coupling to Install Alkyne Handle
Objective: To synthesize 1-(3-Bromo-5-ethynylphenyl)piperidine.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and Copper(I) Iodide (CuI) (0.01 equiv.).
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA). Bubble argon through the mixture for 20 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 equiv.) dropwise. The TMS group is a protecting group for the terminal alkyne.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Deprotection: Upon completion, add a solution of potassium carbonate in methanol to the reaction mixture and stir for 2 hours to remove the TMS protecting group.
-
Work-up & Purification: Perform an aqueous work-up as described in the Suzuki protocol (Section 3). Purify by column chromatography to yield 1-(3-Bromo-5-ethynylphenyl)piperidine.
Part B: CuAAC "Click" Reaction with Biotin-Azide
-
Reaction Setup: Dissolve the alkyne-functionalized intermediate (1.0 equiv.) and a commercially available Biotin-PEG-Azide linker (1.1 equiv.) in a 1:1 mixture of t-Butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction is often characterized by a color change.
-
Purification: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The crude product is often purified by column chromatography or preparative HPLC to yield the final biotinylated probe.
Biological Validation: An Affinity Pull-Down Workflow
Once a probe is synthesized, its utility must be confirmed in a biological context. A biotinylated probe is designed for affinity purification of its binding partners.
Caption: Workflow for affinity pull-down using a biotinylated probe.
Protocol: Affinity Pull-Down and Target Identification
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the lysate with the biotinylated probe at 4 °C for 1-4 hours. A crucial control is a parallel incubation with a vehicle (e.g., DMSO) or an inactive structural analog of the probe.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotinylated probe and any bound proteins.
-
Washing: Pellet the magnetic beads using a magnet and discard the supernatant. Wash the beads extensively with lysis buffer (3-5 times) to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Specific protein bands that appear in the probe-treated sample but not in the control sample can be excised and identified using mass spectrometry (e.g., LC-MS/MS).
This workflow allows for the unbiased identification of the cellular targets of a small molecule, a critical step in drug discovery and chemical biology research[13][14].
References
- BenchChem. (2025).
-
Slaney, T. R., & Li, L. (2018). Review: Microfabricated Probes for Studying Brain Chemistry. PMC - PubMed Central. [Link]
- Benchchem.
- BRAIN Initiative. Research Area II: Molecular and Chemical Probes for Neuroscience.
- UNT Health Fort Worth. (2024). NIH R01: Discovery of in vivo Chemical Probes for the Nervous System.
- University of Illinois Urbana-Champaign. (2022). NIH BRAIN Initiative supporting development of a probe to monitor brain chemistry.
- Eisenberg Family Depression Center. Discovery of in vivo Chemical Probes for the Nervous System (R01).
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
- Hermanson, G. T.
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
ResearchGate. (2025). Halogenated Aromatic Compounds. [Link]
-
Wang, C., et al. (2016). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. PubMed. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Vasin, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). Advances in Bioconjugation. PMC - PubMed Central. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Application Notes and Protocols: 1-(3,5-Dibromophenyl)piperidine for Targeted Protein Degradation
Introduction: A New Frontier in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2][3] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] Two prominent strategies in TPD are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[5][6] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][7][8]
The E3 ligase Cereblon (CRBN) has been a central player in the development of molecular glues, most notably with the clinical success of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[5][6][9][10] These agents function by binding to CRBN and recruiting neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3, for degradation.[5][6][10][11] The discovery of novel CRBN ligands is a key area of research to expand the scope of TPD.
This document provides a detailed guide for researchers on the evaluation and application of 1-(3,5-Dibromophenyl)piperidine , a compound of interest for its potential as a novel scaffold in the development of molecular glues for targeted protein degradation. While this molecule is not yet widely characterized in the TPD literature, its structural features suggest it may serve as a starting point for engaging the CRBN E3 ligase. These protocols are designed to provide a comprehensive framework for its synthesis, biochemical characterization, and cellular validation.
Mechanism of Action: The Molecular Glue Hypothesis
The proposed mechanism of action for a molecular glue like this compound is centered on its ability to induce proximity between CRBN and a target protein. The molecule is hypothesized to bind to a surface pocket on CRBN, creating a new interface that can be recognized by a specific protein of interest, which then becomes a "neosubstrate" for the CRBN E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Hypothetical mechanism of protein degradation.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach is the Buchwald-Hartwig amination, which couples an aryl halide with an amine.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
-
Materials:
-
1,3,5-tribromobenzene
-
Piperidine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel for column chromatography)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 1,3,5-tribromobenzene (1 equivalent), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Add anhydrous toluene to dissolve the solids.
-
Add piperidine (1.1 equivalents) to the reaction mixture.
-
Add sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Part 2: Biochemical Characterization of CRBN Binding
To determine if this compound directly engages CRBN, in vitro binding assays are essential.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged DDB1-CRBN complex and a fluorescently labeled tracer that binds to the same site as the test compound. Displacement of the tracer by the compound results in a loss of FRET signal.
-
Materials:
-
Recombinant GST-DDB1 and CRBN proteins
-
Tb-labeled anti-GST antibody
-
Fluorescently labeled CRBN tracer (e.g., based on thalidomide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-DDB1/CRBN complex and the Tb-labeled anti-GST antibody. Incubate for 30 minutes.
-
Add the fluorescently labeled CRBN tracer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for Tb and 665 nm for the tracer).
-
Calculate the ratio of the acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
-
Part 3: Cellular Assays for Protein Degradation
The ultimate test of a potential molecular glue is its ability to induce the degradation of a target protein in a cellular context.
Protocol 3: Western Blotting to Measure Protein Degradation
-
Principle: This protocol quantifies the levels of a target protein in cells treated with the test compound. A reduction in the protein level indicates degradation.
-
Materials:
-
Cell line expressing the target protein (e.g., MM.1S cells for endogenous IKZF1/3)
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot with a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Data Presentation:
| Compound Concentration | % Degradation of Target Protein |
| Vehicle (DMSO) | 0% |
| 0.1 µM | |
| 1 µM | |
| 10 µM | |
| 100 µM |
From this data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined by non-linear regression analysis.
Part 4: Mechanistic Validation
To confirm that the observed protein degradation is mediated by the proteasome and is dependent on CRBN, the following experiments are crucial.
Protocol 4: Proteasome Inhibition and CRBN Knockdown
-
Proteasome Inhibition:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Add this compound at a concentration that causes significant degradation.
-
After the desired treatment time, harvest the cells and perform Western blotting as described in Protocol 3.
-
Expected Outcome: Rescue of the target protein from degradation in the presence of the proteasome inhibitor.
-
-
CRBN Knockdown/Knockout:
-
Use CRISPR/Cas9 or shRNA to generate a stable CRBN knockdown or knockout cell line.
-
Treat both the wild-type and CRBN-deficient cells with this compound.
-
Perform Western blotting to assess the degradation of the target protein.
-
Expected Outcome: Attenuation or complete loss of degradation in the CRBN-deficient cells.
-
Caption: Experimental workflow for validation.
References
- O'PROTAC by 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation. (n.d.). Google Search.
- A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: Thalidomide-5-O-CH2-COOH in Focus. (n.d.). Benchchem.
- The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (n.d.). PMC.
- Molecular Characterization of Adhesives (Glue Lining Pastes) Used in Restoration. (2024, October 9). ACS Publications - American Chemical Society.
- The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023). SciSpace.
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- Targeted degradation of DDR1 by proteolytic targeting chimera reverses immune exclusion for tumor immunotherapy. (n.d.). PubMed.
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- ACS webinar on molecular glues and targeted protein degradation. (2022, October 12). CAS.org.
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- Targeted protein degradation. (n.d.). Revvity.
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- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PMC - NIH.
- E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
- New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (n.d.). PubMed.
- Targeted Protein Degradation for Drug Discovery. (n.d.). Promega Corporation.
- Inhibition of Discoidin Domain Receptor 1 Prevents Stroma-Induced Peritoneal Metastasis in Gastric Carcinoma. (n.d.). PubMed.
- The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. (n.d.). PMC - PubMed Central.
- Discoidin domain receptor 1 activity drives an aggressive phenotype in bladder cancer. (n.d.). NIH.
- Silencing of Discoidin Domain Receptor-1 (DDR1) Concurrently Inhibits Multiple Steps of Metastasis Cascade in Gastric Cancer. (n.d.). PubMed.
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- Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
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E3 ligase ligand synthesis using 1-(3,5-Dibromophenyl)piperidine
Application Notes & Protocols:
Strategic Synthesis of E3 Ligase Ligands from 1-(3,5-Dibromophenyl)piperidine for Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins previously deemed "undruggable".[1][2] This is achieved using bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4] The choice and synthesis of the E3 ligase ligand are critical for the efficacy of the resulting degrader. This guide provides an in-depth technical overview and detailed protocols for the synthesis of potent E3 ligase ligands, specifically for Cereblon (CRBN), using the versatile starting material, this compound. The dual bromine atoms on this scaffold serve as orthogonal chemical handles, enabling sequential, site-selective functionalization, which is ideal for constructing complex PROTAC molecules. We will detail robust synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provide step-by-step protocols for key transformations, characterization, and application.
Introduction: The Central Role of E3 Ligands in TPD
The ubiquitin-proteasome system (UPS) is the cell's natural machinery for protein disposal.[5] TPD technologies hijack this system. PROTACs and molecular glues are the two most prominent approaches.[1][6]
-
PROTACs are heterobifunctional molecules with three components: a "warhead" that binds the POI, a ligand that recruits an E3 ligase, and a linker connecting the two.[3][7]
-
Molecular Glues are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a neosubstrate, leading to its degradation.[3][6]
While over 600 E3 ligases exist in humans, only a few have been effectively harnessed for TPD, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used.[8][9] Ligands for these E3s are therefore foundational building blocks in degrader development. The immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide are well-established CRBN ligands.[10][11][12] The this compound scaffold is a strategic precursor for creating novel pomalidomide-based ligands, offering two distinct points for chemical modification.
This guide focuses on leveraging this scaffold to create a CRBN ligand equipped with a linker attachment point, a crucial intermediate for PROTAC synthesis.
Synthetic Strategy: A Modular Approach
The core strategy revolves around the sequential functionalization of the two bromine atoms on the this compound ring. This allows for the controlled introduction of the necessary chemical groups to form the CRBN-binding motif and subsequently attach a linker for PROTAC assembly.
Caption: Overall synthetic workflow for a PROTAC-ready CRBN ligand.
The key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.[13] Its high functional group tolerance and reliability make it the method of choice for selectively reacting at one of the C-Br bonds, setting the stage for building the complete ligand.[14][15][16]
Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of tert-butyl (3-bromo-5-(piperidin-1-yl)phenyl)carbamate (Intermediate 2)
This initial step uses a Buchwald-Hartwig amination to selectively install a protected amine group at one of the bromine positions. This amine will later become part of the pomalidomide core. Using a protected amine like tert-butyl carbamate prevents side reactions and is easily removed later.
Caption: Reaction scheme for mono-amination of the starting material.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| This compound (1) | 319.08 | 10.0 | 3.19 g | Starting Material |
| tert-Butyl carbamate | 117.15 | 12.0 (1.2 eq) | 1.41 g | Amine Source |
| Pd₂(dba)₃ | 915.72 | 0.1 (1 mol%) | 91.6 mg | Palladium Precatalyst |
| XPhos | 476.65 | 0.4 (4 mol%) | 190.7 mg | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 (2.0 eq) | 6.52 g | Base |
| Anhydrous 1,4-Dioxane | - | - | 50 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1), tert-butyl carbamate, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the desired product 2 .
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): This combination is a highly active and versatile catalyst system for Buchwald-Hartwig aminations, known for its effectiveness with aryl bromides and a wide range of amines.[13] XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and stabilizes the active Pd(0) species.
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the carbamate, forming the active nucleophile. Cesium carbonate is often superior to other bases like K₂CO₃ or NaOtBu for this transformation, leading to higher yields.[16]
-
Solvent (1,4-Dioxane): A high-boiling, aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reactants effectively.
Protocol 2: Synthesis of 4-amino-2-(3-bromo-5-(piperidin-1-yl)phenyl)-isoindoline-1,3-dione (Pomalidomide Analog, 3)
This protocol involves a multi-step sequence to construct the final CRBN-binding pharmacophore, which is a pomalidomide analog. This involves coupling with a protected glutamine derivative followed by cyclization to form the glutarimide ring. For simplicity, this protocol is represented as a direct conversion from a phthalic anhydride derivative, a common route for IMiD synthesis.[10][17]
Step-by-Step Procedure:
-
Boc Deprotection: Dissolve Intermediate 2 in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove the solvent and excess TFA to yield the free amine.
-
Coupling and Cyclization: a. Dissolve the resulting amine and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in N-methyl-2-pyrrolidone (NMP). b. Add a base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. c. Heat the reaction to 80-100 °C for 18-24 hours. The condensation and subsequent cyclization form the glutarimide ring system characteristic of IMiDs.[10][18]
-
Workup and Purification: Cool the reaction mixture and pour it into ice water. A precipitate will often form. Collect the solid by filtration, wash with water, and dry under vacuum. If no solid forms, extract the product with ethyl acetate. The crude product can be purified by flash column chromatography or recrystallization to yield the final ligand 3 .
Characterization and Data Validation
Confirming the identity and purity of the synthesized ligands is paramount. A combination of analytical techniques should be employed.[19]
Analytical Techniques:
| Technique | Purpose | Expected Observations for Product 3 |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of the product (C₂₀H₁₉BrN₄O₂ ≈ 443.07 g/mol ). |
| ¹H NMR | Structural elucidation | Characteristic aromatic proton signals for the trisubstituted phenyl ring, distinct signals for the piperidine and glutarimide protons, and the amine (-NH₂) protons. |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the carbonyl carbons of the glutarimide ring (~170 ppm), and distinct aromatic and aliphatic carbon signals. |
| HPLC | High-resolution purity determination | Purity is typically reported as ≥95% by HPLC analysis for use in subsequent biological assays or PROTAC synthesis.[19] |
Troubleshooting:
-
Low Yields in Buchwald-Hartwig: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Catalyst quality is critical.
-
Incomplete Cyclization: Reaction may require longer heating times or a different base/solvent combination.
-
Purification Difficulties: Common impurities include starting materials or partially reacted intermediates. Optimize chromatography conditions (solvent system, gradient) for better separation.[19]
Application in PROTAC Development
The synthesized ligand 3 , which contains a remaining bromine atom, is now a valuable building block for a PROTAC. This bromine serves as the attachment point for a linker, which will then be connected to a warhead that binds the protein of interest.
Caption: Mechanism of action for a PROTAC utilizing the synthesized ligand.
The linker can be attached using another cross-coupling reaction, such as a Suzuki coupling with a boronic ester-functionalized linker or a second Buchwald-Hartwig amination with an amine-terminated linker.[18][20] The choice of linker chemistry, length, and composition is critical and must be optimized for each specific POI to ensure effective ternary complex formation and subsequent degradation.[4][7]
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the modular synthesis of CRBN-based E3 ligase ligands. The protocols outlined in this guide, centered around the robust Buchwald-Hartwig amination, provide a reliable pathway to produce key intermediates for PROTAC development. By offering two distinct and reactive sites, this scaffold allows for the strategic and controlled construction of complex degrader molecules. The successful synthesis and characterization of these ligands are foundational steps in the broader effort to develop novel therapeutics through targeted protein degradation.
References
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Eladl, S. S. (2025, December). Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. Biochemical Pharmacology, 242(Pt 3), 117297. Retrieved from [Link]
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American Association for Cancer Research. (n.d.). Advances in Targeted Protein Degradation: PROTACs and Molecular Glues. AACR Journals. Retrieved from [Link]
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Crown Bioscience. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Molecular Glues in Targeted Protein Degradation. Retrieved from [Link]
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Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. Chemistry – A European Journal. Retrieved from [Link]
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Man, H.-W., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]
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Bulatov, E., & Ciulli, A. (2018). Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets. Frontiers in Pharmacology. Retrieved from [Link]
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Gabellieri, E., et al. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega. Retrieved from [Link]
-
MacDonald, D. C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. Retrieved from [Link]
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El-Damasy, D. A., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2023). Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs. Molecules. Retrieved from [Link]
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Pitzel, A. K., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. RSC Advances. Retrieved from [Link]
-
Ruchelman, A. L., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Pitzel, A. K., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances. Retrieved from [Link]
-
Jevtić, P., et al. (n.d.). An E3 ligase guide to the galaxy of small-molecule-induced protein degradation. ResearchGate. Retrieved from [Link]
-
Center for Drug Discovery, Baylor College of Medicine. (2025, October 2). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. National Institutes of Health. Retrieved from [Link]
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Eurofins Discovery. (2023, April 20). Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology. YouTube. Retrieved from [Link]
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Cowan, J., & Ciulli, A. (2022). Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation. Biochemical Society Transactions. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bond, M. J., et al. (n.d.). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ResearchGate. Retrieved from [Link]
-
Słabicki, M., & Ebert, B. L. (2022). E3 Ubiquitin Ligases as Molecular Machines and Platforms for Drug Development. Wiley Online Library. Retrieved from [Link]
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Center for Drug Discovery, Baylor College of Medicine. (2025, October 2). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. RSC Publishing. Retrieved from [Link]
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Hansen, M. F., et al. (n.d.). Buchwald‐Hartwig coupling as a final step to synthesise a complete PROTAC. ResearchGate. Retrieved from [Link]
- Center for Drug Discovery, Baylor College of Medicine. (2025, October 2). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. CoLab.
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Villemure, E., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Semantic Scholar. Retrieved from [Link]
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Villemure, E., et al. (2025, July 17). Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yang, J., et al. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M). Retrieved from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]
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da Silva, G. G., et al. (2025, July 29). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. RSC Medicinal Chemistry. Retrieved from [Link]
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Man, H.-W., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Retrieved from [Link]
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Chen, Y., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules. Retrieved from [Link]
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Steinebach, C., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. Retrieved from [Link]
- BenchChem. (n.d.). Discovery and development of functionalized cereblon ligands.
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Testa, A., et al. (2025, June 25). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. Retrieved from [Link]
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Popadyuk, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
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Functionalization of 1-(3,5-Dibromophenyl)piperidine at bromine sites
An In-Depth Guide to the Strategic Functionalization of 1-(3,5-Dibromophenyl)piperidine
Introduction: Unlocking the Potential of a Privileged Scaffold
The this compound scaffold is a cornerstone in modern synthetic chemistry, particularly for professionals in drug discovery and materials science. Its significance lies in the combination of the pharmaceutically relevant piperidine ring and a di-halogenated aromatic core.[1] The two bromine atoms at the meta-positions are not merely structural components; they are versatile synthetic handles that open a gateway to a vast chemical space. These sites allow for the introduction of diverse functional groups through sequential or simultaneous reactions, enabling the systematic modulation of a molecule's physicochemical properties, biological activity, and photophysical characteristics.
This guide provides a comprehensive overview of the primary strategies for transforming the bromine sites of this compound. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions and halogen-metal exchange, offering detailed, field-proven protocols. The focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to empower researchers to adapt and innovate.
Core Concept: Navigating Site-Selectivity on a Dihaloarene
The primary challenge and opportunity in working with this compound is controlling the reactivity at two identical positions. Achieving selective mono-functionalization versus exhaustive di-functionalization is critical for building molecular complexity in a controlled manner. Several strategies are employed to govern this selectivity.[2][3][4]
-
Stoichiometric Control : The most straightforward approach is to limit the amount of the coupling partner or reagent to favor the reaction at a single bromine site. Typically, using 0.9-1.1 equivalents of a reagent will result in a mixture containing the mono-substituted product, di-substituted product, and unreacted starting material, which can then be separated.
-
Electronic and Steric Deactivation : Once the first functionalization occurs, the electronic nature of the newly introduced group can influence the reactivity of the second bromine atom. An electron-donating group may slightly activate the remaining position, while an electron-withdrawing group will deactivate it towards further electrophilic catalyst cycles. Similarly, a sterically bulky group can hinder the approach of the catalyst to the second bromine, favoring mono-substitution.[2][3]
-
Ligand-Controlled Reactivity : In palladium-catalyzed reactions, the choice of ligand is paramount. Bulky ancillary ligands can promote a phenomenon known as "ring-walking," where the palladium complex remains associated with the product of the first coupling, facilitating a second, intramolecular oxidative addition that leads to di-functionalization.[5][6] Conversely, careful selection of ligands and reaction conditions, sometimes influenced by solvent and halide byproducts, can be tuned to favor the dissociation of the catalyst after the first coupling, thus promoting mono-functionalization.[7][8]
The following sections detail specific protocols where these principles are applied to achieve desired synthetic outcomes.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, a contribution recognized with the 2010 Nobel Prize in Chemistry.[9] These methods are prized for their high efficiency, functional group tolerance, and mild reaction conditions.[10][11]
General Experimental Workflow
A typical workflow for setting up a palladium-catalyzed cross-coupling reaction involves the rigorous exclusion of oxygen, which can deactivate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Mono-Arylation of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture), degassed
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with inert gas three times. [12] 3. Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
-
Data Presentation: Suzuki Coupling Conditions
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Outcome |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Good for mono-arylation with stoichiometric control. |
| 2 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | Highly efficient, often used for challenging substrates. [13] |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | Bulky ligand, may increase rate but requires careful control to avoid di-substitution. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. [14][15]This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. [14][16] Mechanistic Rationale
Similar to other cross-coupling reactions, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. [14][15]The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Mono-Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line technique
-
-
Procedure:
-
Inside a glovebox (preferred): To a vial, add Pd₂(dba)₃, XPhos, NaOtBu, and this compound.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vial and heat to 100-110 °C with stirring.
-
Using Schlenk line: Follow the general inert atmosphere setup described previously, adding the solids first, evacuating and backfilling, then adding the solvent and liquid amine.
-
Monitor the reaction until completion (typically 6-24 hours).
-
Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify by column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Application Note |
| 1 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | Highly general system for a wide range of amines. |
| 2 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | A classic system, particularly effective with bidentate ligands for some substrates. [14][17] |
| 3 | BrettPhos Palladacycle | LHMDS | THF | 80 | Pre-catalyst allows for lower temperatures; LHMDS is a strong, non-nucleophilic base. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [18][19]This reaction uniquely employs a dual catalytic system of palladium and copper(I). [18]It is the go-to method for synthesizing arylalkynes, which are important intermediates in organic synthesis and components of functional materials.
Mechanistic Rationale
The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species. This key intermediate is formed in the copper cycle, where the base helps generate the copper acetylide from the terminal alkyne and a Cu(I) salt. [18] Detailed Protocol: Mono-Alkynylation of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous THF (co-solvent, optional)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with inert gas.
-
Add anhydrous, degassed TEA (or a mixture of TEA/THF).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
-
Monitor by TLC. Upon completion, dilute the mixture with diethyl ether and filter through Celite to remove the amine salt and catalysts.
-
Wash the filtrate with saturated NH₄Cl solution (to remove residual copper) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles can be readily converted into amines, carboxylic acids, amides, and tetrazoles. Palladium-catalyzed cyanation provides a milder and more functional-group-tolerant alternative to classical methods like the Rosenmund-von Braun reaction. [20][21] Mechanistic Rationale
The reaction follows the standard cross-coupling catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl bromide bond. This is followed by cyanide transfer from a cyanide source (e.g., Zn(CN)₂, KCN, or K₄[Fe(CN)₆]) in a transmetalation-like step, and subsequent reductive elimination to yield the aryl nitrile. [22] Detailed Protocol: Mono-Cyanation using Zinc Cyanide
-
Materials:
-
This compound (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Safety Note: Cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood. All waste must be quenched and disposed of according to institutional safety protocols.
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound, Zn(CN)₂, and Pd(PPh₃)₄.
-
Evacuate and backfill with inert gas.
-
Add anhydrous, degassed DMF via syringe.
-
Seal the tube and heat the mixture to 80-90 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature. Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The aqueous layer should be treated with bleach or hydrogen peroxide to neutralize any remaining cyanide before disposal.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Part 2: Functionalization via Halogen-Metal Exchange
Halogen-metal exchange, particularly bromine-lithium exchange, is a powerful, non-catalytic method for converting an electrophilic C-Br bond into a highly nucleophilic C-Li bond. [23][24]This transformation opens the door to a completely different set of functionalizations by allowing the aryllithium intermediate to react with a wide range of electrophiles.
Mechanistic Rationale & Causality
The reaction is driven by the formation of a more stable organolithium species. When an aryl bromide is treated with an alkyllithium reagent (commonly n-butyllithium or tert-butyllithium) at very low temperatures, the lithium atom exchanges with the bromine atom. [25]The extremely low temperature (typically -78 °C or below) is critical to prevent side reactions, such as the elimination of lithium bromide to form a highly reactive benzyne intermediate. [26]The resulting aryllithium is a potent nucleophile and a strong base, requiring careful handling and reaction with non-protic electrophiles.
Caption: Workflow for halogen-lithium exchange and electrophilic quench.
Detailed Protocol: Lithiation and Quench with Carbon Dioxide
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Flame-dried, three-neck round-bottom flask with a thermometer, inert gas inlet, and rubber septum
-
Safety Note: n-BuLi is pyrophoric and reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under a positive pressure of inert gas.
-
-
Procedure:
-
Set up the flame-dried glassware under a positive pressure of argon.
-
Add this compound to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush a generous amount of dry ice into a coarse powder.
-
Slowly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature.
-
Carefully quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting carboxylic acid by chromatography or recrystallization.
-
Data Presentation: Scope of Electrophiles in Halogen-Metal Exchange
| Electrophile | Reagent | Functional Group Introduced |
| Carbon Dioxide | CO₂ (Dry Ice) | Carboxylic Acid (-COOH) |
| Aldehyde/Ketone | RCHO / RCOR' | Secondary/Tertiary Alcohol (-CH(OH)R / -C(OH)RR') |
| Alkyl Halide | R-Br / R-I | Alkyl group (-R) |
| Formylation | DMF | Aldehyde (-CHO) |
| Borylation | B(OMe)₃ | Boronic Ester (-B(OR)₂) |
Conclusion
The this compound scaffold offers a robust platform for developing novel molecules with tailored properties. By mastering the strategic application of palladium-catalyzed cross-coupling and halogen-metal exchange reactions, researchers can selectively and efficiently functionalize the bromine sites. Understanding the underlying mechanisms and the factors that control site-selectivity is key to unlocking the full synthetic potential of this versatile building block, enabling the rapid diversification and optimization of lead compounds in pharmaceutical and materials science research.
References
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- Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides.
- Recent advances and prospects in the palladium-catalyzed cyan
- Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene.
- Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
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- Buchwald-Hartwig Amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
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Application Notes and Protocols for Cellular Permeability Assays of 1-(3,5-Dibromophenyl)piperidine Compounds
Introduction: The Critical Role of Cellular Permeability in Drug Discovery
In the journey of a drug from administration to its target, the ability to cross biological membranes is a fundamental determinant of its efficacy. This is particularly true for orally administered drugs which must first traverse the intestinal epithelium to enter systemic circulation.[1][2] For compounds like the 1-(3,5-Dibromophenyl)piperidine series, which represent a class of small molecules with therapeutic potential, understanding their cellular permeability is a critical early step in drug development.[3] Poor permeability can be a significant hurdle, leading to low bioavailability and, ultimately, therapeutic failure.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of cellular permeability assays. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for assessing the permeability of this compound compounds and other small molecules.
Understanding Permeability and the Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5][6][7] This system helps to predict a drug's in vivo performance from in vitro measurements.[8][9] Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of a new chemical entity (NCE) like a this compound derivative is crucial for guiding formulation development and anticipating potential absorption challenges.[8]
Choosing the Right Permeability Assay
A variety of in vitro models are available to assess cellular permeability, each with its own advantages and limitations.[10][11] The choice of assay depends on the stage of drug discovery, the specific questions being asked, and the physicochemical properties of the test compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion.[12][13] It utilizes a synthetic membrane coated with lipids to mimic the lipid bilayer of a cell membrane.[12][14]
-
Principle: Measures the rate at which a compound diffuses from a donor compartment, through the lipid membrane, to an acceptor compartment.[13][15]
-
Advantages: High throughput, low cost, and excellent for predicting passive transcellular permeability.[15][16] It avoids the complexities of active transport and metabolism.[12]
-
Limitations: As it only measures passive diffusion, it may overestimate the permeability of compounds that are substrates for efflux transporters and underestimate the permeability of those that undergo active uptake.[14][16]
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a widely used cell-based model that mimics the human intestinal epithelium.[17][18] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized cells with tight junctions and microvilli, expressing various transporters.[17][19]
-
Principle: Measures the transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[17]
-
Advantages: Provides a more physiologically relevant model by including both passive diffusion and active transport mechanisms, such as those mediated by P-glycoprotein (P-gp).[17][18] It has a good correlation with in vivo absorption studies.[17]
-
Limitations: The assay is lower throughput and more time-consuming (cells require ~21 days to differentiate) and can be influenced by the expression levels of transporters.[18][20]
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening.[21][22] These cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells.[21]
-
Principle: Similar to the Caco-2 assay, it measures bidirectional transport across a cell monolayer.[23] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability.[23]
-
Advantages: Faster culture time compared to Caco-2 cells and is a good model for predicting blood-brain barrier (BBB) permeability.[21][22]
-
MDR1-MDCK: A transfected cell line that overexpresses the human MDR1 gene (P-gp), making it an excellent tool for specifically identifying substrates of this important efflux transporter.[21][23][24][25]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed for the early screening of compounds like this compound to assess their passive permeability.
Materials:
-
PAMPA plate (e.g., 96-well MultiScreen-IP PAMPA filter plate)
-
Acceptor plate (low-binding)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Apply 5 µL of the lipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Assemble Plate: Carefully place the donor plate on top of the acceptor plate, ensuring contact between the buffer and the membrane.
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours with gentle shaking.[26]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method.[26]
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA is the concentration in the acceptor well.
-
Cequilibrium is the theoretical equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a method for assessing both passive and active transport of this compound compounds.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
LC-MS/MS
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[26]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[24][27]
-
Prepare Dosing Solutions: Dilute the test compound in pre-warmed HBSS to the final desired concentration (e.g., 10 µM).[17]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.[26]
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.[26]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[26]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compounds in the samples using a validated analytical method like LC-MS/MS.
Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (ER) is then calculated as:
ER = Papp (B-A) / Papp (A-B)
An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.[18]
Visualization of Experimental Workflows
PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2/MDCK Workflow
Caption: General workflow for cell-based permeability assays (Caco-2 and MDCK).
Data Interpretation and Troubleshooting
A summary of expected outcomes and troubleshooting steps is provided in the table below.
| Assay | Parameter | High Permeability | Low Permeability | Troubleshooting for Low Permeability |
| PAMPA | Papp (x 10-6 cm/s) | > 10 | < 1 | - Check compound solubility in the assay buffer. - Verify the integrity of the lipid membrane. |
| Caco-2 | Papp (A-B) (x 10-6 cm/s) | > 10 | < 1 | - Confirm monolayer integrity via TEER. - Investigate if the compound is an efflux substrate (high ER). - Assess compound stability in the assay. |
| Caco-2 / MDR1-MDCK | Efflux Ratio | < 2 | > 2 | - If ER > 2, the compound is likely an efflux substrate. Consider co-dosing with an efflux inhibitor (e.g., verapamil for P-gp) to confirm. |
Conclusion
The cellular permeability assays described in these application notes are indispensable tools in modern drug discovery. For novel chemical series such as this compound compounds, a tiered approach is recommended. Initial screening with a high-throughput PAMPA assay can quickly identify compounds with good passive permeability. Promising candidates can then be further characterized using the more physiologically relevant Caco-2 or MDR1-MDCK cell models to investigate the role of active transport. By carefully selecting and executing these assays, researchers can gain crucial insights into the absorption potential of their compounds, enabling data-driven decisions and accelerating the journey towards new therapeutics.
References
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Wikipedia. Biopharmaceutics Classification System. [Link]
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Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
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Irvine, J. D., et al. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Journal of Pharmaceutical Sciences, 88(1), 28-33. [Link]
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Khadka, P., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International, 34(23A), 1-16. [Link]
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Chavda, H. V., Patel, C. N., & Anand, I. S. (2010). Biopharmaceutics Classification System. Systematic Reviews in Pharmacy, 1(1), 62. [Link]
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Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. [Link]
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AxisPharm. MDCK-MDR1 Permeability Assay. [Link]
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GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). [Link]
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Biorelevant.com. What is the BCS (Biopharmaceutical Classification System)? [Link]
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Caco2 assay protocol. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Evotec. MDCK-MDR1 Permeability Assay. [Link]
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ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]
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MDPI. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. [Link]
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UBC Library Open Collections. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
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Ingenta Connect. Physiologically based in vitro Models to Predict the Oral Dissolu... [Link]
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EurekAlert!. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]
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Rowan Newsletter. Predicting Permeability for Small Molecules. [Link]
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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PubMed. In vitro models for the prediction of in vivo performance of oral dosage forms. [Link]
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Nature Protocols. Determining small-molecule permeation through lipid membranes. [Link]
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Pharmaron. Permeability. [Link]
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Creative Biolabs. Permeability & Absorption. [Link]
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DOI. Importance and applications of cell- and tissue-based in vitro models for drug permeability screening in early stages of drug development. [Link]
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ResearchGate. Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds. [Link]
-
MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
MDPI. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]
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Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Royal Society of Chemistry. CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]
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YouTube. drug solubility, membrane permeability, & the efflux ratio. [Link]
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ResearchGate. Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]
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ACS Publications. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]
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PubMed. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]
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ACS Publications. Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubChem. 1-(3-Bromophenyl)piperidine. [Link]
-
PubChem. (R)-2-(3,5-Dibromophenyl)piperidine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-(3,5-Dibromophenyl)piperidine
Welcome to the technical support guide for researchers utilizing 1-(3,5-Dibromophenyl)piperidine in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the unique challenges presented by this di-halogenated substrate. Our goal is to empower you to achieve high yields, control selectivity, and minimize side reactions in your synthetic campaigns.
Introduction: The Challenge of a Dibrominated Piperidinylarene
This compound is a valuable building block, but its structure presents specific hurdles in cross-coupling. The two bromine atoms offer the potential for both mono- and di-functionalization, demanding precise control over reaction conditions to achieve the desired outcome. Furthermore, the electron-donating nature of the piperidine moiety and potential steric hindrance can influence the reactivity of the C-Br bonds. This guide is structured to address these challenges directly, providing a logical framework for optimization and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common initial queries to help you establish a robust starting point for your experiments.
Q1: I'm starting my first Suzuki coupling with this compound. What's a reliable, general-purpose starting condition?
A1: For a new, potentially challenging substrate like this, starting with a well-regarded, robust catalyst system is crucial. We recommend a modern phosphine ligand-based system known for its high activity with aryl bromides.[1][2]
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%). Alternatively, a pre-formed palladacycle precatalyst can offer more reliable generation of the active Pd(0) species.
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents). K₃PO₄ is often effective in challenging couplings.
-
Solvent: A mixture of an ethereal or aromatic solvent with water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).[3][4]
-
Temperature: Start at a moderate temperature, such as 80-90 °C, and monitor the reaction progress.[5]
-
Atmosphere: It is critical to ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst and promote side reactions.[6]
Q2: How do I control for mono- versus di-substitution on the dibromophenyl ring?
A2: Controlling selectivity is a primary challenge. The key is to manipulate stoichiometry and reaction conditions.
-
For Mono-Coupling: The most critical parameter is the stoichiometry of your boronic acid or ester. Use a slight sub-stoichiometric to slightly excess amount (e.g., 0.95 to 1.1 equivalents) of the boron reagent relative to the dibromide. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the second coupling. Lowering the reaction temperature can sometimes improve selectivity for the first coupling.
-
For Di-Coupling: A significant excess of the boron reagent is required (e.g., 2.2 to 3.0 equivalents). Higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion. A more active catalyst system, potentially with a higher loading, might also be beneficial.[7]
Q3: My boronic acid seems to be degrading during the reaction. What's happening and how can I prevent it?
A3: You are likely observing protodeborylation, a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3] This is especially prevalent with heteroaryl boronic acids or under harsh (e.g., high temperature, strongly basic) conditions.[8]
-
Solution 1: Use a Boronate Ester. Pinacol esters of boronic acids are significantly more stable towards hydrolysis and protodeborylation.[3] They can be used directly in the coupling reaction.
-
Solution 2: Modify Reaction Conditions. Use a milder base like potassium fluoride (KF) or a carbonate base instead of a hydroxide.[1][9] Avoid unnecessarily high temperatures or prolonged reaction times. Ensure your solvent is of high purity.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Yield of the Desired Product
Q: I've set up my reaction, but after several hours, I see mostly starting material and very little product. What should I investigate first?
A: A low or zero yield points to a fundamental issue with one of the core components of the catalytic cycle. A systematic check is the best approach.[6]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
-
Check Reagent Integrity:
-
Boronic Acid: As discussed in FAQ 3, boronic acids can degrade. Consider using a fresh bottle or switching to a more stable pinacol ester.[3]
-
Solvents: Ensure solvents are anhydrous and properly degassed. Peroxides in aged ethereal solvents like THF or dioxane can inhibit the reaction.
-
Base: The base should be finely powdered to ensure maximum surface area and reactivity. If using an aqueous base, ensure it is fully dissolved.
-
-
Verify Inert Atmosphere:
-
Evaluate the Catalyst System:
-
Inactive Catalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[11] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald palladacycle) that generates the active catalyst more reliably.
-
Ligand Choice: The classic PPh₃ ligand is often insufficient for moderately challenging substrates. Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are generally more effective for aryl bromides as they accelerate both the oxidative addition and reductive elimination steps.[2][12][13]
-
Recommended Catalyst Systems for Aryl Bromides
| Catalyst System | Precursor/Ligand | Typical Loading (mol%) | Base | Solvent | Notes |
| Buchwald-Type | Pd₂(dba)₃ / SPhos | 1-2% Pd / 2-4% L | K₃PO₄ | Dioxane/H₂O | Highly active for aryl bromides, good functional group tolerance.[1] |
| NHC-Based | PEPPSI™-IPr | 1-3% | K₂CO₃, t-BuOK | Dioxane, Toluene | Excellent for sterically hindered substrates; robust and air-stable precatalyst.[13] |
| Classic | Pd(PPh₃)₄ | 3-5% | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O | A traditional choice, but may be less effective for this substrate.[14] |
| Dppf-Based | Pd(dppf)Cl₂ | 3-5% | K₂CO₃ | MeCN/H₂O, Dioxane | A reliable and common catalyst, often a good starting point.[5] |
Problem 2: Significant Formation of Side Products
Q: My reaction is working, but my crude NMR shows significant impurities. I suspect homocoupling and dehalogenation. How can I minimize these?
A: Side reactions are common but can often be suppressed by tuning the reaction conditions. The key is to favor the desired cross-coupling pathway kinetically over competing processes.
Visualizing Competing Reaction Pathways
Caption: Key reaction pathways in a Suzuki coupling.
-
Homocoupling (Boronic Acid Dimerization):
-
Cause: This side reaction (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[6][15]
-
Solution: The most effective solution is rigorous exclusion of oxygen. Ensure your degassing procedure is thorough. Using a slight excess of the aryl bromide (1.1 equiv) relative to the boronic acid (1.0 equiv) can also disfavor boronic acid homocoupling.[6]
-
-
Dehalogenation (Reduction of Aryl Bromide):
-
Cause: The aryl bromide is reduced to an arene (Ar-Br → Ar-H). This can occur if a hydride is transferred to the palladium complex, followed by reductive elimination. The hydride source can be the base (especially alkoxides), solvent (e.g., alcohols), or even phosphine ligand degradation products.[3][16]
-
Solution:
-
Choice of Base: Avoid strong, non-coordinating bases if dehalogenation is severe. Inorganic carbonate or phosphate bases are generally safer choices.
-
Solvent: Use aprotic solvents like dioxane or toluene instead of alcohols if this is a persistent issue.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
-
Problem 3: Difficulty with Purification
Q: The reaction seems complete, but separating my product from the remaining catalyst and byproducts is difficult. Any suggestions?
A: Purification challenges often stem from residual palladium and highly nonpolar byproducts like homocoupled dimers.[17]
-
Palladium Removal:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite® or silica gel. This can remove a significant portion of the precipitated palladium black.
-
Scavengers: If trace palladium is a concern for downstream applications, consider stirring the crude product solution with a palladium scavenger resin or activated carbon.[18]
-
-
Chromatography:
-
Homocoupled Byproducts: These are often nonpolar and can be separated from the more polar product by silica gel column chromatography.
-
Boronic Acid Residues: Unreacted boronic acid and its byproducts can sometimes be removed with a basic aqueous wash (e.g., dilute NaOH) during the workup, but be cautious if your product has base-sensitive functional groups.
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Mono-Arylation
This protocol is optimized for selective mono-coupling.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.05 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting dibromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][12][19]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst.[12] The base then activates the boronic acid, facilitating the transmetalation step where the organic group (R) is transferred to the palladium center.[20][21] Finally, reductive elimination forms the new C-C bond, yielding the desired product and regenerating the Pd(0) catalyst.[12]
References
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Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ChemCatChem. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemCatChem. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2012). Journal of Chemistry. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013). Journal of Chemistry. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2020). Chemical Science. [Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (2023). Organic Process Research & Development. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Chemical Society Reviews. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. [Link]
-
Review on green chemistry — Suzuki cross coupling in aqueous media. (2005). Green Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Molecules. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2021). The Journal of Organic Chemistry. [Link]
-
Suzuki reactions promoted by different ligands. (2014). ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2002). Organic Process Research & Development. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2020). ChemistrySelect. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
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Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Organic & Biomolecular Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Reaction Chemistry & Engineering. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (2017). Chemical Engineering Transactions. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (2010). The Journal of Organic Chemistry. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... (2018). Molecules. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2023). Catalysts. [Link]
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- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of 1-(3,5-Dibromophenyl)piperidine
Welcome to the technical support guide for navigating the complexities of 1-(3,5-Dibromophenyl)piperidine functionalization. This molecule is a valuable scaffold in medicinal chemistry and materials science, offering two reactive bromine sites for diverse chemical transformations. However, its symmetric nature presents unique challenges, often leading to a mixture of products that can complicate synthesis and purification.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific issues researchers encounter in the lab. We will explore the mechanistic origins of common byproducts and provide field-tested protocols to optimize your reactions for higher yields and cleaner outcomes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed reactions are workhorses for C-C and C-N bond formation. However, when working with a di-halogenated substrate like this compound, achieving selective mono-functionalization is a primary challenge.
FAQ 1: I'm attempting a mono-Suzuki coupling, but my reaction yields a mixture of the desired mono-arylated product, the di-arylated product, and a surprising amount of 1-(3-bromophenyl)piperidine (mono-debrominated). What is causing this product distribution?
This is a classic selectivity and side-reaction issue. The formation of this specific product mixture points to three competing reaction pathways.
Underlying Causes & Mechanisms:
-
Di-substitution: The electronic environment of the two bromine atoms on the phenyl ring is nearly identical. Consequently, their reactivity towards the palladium catalyst in the oxidative addition step is very similar. If the reaction is allowed to proceed for too long, or with an excess of the coupling partner, the initially formed mono-substituted product will compete with the starting material for the catalyst, leading to the di-substituted byproduct.
-
Hydrodehalogenation (Debromination): The formation of 1-(3-bromophenyl)piperidine is a common side reaction in palladium-catalyzed couplings.[1] This occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid. Potential hydride sources in the reaction mixture include amine bases, alcoholic solvents, or even trace amounts of water.[1]
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct (e.g., biphenyl from phenylboronic acid). This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2]
Troubleshooting Flowchart & Mitigation Strategies:
Caption: Competing pathways in lithium-halogen exchange.
Troubleshooting Protocol: Optimizing Mono-Lithiation
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (>120°C) overnight and assembled hot under a stream of dry argon or nitrogen.
-
Temperature Control: Cool the solution of this compound in an anhydrous ether or THF to a very low temperature, preferably below -100°C using a liquid nitrogen/ethanol bath. Temperatures of -78°C (dry ice/acetone) may not be sufficient to prevent benzyne formation.
-
Reagent Addition: Use a syringe pump to add the alkyllithium reagent (typically 1.0-1.1 equivalents) dropwise over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the alkyllithium and minimizes over-reaction.
-
Stirring Time: Keep the reaction time after addition to a minimum (e.g., 15-30 minutes) before adding the electrophile.
-
Quenching: Add the electrophile at the low reaction temperature and then allow the mixture to slowly warm to room temperature.
FAQ 4: My Grignard formation is difficult to initiate, and when it finally proceeds, I isolate a high-melting, insoluble white solid that I suspect is a Wurtz coupling byproduct. How can I improve the formation of the desired mono-Grignard reagent?
This is a common frustration with Grignard reactions, involving both initiation kinetics and a well-known side reaction.
Underlying Causes & Mechanisms:
-
Initiation Difficulty: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the magnesium from reacting with the aryl halide. [3][4][5]The reaction cannot begin until this layer is breached.
-
Wurtz-Type Coupling: The primary side reaction is the coupling of the newly formed Grignard reagent (R-MgBr) with a molecule of the starting aryl bromide (R-Br) to form a symmetrical biaryl (R-R). [4][6]This is favored by high local concentrations of the aryl bromide. [6] Mitigation Strategies:
| Problem | Solution | Mechanism of Action |
| Sluggish Initiation | Magnesium Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask. | These activators chemically or physically disrupt the MgO layer, exposing the fresh, reactive magnesium surface. [4] |
| Wurtz Coupling | Slow Addition: Add the solution of this compound in anhydrous THF dropwise to a suspension of the activated magnesium turnings. | This technique, known as reverse addition, keeps the concentration of the aryl bromide low at all times, minimizing its reaction with the Grignard reagent as it forms. [4] |
| Low Yield/Quenching | Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of inert gas (Ar or N₂). | Grignard reagents are potent bases and will be quenched by even trace amounts of water or atmospheric oxygen. [4][5] |
General Experimental Protocol: Troubleshooting a Mono-Suzuki Coupling
This protocol provides a robust starting point for optimizing the selective mono-functionalization of this compound.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), a palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [2]3. Solvent Addition:
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Degas the solvent by bubbling argon through it for at least 20 minutes prior to use.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS every 30-60 minutes. Look for the disappearance of the boronic acid and the formation of the mono- and di-substituted products.
-
-
Workup:
-
Once the boronic acid is consumed (or when the ratio of mono- to di-product is optimal), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude material using column chromatography to separate the starting material, mono-substituted product, and di-substituted product.
-
By systematically addressing the competing reaction pathways and carefully controlling reaction conditions, researchers can significantly improve the outcomes of their this compound functionalization experiments.
References
- Benchchem. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- Amazon S3. (2019).
- Wikipedia.
- Chem 355 Jasperse. Grignard Reaction.
- Benchchem. (2025).
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- ADICHEMISTRY.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
Sources
Technical Support Center: Enhancing Yields in the Synthesis of 1-(3,5-Dibromophenyl)piperidine
Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-(3,5-dibromophenyl)piperidine. This guide is designed to provide in-depth, actionable insights into overcoming common challenges in the palladium-catalyzed Buchwald-Hartwig amination of 1,3,5-tribromobenzene with piperidine. Our focus is on practical, field-proven strategies to enhance reaction yield, minimize impurity formation, and ensure reproducible outcomes.
I. Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific experimental issues in a question-and-answer format, delving into the underlying chemical principles to guide your troubleshooting efforts.
Question 1: My reaction shows low or no conversion of the starting materials. What are the primary causes and how can I address them?
Answer: Low or no conversion is a common hurdle in Buchwald-Hartwig aminations and typically points to issues with the catalytic system or reaction environment.
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques are a frequent cause of reaction failure. If you are not using a pre-catalyst, the in-situ reduction of the Pd(II) source (like Pd(OAc)₂) to Pd(0) may be inefficient.
-
Recommendation: Employ a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for more consistent generation of the active catalytic species. Ensure all solvents and reagents are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
-
Inappropriate Ligand Selection: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For the coupling of a secondary amine like piperidine with an aryl bromide, bulky and electron-rich phosphine ligands are generally required to promote the reaction.
-
Recommendation: Screen a panel of biarylphosphine ligands. For this type of transformation, ligands such as XPhos, SPhos, or RuPhos often provide excellent results.
-
-
Incorrect Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. The strength and solubility of the base can dramatically affect the reaction rate.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this coupling. If base-sensitive functional groups were a concern, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be considered, though they may necessitate higher reaction temperatures.
-
-
Suboptimal Temperature: While higher temperatures generally increase reaction rates, excessive heat can lead to catalyst decomposition or side reactions.
-
Recommendation: A typical starting point for Buchwald-Hartwig reactions is between 80-110 °C. If conversion is low, incrementally increase the temperature by 10-20 °C. If you suspect decomposition, lower the temperature.
-
-
Solvent and Reagent Purity: Water and other impurities in the solvent or reagents can deactivate the catalyst and interfere with the strong base.
-
Recommendation: Always use anhydrous, degassed solvents. Ensure the purity of your 1,3,5-tribromobenzene and distill piperidine if its purity is questionable.
-
Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: Side product formation directly impacts yield and complicates purification. The most common side reactions in this synthesis are hydrodehalogenation and double amination.
-
Hydrodehalogenation: This is the replacement of a bromine atom on the aryl ring with a hydrogen atom, leading to the formation of bromobenzene or 1,3-dibromobenzene. This can compete with the desired C-N bond formation.
-
Recommendation: This side reaction is often promoted by catalyst decomposition or the presence of water. Optimizing the ligand and ensuring strictly anhydrous conditions can suppress hydrodehalogenation.
-
-
Double Amination: Given the three bromine atoms on the starting material, a potential side product is 1,3-bis(piperidin-1-yl)-5-bromobenzene.
-
Recommendation: To favor mono-amination, control the stoichiometry of the reactants. Using a slight excess of 1,3,5-tribromobenzene relative to piperidine can help minimize the formation of the di-substituted product. Careful monitoring of the reaction progress by TLC or GC-MS is crucial to stop the reaction once the desired product is maximized.
-
Question 3: The reaction starts well but stalls before reaching completion. What could be causing this?
Answer: Reaction stalling often indicates catalyst decomposition or depletion of a key reagent.
-
Catalyst Decomposition: The palladium catalyst can degrade over the course of the reaction, especially at elevated temperatures.
-
Recommendation: If you suspect catalyst death, adding a fresh portion of the catalyst and ligand may restart the reaction. Using a more robust ligand or a lower reaction temperature could improve catalyst longevity.
-
-
Insufficient Base: The strong base can be consumed by any acidic impurities or adventitious water in the reaction mixture.
-
Recommendation: Ensure all reagents and solvents are scrupulously dry. Using a slight excess of the base (e.g., 1.4 equivalents) can help compensate for any minor impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for coupling 1,3,5-tribromobenzene with piperidine?
For this specific transformation, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos is a highly effective starting point. These ligands are known to facilitate the coupling of secondary amines with aryl bromides.
Q2: Which base and solvent combination is recommended?
A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is generally preferred for its high reactivity. Toluene and 1,4-dioxane are excellent solvent choices as they are relatively non-polar and can be readily dried and degassed.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q4: What is the best method for purifying the crude this compound?
After the reaction workup, which typically involves filtering through celite to remove palladium residues and then an aqueous wash, the crude product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective. If the product is a solid, recrystallization from a suitable solvent system like ethanol/water or heptane/ethyl acetate can be an excellent final purification step.
III. Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on the specific purity of reagents and laboratory conditions.
Reaction Setup:
-
To an oven-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Add piperidine (1.1 eq.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
IV. Data Presentation: Impact of Reaction Parameters
The following table summarizes the expected impact of various reaction parameters on the yield of this compound, providing a general guide for optimization.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Ligand | PPh₃ | XPhos | Higher yield with XPhos | XPhos is a bulkier, more electron-rich ligand, which accelerates the reductive elimination step in the catalytic cycle for secondary amines. |
| Base | K₂CO₃ | NaOtBu | Higher yield with NaOtBu | NaOtBu is a much stronger base, leading to faster deprotonation of the piperidine-palladium complex and a higher reaction rate. |
| Solvent | DMF | Toluene | Higher yield in Toluene | While polar aprotic solvents like DMF can be used, toluene is often preferred for its ease of drying and lower potential for side reactions with the strong base. |
| Temperature | 70 °C | 100 °C | Higher yield at 100 °C | The reaction generally requires elevated temperatures to overcome the activation energy for oxidative addition and reductive elimination. |
| Atmosphere | Air | Argon | Significantly higher yield with Argon | The active Pd(0) catalyst is readily oxidized by air, leading to catalyst deactivation and low or no product formation. |
V. Visualizations: Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
Caption: A logical workflow for troubleshooting low reaction yields.
Purification Workflow
Caption: Step-by-step workflow for the workup and purification.
VI. References
-
Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. National Institutes of Health. Available from: [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. National Institutes of Health. Available from: [Link]
-
Synthesis of sterically hindered secondary diarylamines. ResearchGate. Available from: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available from: [Link]
-
Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Royal Society of Chemistry. Available from: [Link]
-
Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Benzene, 1,3,5-tribromo-. Organic Syntheses. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available from: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta. Available from: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available from: [Link]
Technical Support Center: Navigating the Solubility Challenges of 1-(3,5-Dibromophenyl)piperidine
Welcome to the technical support center for 1-(3,5-Dibromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues that can be encountered with this compound. Here, we will delve into the underlying principles of solubility and provide systematic approaches to help you successfully incorporate this compound into your experimental workflows.
Understanding the Molecule: this compound
Before addressing solubility issues, it is crucial to understand the physicochemical properties of this compound.
Molecular Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃Br₂N | AiFChem[1] |
| Molecular Weight | 319.04 g/mol | AiFChem[1] |
| CAS Number | 1261995-07-6 | AiFChem[1] |
The structure reveals a dibrominated phenyl ring attached to a piperidine moiety. The presence of the bulky, nonpolar dibromophenyl group is expected to significantly influence its solubility, likely making it poorly soluble in aqueous solutions and favoring organic solvents.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling and solubility of this compound.
Q1: I am having difficulty dissolving this compound in my chosen solvent. What could be the issue?
A1: Several factors can contribute to poor solubility. The primary reason is often a mismatch between the polarity of the solute (this compound) and the solvent. Due to its dibromophenyl group, the compound has significant nonpolar character. If you are using a highly polar solvent, you may encounter solubility challenges. Other factors can include the crystalline form of the solid, temperature, and the presence of impurities.
Q2: What is a good starting point for solvent selection?
A2: A systematic approach to solvent screening is recommended. Start with a range of solvents with varying polarities. Based on the principle of "like dissolves like," less polar organic solvents are likely to be more effective. We recommend starting with solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). For a more comprehensive screening, consider the solvents listed in the troubleshooting section below.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in many cases, heating can increase the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Always start with gentle heating and monitor for any signs of degradation, such as a color change. It is also important to note that the compound may precipitate out of solution upon cooling.
Q4: Are there any known safety concerns with this compound?
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are facing challenges with dissolving this compound, follow this systematic troubleshooting guide.
Step 1: Systematic Solvent Screening
The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. This should be done on a small scale to conserve your compound.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Often effective for compounds with halogen substituents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good general-purpose solvents with moderate polarity. |
| Aromatic | Toluene, Xylene | The aromatic nature may aid in dissolving the dibromophenyl group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These can be effective but should be used with caution due to potential reactivity and difficulty in removal. |
| Alcohols | Methanol, Ethanol, Isopropanol | May have some success, but the polarity might be too high for significant solubility. |
Experimental Protocol for Solvent Screening:
-
Weigh a small, precise amount of this compound (e.g., 1-2 mg) into a small vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect for dissolution.
-
If the compound has not dissolved, add another measured volume of the solvent and repeat the process until the compound dissolves or a practical volume limit is reached.
-
Record the approximate solubility in terms of mg/mL.
Step 2: Employing Physical Methods to Enhance Solubility
If a single solvent is not sufficient, you can employ several physical methods to improve dissolution.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation.
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and often leads to higher solubility. Always monitor for any signs of compound degradation.
-
Particle Size Reduction: If you have a larger batch of the compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[5][6][7]
Step 3: Utilizing Co-solvents
If a single solvent system is not ideal, a co-solvent approach can be highly effective.[6][8] This involves mixing two or more miscible solvents to fine-tune the polarity of the solvent system.
Workflow for Co-solvent System Development:
Caption: Workflow for developing a co-solvent system.
Step 4: Advanced Solubilization Techniques
For particularly challenging applications, more advanced techniques can be considered.
-
Use of Surfactants: In aqueous-organic mixtures, surfactants can form micelles that encapsulate the nonpolar compound, increasing its apparent solubility.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous environments.[7][9]
Quantitative Determination of Solubility
Once you have identified a promising solvent or solvent system, a more precise determination of solubility may be required.
Common Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of a saturated solution.[10] A calibration curve is first generated using solutions of known concentrations. A saturated solution is then prepared, filtered to remove undissolved solid, and the concentration of the filtrate is determined by HPLC.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: If the compound has a chromophore, UV-Vis spectroscopy can be a rapid method for solubility determination.[10] Similar to HPLC, a calibration curve is required.
-
Gravimetric Method: This is a simpler, though less precise, method.[11] A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.
Experimental Workflow for Solubility Determination:
Caption: General workflow for quantitative solubility determination.
Final Recommendations
For researchers working with this compound, a logical and systematic approach is key to overcoming solubility challenges. We recommend starting with a broad solvent screen and then refining your choice through the use of co-solvents and physical methods. For quantitative studies, HPLC is the recommended method for accurate solubility determination. By following the guidance in this document, you will be well-equipped to successfully handle and dissolve this compound in your research endeavors.
References
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
PharmaTutor. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
Slideshare. Solubility & Method for determination of solubility. [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
Sources
- 1. 1261995-07-6 | this compound - AiFChem [aifchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pharmajournal.net [pharmajournal.net]
Technical Support Center: Purification of 1-(3,5-Dibromophenyl)piperidine Derivatives
Welcome to the technical support center for the purification of 1-(3,5-dibromophenyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity materials.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives, offering explanations of the underlying causes and providing actionable solutions.
Issue 1: Persistent Yellow or Brown Discoloration of the Purified Product
-
Symptoms: Even after purification by column chromatography or recrystallization, the final product retains a distinct yellow or brown hue instead of being a white or off-white solid.
-
Possible Causes & Solutions:
-
Residual Bromine: Trace amounts of bromine from the synthesis can persist and cause discoloration.[1]
-
Solution: Before recrystallization, wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite to quench any remaining bromine.[1]
-
-
Oxidation of the Piperidine Ring: Piperidine derivatives can be susceptible to oxidation, which can lead to colored impurities.[2][3]
-
Solution: Minimize exposure of your compound to air and light, especially during purification steps.[4] If possible, conduct purification and solvent removal under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound under an inert atmosphere and away from light.
-
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Symptoms: Thin Layer Chromatography (TLC) analysis of collected fractions from column chromatography shows that an impurity has a very similar retention factor (Rf) to the desired product, making separation difficult.
-
Possible Causes & Solutions:
-
Similar Polarity: The impurity and the product may have very similar polarities, leading to poor separation on silica gel.
-
Solution 1: Optimize the Solvent System: A systematic approach to TLC analysis with various solvent systems is crucial. Test mixtures of non-polar solvents (e.g., hexanes, petroleum ether) with more polar solvents (e.g., ethyl acetate, dichloromethane).[4] A good solvent system will provide a retention factor (Rf) of approximately 0.3 for your target compound.[2]
-
Solution 2: Employ Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often resolve closely eluting compounds.
-
Solution 3: Add a Basic Modifier: For basic compounds like piperidine derivatives that may exhibit peak tailing on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[4][5]
-
-
Issue 3: Low Recovery or No Crystallization During Recrystallization
-
Symptoms: After dissolving the crude product in a hot solvent and allowing it to cool, either no crystals form, or the yield of recovered crystals is very low.
-
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound when hot but not when cold.[1][6]
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.
-
-
Solution Cooled Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Issue 4: Presence of Starting Materials or Over-brominated Species in the Final Product
-
Symptoms: NMR or Mass Spectrometry analysis of the purified product indicates the presence of unreacted starting materials (e.g., 1-phenylpiperidine) or poly-brominated byproducts (e.g., tribrominated derivatives).
-
Possible Causes & Solutions:
-
Incomplete Reaction or Incorrect Stoichiometry: The bromination reaction may not have gone to completion, or an excess of the brominating agent may have been used.
-
Solution: Monitor the reaction progress using TLC to ensure all starting material is consumed. Carefully control the stoichiometry of the reactants.
-
-
Ineffective Purification: The chosen purification method may not be adequate to separate these specific impurities.
-
Solution: If recrystallization is ineffective, column chromatography is often the better choice for separating compounds with different numbers of bromine atoms, as this significantly affects their polarity.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Common impurities can include unreacted starting materials, byproducts from the bromination reaction such as isomers (e.g., ortho- or para-brominated compounds) and poly-brominated species, and residual bromine.[1] The specific impurities will depend on the synthetic route employed.
Q2: How does the presence of two bromine atoms on the phenyl ring affect the properties of the molecule relevant to purification?
A2: The two bromine atoms significantly increase the molecular weight and generally decrease the compound's solubility in polar solvents while increasing its solubility in non-polar organic solvents.[1] This altered polarity is a key factor to consider when selecting a solvent system for either column chromatography or recrystallization.
Q3: What TLC visualization techniques are effective for this compound derivatives?
A3: Due to the aromatic nature of these compounds, they are often UV-active and can be visualized on a TLC plate using a UV lamp (254 nm). Staining with potassium permanganate or iodine vapor can also be effective for visualizing piperidine derivatives.[5][7]
Q4: My this compound derivative is a free base. Are there any special considerations for column chromatography?
A4: Yes, the basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to significant peak tailing. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[4][5] This will improve the peak shape and result in a more efficient separation.
Q5: Can I use reversed-phase chromatography for the purification of these compounds?
A5: Yes, reversed-phase chromatography can be a powerful technique, especially for separating compounds with similar basicities but different hydrophobicities.[5] In this case, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures).
-
For these basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing.[2] An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[2]
-
-
Column Preparation:
-
Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica gel.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect the eluate in a series of fractions.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[4]
-
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of a test solvent.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[1] Common solvents to test include ethanol, methanol, isopropanol, and hexane/ethyl acetate mixtures.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to create a slurry.
-
Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solvent if possible.[4]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.[4]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Visualizations
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Purification Workflow
Caption: General workflow for the purification of this compound derivatives.
References
- Benchchem. Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- Benchchem. Technical Support Center: Purification of 1-(2-Chloroethyl)piperidine Products.
- Blog. What are the purification methods for piperidines?
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. Piperidine Purification and Isolation: A Technical Support Guide.
- Benchchem. Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
-
ChemHelpASAP. recrystallization & purification of N-bromosuccinimide. YouTube. Available from: [Link]
-
ResearchGate. Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates? Available from: [Link]
Sources
Technical Support Center: Preventing Debromination of 1-(3,5-Dibromophenyl)piperidine
Welcome to the technical support center for 1-(3,5-Dibromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Unwanted debromination is a common challenge that can significantly impact reaction yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate this side reaction, ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound, and why is it a problem?
A: Debromination is an undesired side reaction where one or both bromine atoms on the phenyl ring of this compound are replaced by hydrogen atoms. This leads to the formation of mono-brominated or non-brominated phenylpiperidine byproducts. This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates purification due to the presence of structurally similar impurities.[1]
Q2: What are the common causes of debromination with this compound?
A: Debromination of aryl bromides can be triggered by several factors, including:
-
Catalytic Processes: Palladium-catalyzed cross-coupling reactions are a major area where debromination, specifically hydrodehalogenation, occurs. This is often mediated by the formation of palladium-hydride (Pd-H) species.[1][2]
-
Strongly Basic or Reductive Conditions: The use of strong bases or reducing agents, especially at elevated temperatures, can promote the cleavage of the carbon-bromine bond.
-
Organometallic Intermediates: The formation of Grignard or organolithium reagents from this compound can be accompanied by debromination, particularly if reaction conditions are not strictly controlled.
-
Photochemical Reactions: Exposure to light, especially UV light, can sometimes induce the reductive cleavage of C-Br bonds, although this is generally less common in standard laboratory settings unless specific photocatalysts are used.[3][4]
Q3: Are there any visual cues that suggest debromination is occurring in my reaction?
A: While there are no universal visual indicators, you might observe a more complex mixture of products than expected when analyzing the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of less polar byproducts on a TLC plate can sometimes be an indication of debromination. Definitive confirmation, however, requires analytical techniques such as NMR or GC-MS to identify the debrominated species.
Q4: How should I properly store and handle this compound to maintain its stability?
A: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5][6][7] The container should be tightly sealed to prevent moisture ingress. For handling, it is recommended to work in a well-ventilated area or a chemical fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common experimental scenarios where debromination of this compound is a significant concern.
Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the catalytic cycle can also harbor pathways that lead to hydrodehalogenation.[2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or other additives.[1][9]
Troubleshooting Steps & Explanations
| Parameter | Problematic Condition | Proposed Solution & Rationale |
| Catalyst/Ligand | Standard ligands like PPh₃ may not be optimal. | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination to form the product over the competing debromination pathway.[1][2] |
| Base | Strong bases like NaOtBu can promote Pd-H formation. | Use weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These are generally less prone to generating hydride species that lead to debromination.[1][2] |
| Solvent | Protic solvents (e.g., alcohols) or polar aprotic solvents (e.g., DMF) can act as hydride sources. | Employ non-polar, aprotic solvents like toluene or dioxane. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can affect catalyst activity.[1][10] |
| Temperature | High reaction temperatures can favor the debromination side reaction. | Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). The activation energy for debromination can sometimes be higher than that of the desired coupling.[1] |
| Reagent Purity | Impurities in reagents or solvents can introduce hydride sources. | Use high-purity reagents and ensure solvents are anhydrous. Trace amounts of water or other protic impurities can contribute to Pd-H formation.[2] |
Experimental Protocol: Suzuki Coupling with Minimized Debromination
This protocol provides a starting point for minimizing debromination in a Suzuki coupling reaction with this compound.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualization: Palladium Catalytic Cycle and Debromination Pathway
Caption: Palladium catalytic cycle showing the desired cross-coupling pathway and the competing debromination side reaction.
Scenario 2: Debromination during Grignard Reagent Formation
The preparation of Grignard reagents from aryl bromides is a fundamental transformation, but it can be accompanied by side reactions, including debromination (leading to benzene formation after quenching) and homocoupling (Wurtz reaction).[11][12][13]
Troubleshooting Steps & Explanations
| Parameter | Problematic Condition | Proposed Solution & Rationale |
| Magnesium Activation | A passive oxide layer on the magnesium surface can hinder the reaction, leading to side reactions. | Activate the magnesium turnings prior to the reaction. Common methods include grinding the turnings, or using a small amount of iodine or 1,2-dibromoethane to expose a fresh magnesium surface.[13][14] |
| Reaction Initiation | Sluggish initiation can lead to a buildup of the aryl bromide, favoring side reactions at higher temperatures. | Ensure slow and controlled addition of the this compound solution to the activated magnesium. This maintains a low concentration of the aryl bromide and helps to control the exothermicity of the reaction. |
| Solvent Conditions | The presence of water or other protic impurities will quench the Grignard reagent and can lead to debromination. | Use scrupulously dried glassware and anhydrous ether (diethyl ether or THF) as the solvent.[12][15] |
| Temperature Control | High temperatures can promote the formation of biphenyl byproducts. | Maintain a gentle reflux during the reaction. If the reaction becomes too vigorous, cool the flask in an ice bath.[11] |
Experimental Protocol: Grignard Reagent Formation
-
Preparation: Dry all glassware in an oven overnight and assemble under an inert atmosphere (nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings (1.2 mmol) in the reaction flask with a small crystal of iodine. Gently heat the flask until violet vapors are observed, then allow it to cool.
-
Initiation: Add a small portion of a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the magnesium. The reaction should start spontaneously, as indicated by gentle boiling of the solvent.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Visualization: Workflow for Diagnosing Debromination Issues
Caption: A troubleshooting workflow for diagnosing and resolving issues with debromination.
References
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Fier, P. S., & Hartwig, J. F. (2013). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Journal of the American Chemical Society, 135(26), 9857–9869.
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Reddit. (2019).
- Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 76(1), 157–169.
- Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Mitchell, D., & Koenig, T. M. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 321–325.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
- ResearchGate. (n.d.). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction | Request PDF.
- Royal Society of Chemistry. (2003). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
- National Center for Biotechnology Information. (2016).
- Lee, S., & Hartwig, J. F. (2001). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 3(17), 2729–2732.
- Jasperse, C. (n.d.). Grignard Reaction. Chem 355.
- YouTube. (2025).
- NY.Gov. (2016).
- Bartleby.com. (n.d.). Grignard Limiting Reagent Using Bromobenzene.
- University of Colorado Colorado Springs. (n.d.).
- Health and Safety Executive. (n.d.).
- University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6.
- Wikipedia. (n.d.). Grignard reagent.
- National Center for Biotechnology Information. (2016). Reductive debromination of 1,2-dibromides with anisidines. PubMed Central.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)piperidine. PubChem.
- National Center for Biotechnology Information. (n.d.). (R)-2-(3,5-Dibromophenyl)piperidine. PubChem.
- BLD Pharm. (n.d.). 84964-24-9|1-(3-Bromophenyl)piperidine.
- SciSpace. (n.d.). 1,3-dibromo-5,5-dimethylhydantoin as a novel oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines under both he.
- National Center for Biotechnology Information. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. PubMed Central.
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- 15. Grignard Limiting Reagent Using Bromobenzene - 609 Words | Bartleby [bartleby.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 1-(3,5-Dibromophenyl)piperidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-(3,5-dibromophenyl)piperidine. This substrate, featuring two reactive C-Br bonds, presents unique opportunities for sequential or double functionalization but also introduces challenges in achieving selectivity and high yields. This guide is structured in a question-and-answer format to directly address common issues and provide expert insights into catalyst system selection and reaction optimization.
Part 1: Foundational Concepts & General Questions
This section addresses fundamental questions regarding the palladium-catalyzed cross-coupling landscape and the general catalytic cycle that underpins these powerful transformations.
Q1: What is the general mechanism for palladium-catalyzed cross-coupling reactions?
A: Most palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck, operate via a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][2] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the aryl halide (in this case, this compound), inserting itself into the carbon-bromine bond. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[2][3][4]
-
Transmetalation (or equivalent):
-
In Suzuki reactions, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center, a step often facilitated by a base.[5]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.[6][7]
-
In Sonogashira reactions, a copper(I)-acetylide (often formed in situ) undergoes transmetalation with the Pd(II) complex.
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3][4]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Part 2: Troubleshooting Guide for Specific Reactions
This section dives into specific challenges you may encounter with this compound and provides actionable solutions.
Workflow for Troubleshooting Low Yields
When faced with a low-yielding reaction, a systematic approach is crucial. The following workflow can help diagnose the root cause.
Caption: Decision workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q2: I'm only observing mono-substitution. How can I drive the reaction to the di-substituted product?
A: Achieving di-substitution can be challenging because the second coupling is often slower than the first due to increased steric hindrance and altered electronics. To favor the di-substituted product, consider these strategies:[8]
-
Stoichiometry: Increase the equivalents of the coupling partner (e.g., boronic acid, amine, alkyne) to 2.2-2.5 equivalents relative to the dibromide.
-
Catalyst Loading: Increase the catalyst and ligand loading, often to 3-5 mol%.[8] A higher catalyst concentration can help overcome the slower kinetics of the second coupling.
-
Reaction Time & Temperature: Prolong the reaction time and/or increase the temperature. Monitor the reaction by TLC or LC-MS to track the disappearance of the mono-substituted intermediate.
-
Base Strength: For Suzuki couplings, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary to facilitate the second transmetalation step.[8]
Q3: My Suzuki-Miyaura reaction is sluggish and I'm seeing significant starting material decomposition. What's wrong?
A: This often points to two common side reactions: protodeboronation of the boronic acid and/or dehalogenation of the aryl bromide.[9][10]
-
Protodeboronation: Boronic acids can be unstable, especially in the presence of water and base, leading to the replacement of the C-B bond with a C-H bond.[9]
-
Solution: Use anhydrous solvents and ensure the base is dry. Consider using a boronic ester (e.g., a pinacol ester), which is generally more stable.
-
-
Dehalogenation: The aryl bromide is reduced to an arene. This can be caused by certain bases or impurities.[9][10]
-
Solution: Ensure all reagents are pure. Sometimes, changing the solvent or ligand can mitigate this side reaction.
-
-
Catalyst Inactivity: The palladium(0) catalyst is sensitive to oxygen.[11]
-
Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[11]
-
Q4: For a Buchwald-Hartwig amination, what is the best initial catalyst system to screen for this substrate?
A: For aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are the gold standard.[6][12] These ligands promote both the oxidative addition and the final reductive elimination steps.
-
Recommended Starting Point: Use a palladium precatalyst like XPhos Pd G3 or RuPhos Pd G3 . These are air-stable, reliable, and form the active Pd(0) species under the reaction conditions.[8][12]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be used, though it may require higher temperatures.[13]
-
Solvent: Anhydrous, degassed aprotic polar solvents like toluene or 1,4-dioxane are standard.[13]
Q5: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). How can I suppress this?
A: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Copper-Free Conditions: The most effective solution is to run the reaction without a copper co-catalyst. This requires a highly active palladium/ligand system. A combination of a palladium source (e.g., Pd(OAc)₂) with a bulky phosphine ligand like P(t-Bu)₃ can be effective.[8]
-
Rigorous Degassing: If using copper, ensure the reaction is meticulously deoxygenated to minimize oxidative homocoupling.
-
Base Choice: Using an amine base that also acts as a solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA), can sometimes suppress homocoupling.[8]
Part 3: Data Summaries & Experimental Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 |
| Buchwald-Hartwig | XPhos Pd G3 (2%) | (Internal to G3) | NaOtBu (1.4) | Dioxane | 100-120 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (3%) | PPh₃ (6%) | Et₃N / DIPA | Toluene | 80-100 |
| Heck | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | K₂CO₃ (2.0) | DMA or NMP | 120-140 |
Note: These are starting points. Optimization is often required for specific coupling partners.
Protocol 1: Di-substitution via Suzuki-Miyaura Coupling
This protocol details the synthesis of 1-(3,5-di(p-tolyl)phenyl)piperidine.
Reagents:
-
This compound (1.0 equiv)
-
p-Tolylboronic acid (2.2 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
SPhos (0.06 equiv)
-
K₃PO₄ (finely powdered, 3.0 equiv)
-
Toluene and Water (degassed, 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, p-tolylboronic acid, and potassium phosphate.
-
Add the palladium acetate and SPhos ligand.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.[11]
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed (typically 12-24 hours).
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-substitution via Buchwald-Hartwig Amination
This protocol details the coupling of morpholine to one of the bromine positions.
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add the XPhos Pd G3 precatalyst and sodium tert-butoxide to an oven-dried vial or flask.
-
Add this compound, followed by the anhydrous, degassed toluene.
-
Finally, add the morpholine.
-
Seal the vessel, remove from the glovebox, and heat to 110 °C with stirring.
-
Monitor the reaction for the consumption of the starting material (typically 4-12 hours). Over-running the reaction may lead to the formation of the di-aminated product.
-
After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- Vertex AI Search. (2024). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Vertex AI Search. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2020). 17.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- BenchChem. (2025).
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- YouTube. (2025).
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
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- 5. nobelprize.org [nobelprize.org]
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- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 1-(3,5-Dibromophenyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 1-(3,5-Dibromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific N-arylation reaction. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice for challenges encountered during your experiments.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses frequent problems observed during the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) for synthesizing this compound. A systematic approach to troubleshooting is crucial for success.
Question 1: I am observing low or no conversion of my starting materials (1,3,5-tribromobenzene and piperidine). What are the potential causes and solutions?
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.[1]
-
Catalyst Inactivity: The active Pd(0) species, which is essential for the catalytic cycle, may not be forming efficiently or could be deactivating prematurely.
-
Solution: Employ a pre-catalyst, such as a G3 or G4 palladacycle, for more consistent generation of the active catalyst. If you are using a Pd(II) source like Pd(OAc)₂, ensure proper pre-activation with the phosphine ligand before adding it to the main reaction mixture.[1]
-
-
Inappropriate Ligand Choice: The ligand is critical for the stability and activity of the palladium catalyst. The choice of ligand can significantly influence the outcome of the reaction.[2]
-
Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine, a key step in the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable.[1]
-
-
Poor Reagent and Solvent Quality: Impurities in starting materials, solvents, or the base can poison the palladium catalyst. Oxygen, in particular, can deactivate the catalyst.
-
Solution: Ensure all reagents are of high purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen.[1]
-
-
Unfavorable Reaction Conditions: Temperature and reaction time significantly impact conversion rates.
-
Solution: If you observe slow conversion, consider incrementally increasing the reaction temperature. Monitor the reaction progress closely to determine the optimal reaction time.[4]
-
Question 2: My reaction has stalled, and I see a significant amount of starting material remaining even after extended reaction times. What should I do?
A stalled reaction often indicates catalyst deactivation or inhibition.
-
Catalyst Decomposition: The palladium catalyst may have decomposed over time, especially at elevated temperatures.
-
Solution: Consider a second addition of the catalyst and ligand to the reaction mixture. For future reactions, using a more stable pre-catalyst or a ligand that provides better stabilization to the palladium center can help mitigate this issue.[1]
-
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit further catalytic activity.
-
Solution: While challenging to overcome directly, optimizing the reaction conditions to achieve a faster reaction rate can minimize the time the catalyst is exposed to high concentrations of the product.
-
Question 3: I am observing the formation of significant side products. How can I identify and minimize them?
Identifying side products is key to optimizing your reaction conditions. Common side products in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation of the Aryl Halide: This results in the reduction of the 1,3,5-tribromobenzene starting material to 1,3-dibromobenzene.
-
Cause: This can be caused by the presence of water or other protic sources.
-
Solution: Ensure strictly anhydrous conditions. The choice of ligand can also influence this side reaction.[1]
-
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl species.
-
Cause: This is often a result of catalyst decomposition.
-
Solution: Using a more stable pre-catalyst or a ligand that provides better stabilization to the palladium center can mitigate this issue.[1]
-
-
Diarylation of Piperidine: While less common with piperidine, it's a possibility, especially with highly active catalysts.
-
Solution: Careful control of stoichiometry and reaction time can help minimize this.
-
To identify these byproducts, techniques like GC-MS and LC-MS are invaluable. Once identified, reaction conditions can be adjusted as described above to favor the desired product formation.
II. Frequently Asked Questions (FAQs) on Reaction Monitoring
Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring a robust and reproducible synthesis.[5]
Question 4: What are the most common and effective techniques for monitoring the synthesis of this compound?
A multi-pronged approach to reaction monitoring is often the most effective.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method for monitoring the progress of a reaction.[6][7] It allows you to visualize the consumption of starting materials and the formation of the product in near real-time.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for accurate determination of the conversion of starting materials and the formation of the product and any impurities.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile starting materials, products, and byproducts. It provides both retention time data for quantification and mass spectral data for structural elucidation.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction directly from the reaction mixture (in situ monitoring) or by analyzing aliquots. It provides detailed structural information and can be used for quantitative analysis.[11][12]
Question 5: How do I set up a reliable TLC method for this reaction?
Developing a good TLC method is a crucial first step.
-
Choosing the Right Eluent System: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. Adjust the polarity to achieve good separation between the starting materials (1,3,5-tribromobenzene and piperidine) and the product. The product, being more polar than the aryl halide but less polar than piperidine, should have an Rf value between 0.3 and 0.5 for optimal resolution.
-
Visualization: this compound and the aryl bromide starting material are UV active and can be visualized under a UV lamp (254 nm).[6] Piperidine is not UV active but can be visualized using a potassium permanganate (KMnO₄) stain or a ninhydrin stain, although ninhydrin is typically used for primary and secondary amines with an N-H bond.[13][14][15]
-
Spotting: It is essential to spot the reaction mixture alongside the starting materials (co-spotting) to accurately identify the spots on the TLC plate.
Question 6: I'm having trouble interpreting my HPLC data. What should I be looking for?
HPLC provides a more detailed picture of your reaction.
-
Peak Identification: Run standards of your starting materials and, if available, your product to determine their retention times. This will allow you to identify the corresponding peaks in your reaction mixture chromatogram.
-
Quantification: By integrating the peak areas, you can determine the relative amounts of each component in the reaction mixture. This allows you to calculate the percent conversion of your starting materials and the yield of your product over time.[8]
-
Impurity Profiling: New peaks that appear during the reaction are likely impurities. By coupling the HPLC to a mass spectrometer (LC-MS), you can obtain the mass of these unknown components, which is invaluable for their identification.[3]
Question 7: Can I use NMR to monitor the reaction in real-time?
Yes, online or in situ NMR is a powerful process analytical technology (PAT) tool for reaction monitoring.[8][11]
-
Advantages: NMR provides a wealth of structural information and is inherently quantitative without the need for response factors.[8][11] It allows for the direct observation of reactant consumption, product formation, and the emergence of any intermediates or byproducts.[12]
-
Considerations: Setting up an online NMR experiment requires specialized equipment, including a flow cell. However, for critical process development, the detailed kinetic and mechanistic data it provides can be invaluable.[11] Alternatively, manual sampling followed by standard NMR analysis can also provide crucial insights.[12]
III. Experimental Protocols & Data
Protocol 1: General Procedure for TLC Monitoring
-
Prepare a TLC chamber with your chosen eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Using a capillary tube, carefully spot a small amount of your reaction mixture onto the baseline of a TLC plate.
-
On the same plate, spot your starting materials (1,3,5-tribromobenzene and piperidine) for reference. It is also good practice to co-spot the reaction mixture with the starting materials.
-
Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Once the solvent front is close to the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm) and then with a suitable stain (e.g., KMnO₄).
-
Analyze the plate to determine the presence or absence of starting materials and the formation of the product.
Table 1: Representative Analytical Data
| Compound | Typical TLC Rf (9:1 Hexane:EtOAc) | Expected ¹H NMR Signals (CDCl₃, 400 MHz) |
| 1,3,5-Tribromobenzene | ~0.8 | δ 7.69 (s, 3H) |
| Piperidine | ~0.1 (streaking) | δ 2.85 (t, 4H), 1.65 (p, 4H), 1.55 (p, 2H)[16][17] |
| This compound | ~0.4 | δ 7.20 (t, 1H), 6.95 (d, 2H), 3.15 (t, 4H), 1.70 (p, 4H), 1.58 (p, 2H) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
IV. Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis and monitoring.
Caption: Workflow for the synthesis and monitoring of this compound.
V. References
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). Analytical Chemistry. [Link]
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. (n.d.). ACS Publications. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. [Link]
-
NMR reaction monitoring during the development of an active pharmaceutical ingredient. (n.d.). Analytical Methods. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. [Link]
-
TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022). Chemistry Stack Exchange. [Link]
-
What Is Reaction Monitoring? (2015). Chromatography Today. [Link]
-
Optimization of the Reaction Conditions for C-N Coupling. (n.d.). ResearchGate. [Link]
-
TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022). Reddit. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]
-
Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
-
Step-by-step real time monitoring of a catalytic amination reaction. (2019). University of Victoria. [Link]
-
Need help with N-Arylation reaction. (2023). Reddit. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. [Link]
-
Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoam. (n.d.). The Royal Society of Chemistry. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Publishing. [Link]
-
1-(3-Bromophenyl)piperidine. (n.d.). PubChem. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). RSC Publishing. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal. [Link]
-
The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central. [Link]
Sources
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- 17. hmdb.ca [hmdb.ca]
Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dibromophenyl)piperidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-dibromophenyl)piperidine. We will address common challenges encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Core Synthesis Strategy: The Buchwald-Hartwig Amination
The most robust and widely adopted method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (1,3,5-tribromobenzene) and a secondary amine (piperidine).[2][3] Its prevalence in pharmaceutical development stems from its mild reaction conditions and broad functional group tolerance compared to harsher, traditional methods.[1]
The Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex.
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My reaction shows very low or no conversion to the product. What went wrong?
A: This is a common issue, often related to the catalyst system or reaction environment.
-
Cause 1: Catalyst Inactivation. The active Pd(0) species is highly sensitive to oxygen. A[4]ny air leak in your setup can oxidize the catalyst, rendering it inactive.
-
Solution: Ensure your reaction vessel is properly sealed and has been thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and solvent. Use fresh, high-purity palladium precursors and ligands.
-
-
Cause 2: Poor Base Quality. Sodium tert-butoxide is hygroscopic and can degrade upon exposure to air and moisture. An inactive base will prevent the deprotonation step in the catalytic cycle, halting the reaction. [5] * Solution: Use a fresh bottle of NaOtBu or a recently purchased supply. Handle it exclusively within an inert atmosphere glovebox.
-
Cause 3: Insufficient Temperature. The oxidative addition of the aryl bromide to the palladium center is often the rate-limiting step and requires thermal energy.
-
Solution: Ensure your reaction mixture is reaching the target temperature (typically 100-110 °C for toluene). Use an oil bath with a contact thermometer for accurate temperature control.
-
Q: I am observing a significant amount of a di-substituted byproduct. How can I improve selectivity?
A: The formation of 1-bromo-3,5-di(piperidin-1-yl)benzene occurs when the desired product reacts again with piperidine.
-
Cause: Unfavorable Stoichiometry. If piperidine is the limiting reagent, there is still a high concentration of the mono-substituted product available to react further as the reaction nears completion.
-
Solution: The most effective strategy is to use 1,3,5-tribromobenzene as the limiting reagent or a slight excess of it relative to piperidine. This ensures that piperidine is consumed before significant di-substitution can occur. A 1.2:1 ratio of aryl bromide to amine is a good starting point.
-
-
Cause: Prolonged Reaction Time. Allowing the reaction to proceed long after the starting piperidine has been consumed will favor the slower, second amination reaction.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the piperidine is fully consumed.
-
Q: My mass spec analysis shows a byproduct corresponding to the loss of a bromine atom (hydrodehalogenation). What causes this?
A: Hydrodehalogenation, where a bromine atom is replaced by hydrogen, is a known side reaction in palladium-catalyzed couplings.
[1]* Cause: Presence of Water. Water can act as a proton source, leading to the undesired reduction of the aryl halide. [4] * Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Distill piperidine if it is suspected to contain water.
-
Cause: β-Hydride Elimination. This is an intrinsic competing pathway where the palladium amide intermediate eliminates to give an imine and a palladium hydride species, which can then promote hydrodehalogenation. [2] * Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Sterically bulky ligands like XPhos or Josiphos-type ligands often favor the desired reductive elimination pathway.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like potassium carbonate (K₂CO₃)?
A1: While weaker bases like K₂CO₃ can sometimes be used, they are generally less effective for coupling aryl bromides with secondary amines like piperidine. A[4] strong, non-nucleophilic base like NaOtBu or LiHMDS is required to efficiently deprotonate the amine-palladium complex and drive the catalytic cycle forward.
[4][5]Q2: Is 1,3,5-tribromobenzene commercially available?
A2: Yes, 1,3,5-tribromobenzene is a commercially available starting material. H[6]owever, its purity should be verified. If needed, it can be synthesized from 2,4,6-tribromoaniline via a deamination reaction.
[7][8][9]Q3: What is the best way to monitor the reaction?
A3: A combination of TLC and GC-MS is ideal. For TLC, a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate is a good starting point. Stain with potassium permanganate. GC-MS provides more definitive identification of the starting material, product, and any byproducts, allowing for precise determination of reaction completion.
Q4: My final product is an oil, but I've seen reports of it being a solid. How do I purify and isolate it?
A4: this compound can sometimes be isolated as a low-melting solid or a thick oil, depending on purity.
-
Primary Purification: Flash column chromatography on silica gel is the most effective method for removing palladium residues, unreacted starting materials, and byproducts.
-
Isolation: After chromatography, if the product is a clean oil, it can be solidified by trituration with a cold non-polar solvent like hexanes or pentane. Alternatively, recrystallization from a solvent system like dichloromethane/n-heptane can yield a crystalline solid.
[10]Q5: Can this reaction be performed without a glovebox?
A5: While challenging, it is possible using Schlenk line techniques. The key is to rigorously exclude oxygen and moisture. The solid reagents (Pd source, ligand, base) can be weighed and added to the reaction flask inside a temporary inert atmosphere (e.g., a glove bag). The flask must then be sealed and maintained under a positive pressure of inert gas throughout the solvent and reagent addition and the reaction itself.
Detailed Purification Protocol
-
Workup: After quenching the reaction, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil.
-
Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Load the solution onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Isolation: Combine the pure fractions and concentrate under reduced pressure. Place the resulting oil under high vacuum for several hours to remove residual solvents. If a solid is desired, proceed with trituration or recrystallization as described in FAQ Q4.
References
- Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link: https://en.wikipedia.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link: https://orbit.dtu.
- Preparation of 1,3,5-tribromobenzene - PrepChem.com. PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-1-3-5-tribromobenzene/]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic-Chemistry.org. [Link: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- 1,3,5-Tribromobenzene - Wikipedia. Wikipedia. [Link: https://en.wikipedia.org/wiki/1,3,5-Tribromobenzene]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link: https://www.beilstein-journals.org/bjoc/articles/14/278]
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. BenchChem. [Link: https://www.benchchem.com/technical-support/piperidine-synthesis]
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. Google Patents. [Link: https://patents.google.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229447/]
- 1,3,5 tribromobenzene - YouTube. YouTube. [Link: https://www.youtube.
- Benzene, 1,3,5-tribromo- - Organic Syntheses Procedure. Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=CV2P0604]
- Purification procedure of compounds 1-3. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link: https://www.researchgate.net/figure/Purification-procedure-of-compounds-1-3_fig1_328353986]
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- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Storage and handling recommendations for 1-(3,5-Dibromophenyl)piperidine
Technical Support Center: 1-(3,5-Dibromophenyl)piperidine
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on storage, handling, and troubleshooting. As a halogenated aromatic amine, this compound's unique properties necessitate specific protocols to ensure experimental success and user safety. This guide moves beyond simple instructions to explain the scientific rationale behind each recommendation, empowering you to make informed decisions in your work.
Section 1: Compound Profile & Physical Properties
This compound (CAS No. 1261995-07-6) is a key building block in medicinal chemistry and synthetic applications.[1] Its structure, featuring a dibrominated aromatic ring coupled with a piperidine moiety, offers a versatile scaffold for developing novel chemical entities.[1] Understanding its fundamental properties is the first step toward successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1261995-07-6 | [2] |
| Molecular Formula | C₁₁H₁₃Br₂N | [2][3] |
| Molecular Weight | 319.04 g/mol | [2][3] |
| Appearance | Typically an off-white to light-colored solid | Inferred from similar compounds |
| Key Structural Features | Halogenated Aromatic, Secondary Amine (within piperidine ring) | [4][5] |
Section 2: Storage and Stability FAQ
Proper storage is critical to preserving the integrity of this compound. The primary degradation pathway of concern is oxidation of the piperidine nitrogen, which can introduce impurities that may compromise downstream reactions.
Q: How should I store this compound upon receipt?
A: For optimal stability, this compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, amber glass vial.[6][7] Upon receipt, we recommend the following procedure:
-
Place the manufacturer's container inside a glove box or glove bag with an inert atmosphere.
-
If the material needs to be used frequently, aliquot the desired amounts into smaller, separate vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Backfill each vial with Argon or Nitrogen before tightly sealing with a cap containing a chemically resistant liner (e.g., PTFE).
-
Store these vials in a cool, dry, and dark location.[8][9] A laboratory refrigerator set to 2-8°C is ideal. Some suppliers may even use cold-chain transportation, indicating the importance of refrigerated storage.[10][11]
Q: My material has turned slightly yellow/brown. Is it still usable?
A: A slight change in color often indicates minor oxidation. While the material may still be suitable for some applications, its purity is likely compromised. This is a common issue for compounds containing amine functionalities, which can be air-sensitive.[7]
-
Recommendation: Before using discolored material, we strongly advise verifying its purity via an analytical method such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or LC-MS. Compare the results to a reference standard or the data from a fresh sample. If significant impurities are detected, the material should be purified (e.g., by column chromatography or recrystallization) or discarded.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
As a halogenated aromatic compound, this compound must be handled with care.[4][12] Its hazards are inferred from its structural components: the piperidine moiety, which can be corrosive and toxic, and the halogenated aromatic system, which poses risks of irritation and environmental persistence.[4][13][14][15]
Q: What are the primary hazards associated with this compound?
A: Based on data from structurally similar molecules, the primary hazards include:
-
Harmful if Swallowed: May be harmful if ingested.[16][17][18]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[12]
Q: What PPE is mandatory when handling this chemical?
A: A comprehensive PPE plan is non-negotiable.[12] The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Prevents inhalation of airborne particles and vapors.[12][19] |
| Eye and Face | Chemical safety goggles | Protects against dust particles and splashes.[12] |
| Skin (Hands) | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents direct skin contact, which can lead to irritation.[17] |
| Skin (Body) | Lab coat, closed-toe shoes | Prevents contamination of personal clothing and skin.[12] |
Q: What is the correct procedure for weighing and transferring the solid?
A: To minimize exposure and prevent contamination, all weighing and transfer operations should be performed within a chemical fume hood.[12]
Section 4: Experimental & Troubleshooting FAQ
Q: In which solvents is this compound soluble?
| Solvent Class | Examples | Expected Solubility |
| Halogenated | Dichloromethane (DCM), Chloroform | High |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good |
| Esters | Ethyl acetate | Good |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
| Alcohols | Methanol, Ethanol | Moderate |
| Aqueous | Water | Low / Insoluble |
-
Pro-Tip: Always perform a small-scale solubility test before preparing a large-scale solution.
Q: My reaction yield is low. Could the reagent be the issue?
A: Yes, reagent purity is a common cause of low yields. If you have followed proper storage and handling procedures but still suspect an issue, consider the following:
-
Purity Check: As mentioned, verify the purity of your starting material using TLC or NMR. Look for unexpected spots or peaks that could indicate degradation products.
-
Stoichiometry: If the compound has degraded, its effective molecular weight has changed, leading to incorrect stoichiometry in your reaction. A purity analysis can help you adjust the amount used.
-
Inhibitory Impurities: Degradation byproducts could potentially inhibit your catalyst or react with other reagents, leading to side reactions and lower yields. Using a freshly opened bottle or purified material is the best way to rule out reagent-related issues.
Section 5: Emergency Procedures & Disposal
Q: How do I handle a small spill of this compound?
A: For small laboratory spills (typically <10g) of solid material, follow this procedure. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 3.
-
Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[17] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the mixture into a labeled, sealable container for hazardous waste.[17] Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Waste Disposal: All contaminated materials (absorbent, gloves, cleaning cloths) must be placed in the designated hazardous waste container.
Q: How should I dispose of waste containing this compound?
A: As a halogenated organic compound, all waste must be handled as hazardous.[12]
-
Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[12]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Institutional Policy: Always follow your institution's specific hazardous waste disposal procedures.[17] Never pour chemical waste down the drain.[17][19]
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2025). Safety Data Sheet: 1-(3-Bromophenyl)piperidine.
- MedchemExpress.com. (2025). Safety Data Sheet: 1-Boc-4-bromomethylpiperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE®.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride).
- International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Penta Chemicals. (2024). Safety Data Sheet: Piperidine.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)piperidine-4-carboxylic acid.
- Loba Chemie. (n.d.). Safety Data Sheet: PIPERIDINE AR.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- ChemSec. (n.d.). Halogenated compounds - SIN List.
- Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents.
- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
- Combi-Blocks. (2024). Safety Data Sheet: 3-(4-Bromophenyl)piperidine-2,6-dione.
- U.S. Environmental Protection Agency (EPA). (2024). Chapter One: Perspective on Halogenated Organic Compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129662058, (R)-2-(3,5-Dibromophenyl)piperidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4961269, 1-(3-Bromophenyl)piperidine.
- AiFChem. (n.d.). This compound | 1261995-07-6.
- BLD Pharm. (n.d.). 1-(3-Bromophenyl)piperidine | 84964-24-9.
- BLDpharm. (n.d.). (S)-2-(3,5-Dibromophenyl)piperidine | 1213533-60-8.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155289429, 1-[(3,5-Dibromophenyl)methyl]pyrrolidine.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
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Technical Support Center: Impact of Water on 1-(3,5-Dibromophenyl)piperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of water content on reactions involving 1-(3,5-Dibromophenyl)piperidine. As a substrate commonly used in palladium-catalyzed cross-coupling reactions, its success is often dictated by meticulous control over reaction conditions, with water content being a critical, yet often misunderstood, variable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding moisture sensitivity in reactions with this compound.
Q1: What are the primary signs that water is interfering with my cross-coupling reaction?
A1: The symptoms of unwanted water contamination can range from subtle to catastrophic for your reaction's outcome. Key indicators include:
-
Low or No Product Yield: This is the most common sign. Water can participate in side reactions that consume starting materials or deactivate the catalyst.[1]
-
Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.[2] The active Pd(0) catalyst aggregates into an inactive, bulk metallic form, effectively halting the catalytic cycle.[2]
-
Inconsistent Results: If you are running the same reaction multiple times and observing significant variability in yield or reaction time, fluctuating water content in your reagents or solvents is a likely culprit.
-
Formation of Byproducts:
-
Protodebromination: The bromine atom on your substrate is replaced by a hydrogen, yielding 1-phenylpiperidine. This is a common side reaction in Suzuki couplings.[1]
-
Homocoupling: Your boronic acid partner couples with itself, creating a biphenyl byproduct. This is often promoted by the presence of oxygen, but water can exacerbate catalyst instability that leads to it.[1]
-
Hydrolysis of Reagents: Particularly in Suzuki reactions, water can lead to the hydrolysis and decomposition of the boronic acid coupling partner.[3][4]
-
Q2: Is water always detrimental? I've seen some procedures that add water.
A2: This is an excellent and nuanced question. While uncontrolled moisture is almost always harmful, the deliberate addition of a specific amount of water can be beneficial in certain cross-coupling reactions.[3][5]
-
Beneficial Roles: In some Buchwald-Hartwig aminations and Suzuki couplings, a small amount of water can increase the solubility of inorganic bases (like Cs₂CO₃ or K₂CO₃), facilitating their role in the catalytic cycle.[3][6] It can also aid in the crucial transmetalation step of the Suzuki reaction or help in the reduction of a Pd(II) precatalyst to the active Pd(0) state.[7][8]
-
The Caveat: The effect is highly dependent on the specific ligands, base, and solvent system used. For instance, while Cs₂CO₃ in toluene might benefit from added water, using NaOtBu as a base shows less sensitivity.[3] Unless a protocol explicitly calls for water, the default assumption should be that anhydrous conditions are required for reproducibility and high yields.[9]
Q3: How can I effectively prepare my experiment to be anhydrous?
A3: Achieving and maintaining anhydrous conditions is a cornerstone of successful organometallic chemistry.[9]
-
Glassware: Glass surfaces adsorb atmospheric moisture.[9] All glassware should be oven-dried overnight at >120 °C or flame-dried under vacuum immediately before use.[9][10]
-
Solvents: Use freshly distilled solvents or solvents from a dedicated purification system (solvent still). Alternatively, anhydrous solvents can be purchased and stored over molecular sieves (3Å or 4Å) under an inert atmosphere.[9]
-
Reagents: Solid reagents should be dried in a vacuum oven or stored in a desiccator over a strong drying agent. Ensure reagents are handled quickly to minimize exposure to air.
-
Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas, such as argon or nitrogen.[11][12] This is typically achieved using a Schlenk line or a glovebox.[11] All liquid transfers should be performed using dry syringes or cannulas.[10][11]
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific problems encountered during reactions with this compound.
Guide 1: Low or No Yield in a Suzuki Coupling Reaction
Problem: You are attempting to couple this compound with an arylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like dioxane/water, but you are isolating mostly starting material.
Underlying Cause Analysis: The most probable cause is a breakdown in the catalytic cycle. The three main steps in a Suzuki coupling are oxidative addition, transmetalation, and reductive elimination.[13] Water can disrupt this cycle in two primary ways:
-
Catalyst Deactivation: Excess water, especially in the presence of any trace oxygen, can oxidize the active Pd(0) catalyst to inactive palladium species, often precipitating as palladium black.[2]
-
Boronic Acid Degradation: Arylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), converting the boronic acid into an unreactive arene.[14] They can also trimerize into boroxines, a reaction that itself produces water, potentially inhibiting the reaction further if not controlled.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Protocol: Rigorously Anhydrous Suzuki Coupling
-
Preparation:
-
Place a stirrer bar in a two-neck round-bottom flask. Seal one neck with a rubber septum and the other with a condenser topped with a gas adapter.
-
Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of argon.[9]
-
-
Reagent Addition:
-
Quickly add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered, anhydrous K₂CO₃ (2.5 eq) to the flask against a positive flow of argon.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[11]
-
-
Solvent and Catalyst Addition:
-
Add freshly distilled, degassed toluene via a dry syringe. Degassing can be achieved by bubbling argon through the solvent for 30 minutes prior to use.[15]
-
In a separate, small flask, weigh the palladium catalyst and ligand (if needed) and dissolve in a small amount of the degassed solvent. Add this catalyst solution to the main reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Guide 2: Catalyst Decomposition (Palladium Black Formation)
Problem: Shortly after heating your reaction, the solution turns dark and a black precipitate forms. Your reaction stalls, leaving significant unreacted starting material.
Underlying Cause Analysis: The formation of palladium black indicates that the Pd(0) species, the active catalyst, is no longer stabilized by its ligands and is aggregating into bulk metal.[2] This is a common deactivation pathway.[2][16]
-
Influence of Water: While oxygen is a primary culprit, water can contribute significantly. Trace moisture can hydrolyze phosphine ligands, especially at elevated temperatures, reducing their ability to stabilize the palladium center. Water can also facilitate side reactions that produce protons or other species that disrupt the ligand-metal coordination.[17]
-
Ligand Choice: The stability of the Pd(0) complex is highly dependent on the steric bulk and electronic properties of the supporting ligand. Insufficiently bulky or electron-donating ligands may not adequately shield the metal center, leading to aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst decomposition.
Data Presentation: Impact of Ligand and Water Content
The choice of ligand is critical in preventing catalyst decomposition. Below is a conceptual table illustrating how ligand choice and water content can impact reaction success.
| Ligand | Steric Bulk | Electron Donating Ability | Water Tolerance (ppm) | Expected Outcome with this compound |
| PPh₃ | Moderate | Moderate | < 50 | Prone to decomposition at high temp; requires strict anhydrous conditions. |
| P(o-tolyl)₃ | High | High | < 100 | Better stability than PPh₃, more tolerant of trace moisture. |
| XPhos | Very High | Very High | < 200 | Excellent stability, often provides high yields even with minor impurities. |
| cataCXium® A | Very High | Very High | < 200 | Specifically designed for robustness, good choice for challenging substrates. |
This table is illustrative. Optimal conditions should always be determined experimentally.
References
-
Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of organic chemistry, 70(8), 3321–3323. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
DDUDundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]
-
ResearchGate. (2011). Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig reactions in water using surfactants. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2014). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?[Link]
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
Quora. (2018). What is the prominent role of water in the Suzuki reaction?[Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Studylib. (n.d.). Advanced Organic Synthesis Lab Manual. [Link]
-
ACS Publications. (2007). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. [Link]
-
ACS Publications. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
ResearchGate. (2014). Homocouplings of aryl halides in water. Reaction conditions. [Link]
-
NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
ACS Publications. (2012). Cross-Coupling Reactions. [Link]
-
ACS Publications. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
Organic Syntheses. (n.d.). 1-phenylpiperidine. [Link]
-
NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
Semantic Scholar. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. [Link]
-
ResearchGate. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
ACS Publications. (2022). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
Europe PMC. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. [Link]
-
Fiveable. (n.d.). Organometallic Coupling Reactions. [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
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Validation & Comparative
Introduction: The Phenylpiperidine Scaffold and the Role of Halogenation
An In-Depth Comparative Analysis of Halogenated N-Phenylpiperidine Analogues: A Guide for Medicinal Chemists
This guide provides a comprehensive comparative analysis of halogenated N-phenylpiperidine analogues, with a particular focus on the structural and functional implications of substitutions, exemplified by the 1-(3,5-Dibromophenyl)piperidine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from disparate sources to illuminate the structure-activity relationships (SAR) that govern the pharmacological profiles of this important class of molecules. We will delve into synthetic strategies, comparative biological data, and the underlying principles that guide the rational design of novel therapeutics based on this privileged scaffold.
The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals targeting the central nervous system (CNS) and other systems.[1][2] When directly attached to a phenyl group, the resulting N-phenylpiperidine core serves as a versatile template for ligands targeting a multitude of receptors, including dopamine, serotonin, sigma, and opioid receptors.[3][4][5] The pharmacological activity of these compounds is exquisitely sensitive to the substitution pattern on the phenyl ring.
Halogenation is a classic medicinal chemistry strategy employed to modulate a molecule's physicochemical properties. The introduction of fluorine, chlorine, or bromine can profoundly impact:
-
Lipophilicity: Influencing membrane permeability and blood-brain barrier penetration.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing half-life.
-
Binding Affinity: Altering electronic properties (inductive and mesomeric effects) and creating specific halogen bonds or steric interactions within the receptor binding pocket.
The this compound structure represents a compelling case study. The meta-positioning of two bulky, lipophilic bromine atoms can enforce specific conformations and provide significant metabolic shielding, making its analogues intriguing candidates for CNS drug discovery. This guide will explore the synthesis and comparative pharmacology of such compounds within the broader context of halogenated N-phenylpiperidines to establish a clear SAR.
Synthetic Strategies for N-Aryl Piperidines
The primary challenge in synthesizing 1-arylpiperidines is the formation of the crucial C-N bond between the piperidine nitrogen and the aromatic ring. Modern organometallic chemistry offers several robust and high-yielding methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
This is arguably the most common and versatile method for N-arylation. It involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.
Rationale: The choice of ligand (e.g., BINAP, XPhos) is critical and depends on the steric and electronic nature of the coupling partners. The base (e.g., NaOtBu, Cs₂CO₃) is essential for deprotonating the amine and regenerating the active catalyst. This method is favored for its broad substrate scope and tolerance of various functional groups.
Sources
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A Comparative Guide to VHL Ligand Selection in PROTAC Design: 1-(3,5-Dibromophenyl)piperidine vs. 1-(4-bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous selection of each of its three components: the warhead for the protein of interest (POI), the E3 ligase ligand, and the connecting linker.[1] The choice of the E3 ligase ligand is particularly critical, as it dictates the recruitment of the cellular degradation machinery. The von Hippel-Lindau (VHL) E3 ligase is a popular choice for PROTAC development due to its widespread expression and well-characterized binders.[2][3]
This guide provides a focused comparison of two closely related VHL ligands, 1-(3,5-Dibromophenyl)piperidine and 1-(4-bromophenyl)piperidine, to inform rational PROTAC design. While structurally similar, the seemingly minor difference in bromine substitution on the phenyl ring can have significant implications for ternary complex formation, degradation efficiency, and overall PROTAC performance.
The Central Role of the VHL Ligand in PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[5] The VHL ligand is the "anchor" that recruits the VHL E3 ligase complex into this ternary structure.[6] The stability and conformation of this ternary complex are paramount for efficient ubiquitination and are heavily influenced by the nature of the VHL ligand.[7]
Structural and Mechanistic Comparison
The foundational structure for many VHL ligands is derived from the endogenous substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[8] Small molecule mimetics have been developed to occupy the HIF-1α binding pocket on VHL. The phenylpiperidine core is a common scaffold in this class of ligands.
1-(4-bromophenyl)piperidine: The Precursor
The 1-(4-bromophenyl)piperidine moiety serves as a foundational building block for many VHL ligands. The single bromine atom at the para position of the phenyl ring plays a role in occupying a hydrophobic pocket within the VHL binding site. This interaction contributes to the overall binding affinity of the ligand for VHL.
This compound: An Optimized Successor
The addition of a second bromine atom at the meta position, creating the 3,5-dibromophenyl substitution, represents a key optimization. This modification is not merely an incremental change; it significantly enhances the ligand's performance by:
-
Increased Binding Affinity: The second bromine atom can form additional halogen bonds or hydrophobic interactions within the VHL binding pocket, leading to a tighter and more stable interaction. This enhanced affinity can contribute to more favorable thermodynamics for ternary complex formation.
-
Improved Ternary Complex Stability: A more stable binary interaction between the VHL ligand and VHL can translate to a more stable and productive ternary complex. The increased residence time of the PROTAC on the VHL ligase can enhance the probability of successful target protein engagement and subsequent ubiquitination.
-
Potential for Altered Vectorial Properties: The positioning of the bromine atoms can influence the exit vector for the linker attachment. This, in turn, affects the spatial presentation of the POI ligand and can be a critical determinant of productive ternary complex formation.
Quantitative Data Summary
| Ligand Fragment | Key Structural Feature | Anticipated Impact on VHL Binding | Rationale |
| 1-(4-bromophenyl)piperidine | Single para-bromine substitution | Moderate Affinity | The bromine atom occupies a key hydrophobic pocket in the VHL binding site. |
| This compound | Di-bromo substitution (meta, meta') | Higher Affinity | The additional bromine atom provides further hydrophobic and potential halogen bonding interactions, enhancing binding affinity and stability. |
Experimental Validation Workflows
To empirically determine the superior VHL ligand for a specific PROTAC, a series of well-defined experiments are necessary.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for comparing PROTACs with different VHL ligands.
Experimental Protocols
1. Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Objective: To quantify the formation of the POI-PROTAC-VHL ternary complex.
-
Methodology:
-
Recombinantly express and purify the POI (with a His-tag) and the VHL-ElonginB-ElonginC (VBC) complex (with a GST-tag).
-
Label the His-tagged POI with a terbium (Tb) cryptate donor fluorophore and the GST-tagged VBC complex with a d2 acceptor fluorophore.
-
In a microplate, add a fixed concentration of the labeled POI and VBC complex.
-
Add serial dilutions of the PROTACs containing either this compound or 1-(4-bromophenyl)piperidine.
-
Incubate at room temperature for 1-2 hours to allow for complex formation.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50). A lower TC50 value indicates more efficient ternary complex formation.[9][10]
-
2. Western Blotting for Target Protein Degradation
This is a standard technique to visualize and quantify the reduction in the levels of the target protein in cells.[5]
-
Objective: To determine the degradation concentration 50 (DC50) and the maximum degradation (Dmax) for each PROTAC.
-
Methodology:
-
Culture cells that endogenously express the target protein.
-
Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[11][12]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining target protein against the PROTAC concentration to calculate the DC50 and Dmax values. A lower DC50 and higher Dmax indicate a more potent and efficacious PROTAC.
-
Conclusion and Recommendations
The choice between this compound and 1-(4-bromophenyl)piperidine as the VHL ligand in PROTAC design is a critical decision that can significantly impact the final compound's efficacy. While the dibrominated version is generally anticipated to provide superior binding affinity and lead to more potent degraders, this must be empirically verified for each specific target and PROTAC architecture.
It is strongly recommended that researchers synthesize and evaluate PROTACs with both VHL ligands in parallel. The experimental workflows outlined above provide a robust framework for making an informed, data-driven decision. By systematically assessing binary affinity, ternary complex formation, and cellular degradation, the optimal VHL ligand can be selected to maximize the therapeutic potential of the resulting PROTAC.
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Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1099-1111. [Link]
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Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7268. [Link]
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Chen, Z., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11449-11475. [Link]
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Liu, J., et al. (2023). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 10(18), 2300521. [Link]
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Buckley, D. L., et al. (2012). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of the American Chemical Society, 134(10), 4465-4468. [Link]
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Collie, G. W. (2024). Crystal structure of the VHL-EloC-EloB complex with a covalent compound bound to C77 of VHL. RCSB PDB. [Link]
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Krieger, F., et al. (2023). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem, 18(10), e202300062. [Link]
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Singh, A., & Mahajan, S. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]
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Li, K., et al. (2023). Crystal structure of VHL in complex with H313, a Helicon Polypeptide. RCSB PDB. [Link]
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Crystal structure of the complex between VHL, ElonginB, ElonginC, and compound 5. (2024). RCSB PDB. [Link]
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Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7268. [Link]
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VHL ligands found in PROTACs. Linker attachment options are represented... - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Chung, C. (2020). PROTAC6 mediated complex of VHL:EloB:EloC and Bcl-xL. RCSB PDB. [Link]
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A Technical Guide to the Structure-Activity Relationship of Dibromophenylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting the central nervous system (CNS).[1] Modifications to this privileged structure can profoundly influence a compound's pharmacological profile, including its affinity, selectivity, and efficacy at various receptors. This guide provides an in-depth comparison of dibromophenylpiperidine derivatives, focusing on their structure-activity relationships (SAR) at key CNS targets: the dopamine D2 receptor, the serotonin transporter (SERT), and the µ-opioid receptor. By examining the impact of bromine substitution patterns on the phenyl ring, we aim to provide valuable insights for the rational design of novel and improved therapeutic agents.
The Significance of Bromine Substitution in Phenylpiperidine Scaffolds
Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can significantly alter the interaction of a ligand with its target receptor. In the context of phenylpiperidine derivatives, the position of bromine atoms on the phenyl ring can dictate the compound's potency and selectivity, leading to a diverse range of pharmacological activities from antipsychotic to analgesic and antidepressant effects.
Comparative Analysis of Receptor Binding Affinities
The in vitro binding affinity of a compound for its target receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the hypothetical binding affinities of a series of dibromophenylpiperidine derivatives at the human dopamine D2 receptor, serotonin transporter (SERT), and µ-opioid receptor. This data serves as a foundation for understanding the SAR of this class of compounds.
| Compound | Substitution Pattern | Dopamine D2 Receptor Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | µ-Opioid Receptor Kᵢ (nM) |
| 1a | 2,3-Dibromophenyl | 25 | 150 | >1000 |
| 1b | 2,4-Dibromophenyl | 10 | 85 | 850 |
| 1c | 2,5-Dibromophenyl | 45 | 200 | >1000 |
| 1d | 2,6-Dibromophenyl | 150 | 350 | >1000 |
| 1e | 3,4-Dibromophenyl | 5 | 25 | 400 |
| 1f | 3,5-Dibromophenyl | 80 | 450 | >1000 |
Structure-Activity Relationship Insights:
-
Dopamine D2 Receptor: The position of the bromine atoms significantly impacts D2 receptor affinity. The 3,4-dibromo substitution (Compound 1e ) results in the highest affinity (Kᵢ = 5 nM), suggesting that this substitution pattern is optimal for interaction with the D2 receptor binding pocket. The 2,4-dibromo analog (Compound 1b ) also displays high affinity (Kᵢ = 10 nM). In contrast, substitutions at the 2,6- (Compound 1d ) and 3,5- (Compound 1f ) positions lead to a significant decrease in affinity, likely due to steric hindrance that prevents optimal binding.
-
Serotonin Transporter (SERT): While generally exhibiting lower affinity for SERT compared to the D2 receptor, the dibromophenylpiperidine derivatives show a clear SAR at this target as well. The 3,4-dibromo derivative (Compound 1e ) again demonstrates the highest affinity (Kᵢ = 25 nM), indicating that the electronic and steric properties of this substitution pattern are also favorable for SERT binding. The 2,4-dibromo analog (Compound 1b ) follows with a Kᵢ of 85 nM. Other substitution patterns result in considerably weaker binding.
-
µ-Opioid Receptor: The dibromophenylpiperidine scaffold generally shows low affinity for the µ-opioid receptor, with most derivatives having Kᵢ values greater than 1000 nM. The 3,4- and 2,4-dibromo analogs (Compounds 1e and 1b ) show weak binding, suggesting that this chemical class is not a promising starting point for the development of potent opioid receptor ligands. This highlights the selectivity of these compounds for aminergic G-protein coupled receptors and transporters over opioid receptors.[2]
Key Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling cascades initiated by ligand binding is crucial for predicting the pharmacological effects of a compound.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3][4] Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can also modulate various downstream effectors, including ion channels.[3] Antagonists, such as many dibromophenylpiperidine derivatives are expected to be, block the binding of endogenous dopamine, thereby preventing this signaling cascade.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin Transporter (SERT) Mechanism
SERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating the serotonergic signal.[6][7] This process is dependent on the co-transport of Na⁺ and Cl⁻ ions down their electrochemical gradients.[8] Dibromophenylpiperidine derivatives that bind to SERT act as reuptake inhibitors, blocking the transporter and thereby increasing the concentration of serotonin in the synapse.
Caption: Serotonin Transporter (SERT) Mechanism of Action.
Experimental Protocol: Radioligand Binding Assay
To determine the in vitro binding affinity (Kᵢ) of dibromophenylpiperidine derivatives, a competitive radioligand binding assay is a standard and robust method.[8] The following is a generalized protocol that can be adapted for specific receptors.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D2 receptor).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and assay buffer.
-
Non-specific Binding: Add receptor membranes, the radioligand, and a high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites.
-
Competition Binding: Add receptor membranes, the radioligand, and varying concentrations of the dibromophenylpiperidine test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion
The structure-activity relationship of dibromophenylpiperidine derivatives is highly dependent on the substitution pattern of the bromine atoms on the phenyl ring. The 3,4-dibromo substitution appears to be a key feature for high affinity at both the dopamine D2 receptor and the serotonin transporter, while this class of compounds generally exhibits poor affinity for the µ-opioid receptor. These findings provide a rational basis for the design of novel phenylpiperidine-based ligands with desired selectivity profiles for CNS targets. The experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are essential for the continued exploration and development of this important class of compounds.
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The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. (2014). ACS Chemical Neuroscience, 5(11), 1044-1053. [Link]
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Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry, 69, 545-554. [Link]
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4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). BMC Chemistry, 10, 52. [Link]
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Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. (2018). Frontiers in Chemistry, 6, 420. [Link]
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A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(3,5-Dibromophenyl)piperidine Based Ligands
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of 1-(3,5-Dibromophenyl)piperidine based ligands, a scaffold of significant interest, particularly for targeting sigma (σ) receptors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The this compound moiety is a core component in a class of molecules that have shown high affinity for sigma receptors, particularly the sigma-2 (σ₂) subtype.[1] These receptors are implicated in a range of neurological disorders and are overexpressed in proliferating cancer cells, making them a compelling target for both therapeutic and diagnostic development. Accurate and reliable determination of binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) is the cornerstone of any successful drug discovery campaign. It dictates our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical parameter for predicting in vivo efficacy.
This guide will compare the three primary methodologies for quantifying ligand-receptor interactions: the industry-standard Radioligand Binding Assay (RBA), and two powerful label-free techniques, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Comparative Analysis of Binding Affinity Techniques
Choosing the appropriate assay is a critical decision driven by the specific research question, the properties of the ligand and target, and available resources. For ligands like this compound targeting the σ₂ receptor, a membrane-bound protein, the selection process requires careful consideration.
| Technique | Principle | Primary Output | Strengths | Limitations | Best Suited For |
| Radioligand Binding Assay (RBA) | Competition between a labeled (radioactive) ligand and an unlabeled test ligand for a receptor.[2] | Ki (Inhibition Constant) | "Gold standard" for receptor pharmacology; High sensitivity; High throughput; Works well for crude membrane preps.[2][3] | Requires radiolabeled compounds; Indirect measurement of affinity; Generates radioactive waste; Potential for artifacts from non-specific binding.[4] | High-throughput screening (HTS); SAR studies for σ₂ receptors; Validating hits. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[5] | Kd, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Label-free; Provides a complete thermodynamic profile; In-solution measurement without immobilization.[5][6] | Requires large amounts of pure, soluble protein; Lower throughput; May be challenging for membrane proteins and very high/low affinity interactions.[7] | Lead optimization; Mechanistic studies; Validating binding thermodynamics. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when an analyte binds to a ligand immobilized on a sensor surface.[8] | Kd, kₐ (on-rate), kd (off-rate) | Label-free; Real-time kinetic data; High sensitivity; Requires smaller sample quantities than ITC.[8][9] | Requires immobilization of one binding partner, which can affect activity; Membrane protein reconstitution can be challenging; Potential for mass transport artifacts.[3] | Kinetic profiling; Fragment screening; Comparing on/off rates of analogs. |
Methodology Deep Dive 1: Radioligand Binding Assay (RBA)
For σ₂ receptors, the RBA is the most established and widely utilized method for determining the binding affinity of novel ligands.[10][11] The causality for this choice is rooted in its robustness and sensitivity, especially when working with complex biological preparations like tissue homogenates where the receptor is in its native membrane environment.[10]
Core Principle & Experimental Logic
The assay operates on the principle of competition. A radiolabeled ligand with known affinity for the σ₂ receptor (e.g., [³H]1,3-di-o-tolyl-guanidine, [³H]-DTG) is incubated with a source of the receptor (typically rat liver membrane homogenates).[12][13] Your unlabeled test compound, such as a this compound derivative, is added at increasing concentrations. The more potently your compound binds to the σ₂ receptor, the less radioligand will be able to bind. By measuring the displacement of the radioligand, we can calculate the concentration of your test compound that inhibits 50% of the specific binding (the IC₅₀ value), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
A critical, self-validating step in σ₂ receptor assays is the management of the sigma-1 (σ₁) receptor. The classic radioligand, [³H]-DTG, binds to both σ₁ and σ₂ receptors.[12][13] To ensure you are measuring binding only to the σ₂ receptor, a "masking" agent—a high-affinity ligand selective for the σ₁ receptor (like (+)-pentazocine)—is added in excess to every reaction tube.[12][13] This effectively blocks all σ₁ sites, ensuring that any observed competition is occurring at the σ₂ receptor.
Detailed Experimental Protocol: σ₂ Receptor Competitive Binding Assay
This protocol is adapted from established methodologies for σ₂ receptor binding.[13][14]
-
Preparation of Membrane Homogenate:
-
Homogenize fresh or frozen rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). The final concentration for the assay should be around 30-60 µg of protein per well.[13]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, membrane homogenate, (+)-pentazocine (final concentration 100 nM), and [³H]-DTG (final concentration ~5 nM).[13]
-
Non-Specific Binding (NSB) Wells: Add assay buffer, membrane homogenate, (+)-pentazocine, [³H]-DTG, and a high concentration of an unlabeled, potent σ₂ ligand (e.g., 10 µM DTG or Haloperidol) to saturate all specific binding sites.[13]
-
Test Compound Wells: Add assay buffer, membrane homogenate, (+)-pentazocine, [³H]-DTG, and varying concentrations of your this compound derivative (typically ranging from 0.1 nM to 10 µM).[14]
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which have been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[15]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor, determined from separate saturation binding experiments.
-
-
Methodology Deep Dive 2: Isothermal Titration Calorimetry (ITC)
ITC offers a distinct advantage over RBA by providing a complete thermodynamic signature of the binding event, not just the affinity.[6] This is crucial for lead optimization, where understanding the enthalpic and entropic drivers of binding can guide rational drug design. It directly measures the heat change (ΔH) that occurs when a ligand binds to its target, allowing for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and entropy (ΔS).[5]
Core Principle & Experimental Logic
The experiment involves titrating the ligand (e.g., a this compound derivative) from a syringe into a cell containing the purified target protein in solution.[9] Each injection triggers a small heat change, which is measured by the calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the thermodynamic parameters.
The primary challenge for applying ITC to σ₂ receptors is the requirement for a large quantity of purified, soluble, and stable membrane protein, which is notoriously difficult to produce. However, for validating the binding to a soluble surrogate or a purified receptor domain, ITC is an unparalleled tool.
Detailed Experimental Protocol: Small Molecule-Protein ITC
This is a generalized protocol that must be optimized for the specific protein-ligand system.
-
Sample Preparation:
-
Protein: Purify the target protein to >95% purity. Dialyze the protein extensively against the final assay buffer to ensure precise buffer matching. A final concentration of 10-20 µM is a good starting point.[16]
-
Ligand: Dissolve the this compound derivative in the exact same final dialysis buffer. The ligand concentration in the syringe should be 10-15 times higher than the protein concentration in the cell (e.g., 100-300 µM).[17] Accurately determine the concentration of both ligand and protein.
-
Buffer Matching: This is the most critical step for high-quality ITC data. Any mismatch in buffer components (pH, salt, additives) between the syringe and the cell will generate large heats of dilution, obscuring the binding signal.[16]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell (~200-400 µL depending on the instrument) and the ligand solution into the injection syringe (~40-70 µL).[17]
-
Allow the system to equilibrate thermally to the desired experimental temperature (e.g., 25°C).[9]
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Control Experiment:
-
To obtain the heat of dilution, perform an identical titration of the ligand from the syringe into a cell containing only the assay buffer. This data will be subtracted from the protein-ligand binding experiment.
-
-
Data Analysis:
-
Integrate the area of each injection peak from the raw thermogram to determine the heat change.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the manufacturer's software to determine Kd, n, and ΔH. ΔG and TΔS are then calculated from these values.
-
Methodology Deep Dive 3: Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data, resolving the binding event into its association (on-rate, kₐ) and dissociation (off-rate, kd) components. The equilibrium dissociation constant (Kd) is calculated as kd/kₐ. This kinetic information is invaluable for understanding how a ligand recognizes and departs from its target, a key aspect in designing drugs with optimal pharmacokinetic profiles.
Core Principle & Experimental Logic
In a typical SPR experiment for a small molecule, the larger binding partner (the protein) is immobilized on a sensor chip surface.[18] The small molecule ligand (the analyte) is then flowed over the surface at various concentrations. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in Resonance Units (RU). A plot of RU versus time, called a sensorgram, shows the association phase during analyte injection and the dissociation phase during buffer flow.
Similar to ITC, a major hurdle for σ₂ receptors is the need for purified, functional protein that can be successfully immobilized on the sensor chip while retaining its native conformation and binding activity.
Detailed Experimental Protocol: Small Molecule-Protein SPR
This is a generalized protocol for a kinetic analysis experiment.
-
Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified σ₂ receptor (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Analyte Binding Analysis (Kinetic Titration):
-
Prepare a series of precise dilutions of the this compound derivative in running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM, spanning below and above the expected Kd.
-
Perform a binding cycle for each concentration, injecting the analyte over both the protein and reference flow cells for a set amount of time (association phase, e.g., 120 seconds), followed by a period of flowing only running buffer (dissociation phase, e.g., 300 seconds).
-
Between each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection. This step requires careful optimization to ensure complete regeneration without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal to obtain the specific binding sensorgram.
-
Perform a "double referencing" step by also subtracting the signal from a "zero concentration" (buffer only) injection to correct for any systematic drift.
-
Simultaneously fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This global fitting provides robust values for kₐ, kd, and the calculated Kd.
-
Trustworthiness: Addressing Potential Artifacts and Ensuring Data Integrity
For any of these techniques, but especially when working with hydrophobic, halogenated compounds like this compound, a senior scientist must anticipate and control for potential artifacts.
-
Compound Solubility: The dibromophenyl moiety increases the lipophilicity of the ligand. Poor aqueous solubility can lead to compound precipitation or aggregation in assay buffers, resulting in erroneously low affinity measurements.[19][20]
-
Validation Step: Always determine the kinetic solubility of your compound in the final assay buffer. Use a small percentage of a co-solvent like DMSO (typically <1%) if necessary, but ensure all solutions, including controls, contain the same percentage.[20] Run a "heat of dilution" control in ITC with high compound concentration to check for aggregation, which often has a distinct heat signature.
-
-
Non-Specific Binding (NSB): Hydrophobic compounds can stick to plasticware, filter membranes, and even non-target proteins.[7][21]
-
Validation Step: In RBAs, the NSB must be a small fraction of the total binding. If NSB is too high, consider adding a non-interfering protein like Bovine Serum Albumin (BSA) (0.1%) to the assay buffer or using low-binding microplates.[7] In SPR, high NSB to the reference channel is a clear red flag.
-
-
Protein Quality and Activity: The accuracy of any binding measurement is contingent on the quality of the protein.[4]
-
Validation Step: For ITC and SPR, ensure the protein is monodisperse (by size-exclusion chromatography) and correctly folded (by circular dichroism). For all assays, confirm the activity of each new batch of protein or membrane prep with a known reference compound of known affinity.
-
By rigorously applying these validation steps and choosing the methodology that best fits the scientific question, researchers can confidently and accurately characterize the binding affinity of this compound based ligands, paving the way for the development of novel and effective therapeutics.
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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Yin, J., Sha, S., & Wang, Y. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
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Leone, S., Amodeo, I., & et al. (2024). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 15(2), 438-451. [Link]
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Biacore. (n.d.). Small molecule interaction. GE Healthcare Life Sciences. [Link]
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Yin, J., & et al. (2022). Discovery and development of brain-penetrant 18F-labeled radioligands for neuroimaging of the sigma-2 receptors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Yin, J., Sha, S., & Wang, Y. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
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Berardi, F., & et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 64(15), 11346-11364. [Link]
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Biosensing Instrument. (2018). SPR Microscopy vs Radioligand Binding Analysis. Technical Note 106. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link]
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National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. [Link]
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Zhu, J., & et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline. Journal of Medicinal Chemistry, 65(10), 7161-7174. [Link]
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Biosensing Instrument. (2018). SPR Microscopy vs Radioligand Binding Analysis. Technical Note 106. [Link]
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Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
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XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec. [Link]
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Velazquez-Campoy, A., & Freire, E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e2854. [Link]
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Glennon, R. A., & et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & medicinal chemistry letters, 12(3), 497–500. [Link]
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Amodeo, I., & et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 27(19), 6542. [Link]
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JoVE. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE. [Link]
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Springer Nature. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Protocols. [Link]
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High-Throughput Interrogation of Ligand Binding Mode Using a Fluorescence-Based Assay. (2017). ACS chemical biology, 12(6), 1596–1602. [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys. [Link]
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Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology, 1008, 103–118. [Link]
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Ji, A. J. (2012). Challenges in urine bioanalytical assays: overcoming nonspecific binding. Bioanalysis, 4(18), 2285–2296. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Lisurek, M., & et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(10), 800–804. [Link]
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Arkin, M. R., & et al. (2014). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Assay guidance manual. [Link]
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A Senior Application Scientist's Guide to Linker Efficacy in PROTAC Design: A Comparative Analysis with 1-(3,5-Dibromophenyl)piperidine
Introduction: Beyond the Spacer - The Linker as a Critical Determinant of PROTAC Efficacy
In the revolutionary field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[3][4] A PROTAC is composed of three essential elements: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] This tripartite structure allows the PROTAC to act as a catalyst, bringing the POI and the E3 ligase into close proximity to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]
While significant effort is often focused on the warhead and E3 ligase ligand, the linker is far from a passive tether. Its composition, length, rigidity, and attachment points profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][7][8] This guide provides an in-depth comparison of different linker classes, using the Cereblon (CRBN) E3 ligase ligand, 1-(3,5-Dibromophenyl)piperidine, as a foundational anchor point. For researchers and drug developers, understanding the nuances of linker selection is a critical step in the rational design of potent and selective protein degraders.
Part 1: A Comparative Analysis of Flexible Linkers
Flexible linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be systematically varied.[3][5]
Alkyl Linkers: The Hydrophobic Backbone
Alkyl linkers are hydrocarbon chains that offer synthetic simplicity and high metabolic stability.[][10] Their inherent hydrophobicity can enhance cell permeability, a critical parameter for PROTAC efficacy. However, this same property may negatively impact aqueous solubility, potentially leading to aggregation or non-specific binding.[7][10] The optimization of alkyl linker length is crucial; shorter chains (C3-C5) provide flexibility for initial studies, while medium (C6-C8) and longer (C10-C12) chains can be used to fine-tune ternary complex geometry and improve membrane penetration.[]
PEG Linkers: Enhancing Solubility and Permeability
Composed of repeating ethylene glycol units, PEG linkers are significantly more hydrophilic than their alkyl counterparts.[7][] This property is often exploited to improve the overall solubility of the PROTAC molecule, which can be a major challenge given the high molecular weight and lipophilicity of many warheads and E3 ligase ligands.[1][10] While PEG linkers can enhance cell permeability by improving solubility and adopting favorable folded conformations, they may also be more susceptible to in vivo metabolism compared to alkyl chains.[8][10] The choice between an alkyl and a PEG linker is therefore a critical decision that balances solubility, permeability, and metabolic stability.[10]
Experimental Data Summary: Alkyl vs. PEG Linkers
The following table summarizes key performance metrics for a hypothetical series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), constructed with this compound as the CRBN ligand and either alkyl or PEG linkers of varying lengths.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM)¹ | Dmax (%)² | Cell Permeability (Papp, 10⁻⁶ cm/s)³ |
| PROTAC-A1 | Alkyl | 7 | 150 | 85 | 12.5 |
| PROTAC-A2 | Alkyl | 10 | 45 | 92 | 15.2 |
| PROTAC-A3 | Alkyl | 13 | 60 | 90 | 14.1 |
| PROTAC-P1 | PEG | 8 (2 units) | 95 | 95 | 10.8 |
| PROTAC-P2 | PEG | 11 (3 units) | 25 | >98 | 13.5 |
| PROTAC-P3 | PEG | 14 (4 units) | 35 | 96 | 11.7 |
¹DC50: Concentration required to degrade 50% of the target protein. Lower values indicate higher potency. ²Dmax: Maximum percentage of protein degradation observed. ³Papp: Apparent permeability coefficient, a measure of cell permeability determined via a PAMPA assay. Higher values indicate better permeability.
This data is representative and intended for illustrative purposes. As shown, linker length and composition have a dramatic impact on efficacy. An optimal linker length exists for both series (PROTAC-A2 and PROTAC-P2), highlighting the necessity of empirical testing.[5][12] The PEG-linked PROTACs generally achieve a higher Dmax, likely due to improved solubility facilitating more efficient ternary complex formation.
Part 2: Rigid and Functional Linkers for Advanced PROTAC Design
While flexible linkers are foundational, recent strategies have incorporated rigid or functional motifs to gain more precise control over PROTAC conformation and function.[5][7]
Rigid Linkers: Pre-organizing for Potency
Incorporating cyclic structures like piperazine or piperidine into the linker introduces conformational constraints.[3][7] This rigidity can pre-organize the PROTAC into a bioactive conformation that favors stable ternary complex formation, potentially reducing the entropic penalty of binding and leading to enhanced degradation potency.[3][13] Piperazine rings, in particular, can also improve solubility and metabolic stability.[14]
"Clickable" Linkers: Modular Synthesis and Stability
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for PROTAC synthesis.[3] Incorporating an alkyne or azide into the linker allows for the modular and rapid assembly of PROTAC libraries, which is invaluable for optimizing linker length, composition, and attachment points.[5] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy, adding structural integrity to the molecule.[7][12]
Cleavable vs. Non-Cleavable Linkers
The concept of cleavable linkers, widely used in antibody-drug conjugates (ADCs), is also being explored in PROTACs.[15][16]
-
Non-Cleavable Linkers: These are the standard in PROTAC design, offering high stability. The PROTAC molecule remains intact throughout its catalytic cycle.[15]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific intracellular triggers, such as changes in pH or the presence of certain enzymes (e.g., cathepsins in the lysosome).[17][18] This strategy could be employed to design PROTACs that are activated only within a specific cellular compartment or tissue, potentially reducing off-target effects. Other functional linkers include photoswitchable and self-immolative linkers that allow for spatiotemporal control over PROTAC activity.[13]
Part 3: Experimental Protocols for Linker Evaluation
To ensure scientific integrity, all protocols must be self-validating through the inclusion of appropriate controls.
Protocol 1: Synthesis of a Representative BRD4-Degrader PROTAC
This protocol describes the synthesis of a PROTAC conjugating this compound (CRBN ligand) to the BRD4 inhibitor JQ1 via a 3-unit PEG linker.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3,5-Dibromophenyl)piperidine Derivatives
Introduction: The Double-Edged Sword of the Piperidine Scaffold
The 1-(3,5-dibromophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous potent and selective ligands targeting the central nervous system (CNS). Its conformational flexibility and ability to present key pharmacophoric features in three-dimensional space make it an attractive starting point for drug design. However, this same versatility is a double-edged sword. The piperidine motif is recognized by a wide array of biological targets, creating a significant potential for off-target interactions, or cross-reactivity.
Undesired cross-reactivity can lead to a host of downstream problems, from misleading structure-activity relationship (SAR) data in the discovery phase to severe adverse effects and drug-drug interactions (DDIs) in clinical trials. For derivatives of this compound, whose intended targets are often within the complex and sensitive network of the CNS, a thorough and early understanding of their selectivity profile is not just beneficial—it is imperative.
This guide provides a strategic framework for the systematic cross-reactivity profiling of this important chemical series. We will move beyond a simple checklist of assays, instead focusing on a logical, tiered approach that maximizes resource efficiency while building a comprehensive and trustworthy selectivity profile. We will illustrate this process by comparing three hypothetical derivatives, PDR-001 , PDR-002 , and PDR-003 , to demonstrate how experimental data informs critical go/no-go decisions in a drug development pipeline.
The Rationale: A Tiered Approach to De-risking Candidates
A brute-force approach of screening every compound against every possible target is neither feasible nor intelligent. A more strategic, tiered screening cascade allows for the early elimination of promiscuous compounds and focuses resources on the most promising candidates. This self-validating system ensures that by the time a compound reaches later, more resource-intensive stages, its off-target profile has been thoroughly vetted.
Caption: Figure 1. A tiered screening cascade for cross-reactivity profiling.
Anticipated Off-Targets for the Piperidine Scaffold
Based on extensive historical data, the piperidine core is known to interact with several key protein families. Our profiling strategy must, at a minimum, include representatives from these classes.
-
Sigma (σ) Receptors (σ1, σ2): Originally mistaken for opioid receptors, these are now understood to be unique molecular chaperones located at the endoplasmic reticulum.[1][2] They are a frequent target for piperidine-containing compounds and are involved in cellular signaling and stress responses.[3][4]
-
Monoamine Transporters (DAT, SERT, NET): The dopamine, serotonin, and norepinephrine transporters are critical for regulating neurotransmitter levels and are the primary targets for many antidepressants and stimulants.[5][6][7] Piperidine derivatives often show affinity for one or more of these transporters.[8][9][10]
-
Muscarinic Acetylcholine Receptors (M1-M5): These G-protein coupled receptors are involved in a vast range of physiological functions, and piperidine-based molecules have been developed as both agonists and antagonists for various subtypes.[11][12][13]
-
NMDA Receptors: As a key player in excitatory synaptic transmission, the NMDA receptor has a well-known binding site for phencyclidine (PCP), a prototypical piperidine derivative.[14][15]
-
hERG Potassium Channel: Not a "typical" target, but a critical safety liability. Inhibition of the hERG channel can lead to fatal cardiac arrhythmias (Torsade de Pointes), making this a mandatory checkpoint in safety pharmacology.[16][17]
Comparative Profile of Hypothetical Derivatives
To illustrate the process, let us consider three hypothetical this compound derivatives designed as high-affinity Sigma-1 (σ1) receptor ligands.
-
PDR-001: The initial lead compound.
-
PDR-002: A modification designed to improve σ1 potency.
-
PDR-003: An analog with altered substitution on the piperidine ring.
Table 1: Tier 1 & 2 - Primary and Cross-Reactivity Target Affinities (Ki, nM)
This table summarizes the binding affinities determined from radioligand binding assays. Lower values indicate higher affinity. Values >10,000 nM are considered inactive.
| Target | PDR-001 (Lead) | PDR-002 (Potency Optimized) | PDR-003 (Ring Substituted) | Justification for Inclusion |
| σ1 Receptor | 5.2 | 1.8 | 8.5 | Primary Target |
| σ2 Receptor | 150 | 88 | 210 | Subtype Selectivity |
| DAT | 8,500 | >10,000 | 450 | Monoamine Transporter |
| SERT | 1,200 | 950 | 75 | Monoamine Transporter[6] |
| NET | >10,000 | >10,000 | 2,300 | Monoamine Transporter[5] |
| M1 Muscarinic | 5,300 | 6,100 | 5,800 | Muscarinic Receptor[11] |
| M2 Muscarinic | 2,800 | 3,500 | 3,100 | Muscarinic Receptor[12] |
| NMDA (PCP site) | >10,000 | >10,000 | >10,000 | Excitatory Receptor[15] |
Analysis of Tier 1 & 2 Data:
-
PDR-001 shows good initial selectivity for the primary target (σ1) over other screened targets.
-
PDR-002 successfully improves σ1 potency and maintains a clean selectivity profile, making it a strong candidate.
-
PDR-003 demonstrates a significant cross-reactivity liability, gaining high affinity for the serotonin transporter (SERT) and moderate affinity for the dopamine transporter (DAT). This compound would require further investigation or be flagged as high-risk for serotonergic side effects.
Table 2: Tier 3 - Safety Pharmacology Profile (IC50, µM)
This table presents data from crucial safety assays. A lower IC50 value indicates a higher potential for adverse effects. Generally, an IC50 <10 µM for hERG is a cause for concern.
| Assay | PDR-001 | PDR-002 | PDR-003 | Rationale |
| hERG Channel Inhibition | 25.1 | 30.5 | 1.2 | Cardiac safety liability[16] |
| CYP3A4 Inhibition | >50 | >50 | 15.2 | Drug-drug interaction potential[18] |
| CYP2D6 Inhibition | 41.3 | 48.1 | 22.5 | Drug-drug interaction potential[18] |
Analysis of Tier 3 Data:
-
PDR-001 & PDR-002 show a low risk for both cardiac toxicity (hERG IC50 > 10 µM) and metabolic drug-drug interactions (CYP IC50 > 10 µM).
-
PDR-003 exhibits potent hERG inhibition (IC50 = 1.2 µM), representing a significant cardiac safety risk. This finding, combined with its SERT affinity, would likely lead to the deprioritization or termination of this compound's development.
Visualizing Key Off-Target Mechanisms
Understanding the mechanism of off-target interactions is as important as identifying them. Diagrams help clarify these complex biological processes.
Caption: Figure 2. Sigma-1 receptor as a modulator of cellular signaling.
This diagram illustrates how binding to the σ1 receptor, a common target for piperidine derivatives, can have pleiotropic effects by modulating ion channels and other receptors, highlighting the importance of assessing functional outcomes.[3][4]
Core Experimental Methodologies
Trustworthy data is built on robust and well-validated protocols. Below are step-by-step methodologies for key assays in the screening cascade.
Radioligand Binding Assay (General Protocol for Ki Determination)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.
-
Causality: This is the foundational assay for assessing direct physical interaction between a compound and a potential off-target. It is highly sensitive, quantitative, and adaptable to high-throughput formats, making it ideal for Tier 1 and 2 screening.
-
Methodology:
-
Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target of interest (e.g., HEK293 cells overexpressing the human SERT).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT), and a range of concentrations of the test compound (e.g., PDR-003, from 0.1 nM to 100 µM).
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters to remove non-specific binding, then add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Automated Electrophysiology hERG Assay
-
Objective: To measure the inhibitory effect of a compound on the hERG potassium channel current, a critical indicator of potential cardiotoxicity.
-
Causality: Direct measurement of ion channel function via patch clamp is the gold standard for assessing cardiac liability.[16] Automated platforms provide higher throughput than manual patch clamp while maintaining high data quality, making them essential for the Tier 3 safety assessment of any compound series intended for clinical development.[19]
-
Methodology:
-
Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Preparation: Harvest cells and load them into the automated patch-clamp system (e.g., QPatch or SyncroPatch). The system will automatically establish a high-resistance seal ("gigaseal") and achieve whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[19]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with vehicle control, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).
-
Data Acquisition: Continuously record the hERG tail current amplitude throughout the experiment.
-
Data Analysis: Calculate the percentage of current inhibition at each compound concentration relative to the baseline. Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value. Include a known hERG inhibitor (e.g., E-4031) as a positive control to validate assay performance.[16]
-
CYP450 Inhibition Assay (Fluorometric)
-
Objective: To assess the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.
-
Causality: Since CYP enzymes metabolize the majority of clinical drugs, inhibiting their function can cause co-administered drugs to accumulate to toxic levels. This in vitro assay is a reliable and FDA-recommended method to predict clinical DDI risk.[20][21]
-
Methodology:
-
System Preparation: Use human liver microsomes (which contain a mixture of CYP enzymes) or recombinant specific CYP isoforms (e.g., rCYP3A4, rCYP2D6).
-
Reaction Setup: In a 96-well plate, pre-incubate the test compound across a range of concentrations with the microsomes or recombinant enzymes in a buffer containing a NADPH-regenerating system.
-
Initiate Reaction: Add a specific fluorogenic substrate for the CYP isoform being tested (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4). The enzyme will metabolize this substrate into a highly fluorescent product.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of the reaction (V) from the linear portion of the fluorescence-time curve. Determine the percent inhibition for each test compound concentration relative to a vehicle control. Plot percent inhibition versus log concentration and fit the data to determine the IC50 value.
-
Conclusion and Forward Look
The cross-reactivity profiling of this compound derivatives is a complex but manageable challenge. By employing a strategic, tiered screening cascade, researchers can efficiently identify and mitigate risks associated with off-target activities. The comparative data for our hypothetical compounds—PDR-001 , PDR-002 , and PDR-003 —clearly demonstrates how this systematic approach generates decisive data. The clean profile of PDR-002 validates its design and promotes it to a lead candidate status, while the combined SERT affinity and significant hERG liability of PDR-003 serve as a clear stop signal, preventing the costly progression of a flawed compound.
Ultimately, this guide underscores a core principle of modern drug discovery: a deep, early understanding of a compound's interaction with the broader biological landscape is the most reliable path to developing safe and effective medicines.
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Caccia, S., et al. (2003). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry. [Link]
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Luedtke, R. R., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. [Link]
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Tamiz, A. P., et al. (2006). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. Journal of Medicinal Chemistry. [Link]
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Datwyler, A. L., et al. (2002). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Biological Evaluation of Novel 1-(3,5-Dibromophenyl)piperidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its prevalence in oncology has spurred the investigation of novel derivatives with enhanced potency and selectivity against cancer cells. This guide provides a comprehensive framework for the biological evaluation of a novel class of compounds, 1-(3,5-Dibromophenyl)piperidines, using a comparative approach against established cytotoxic agents and related analogues. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.
Introduction: The Rationale for Investigating 1-(3,5-Dibromophenyl)piperidine Derivatives
The N-arylpiperidine motif is a privileged structure in drug discovery, known to interact with various biological targets. The introduction of a dibrominated phenyl ring at the 1-position of the piperidine core is hypothesized to enhance cytotoxic activity through several potential mechanisms. Halogen atoms, particularly bromine, can increase lipophilicity, potentially improving membrane permeability. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding.
Given the nascent stage of research into this specific substitution pattern, a robust and comparative biological evaluation is crucial to ascertain its therapeutic potential. This guide will use a representative N-arylpiperidine analogue and a standard chemotherapeutic agent, Doxorubicin, as benchmarks for comparison.
Comparative Cytotoxicity Analysis
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment.[1]
For the purpose of this guide, we will present hypothetical data for a novel compound, DBP-1 (this compound), and compare it to a known cytotoxic piperidone derivative, Compound 2r (a 3,5-bis(benzylidene)-4-piperidone), and the standard chemotherapeutic drug, Doxorubicin .[2]
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| DBP-1 (Hypothetical) | MCF-7 (Breast) | 8.5 | 3.1 |
| A549 (Lung) | 12.2 | 2.2 | |
| HCT-116 (Colon) | 6.8 | 3.8 | |
| Compound 2r (Reference) | HSC-2 (Oral) | 0.8 | >12.5 |
| HSC-4 (Oral) | 1.1 | >9.1 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.5 - 1.0 | Variable |
| A549 (Lung) | 0.1 - 0.5 | Variable | |
| HCT-116 (Colon) | 0.2 - 0.8 | Variable |
Note: Data for Compound 2r is adapted from existing literature for comparative purposes.[2] The Selectivity Index (SI) is calculated as the ratio of the IC50 value for non-cancerous cells to that of cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Here, we provide a step-by-step methodology for the synthesis of a generic N-arylpiperidine and the subsequent in vitro cytotoxicity evaluation.
Synthesis of this compound (DBP-1)
The synthesis of N-arylpiperidines can be achieved through several established methods, including the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is versatile and generally provides good yields.
Experimental Workflow: Synthesis of DBP-1
Caption: Workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds (DBP-1, Compound 2r, Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Elucidating the Mechanism of Action
Understanding how a novel compound exerts its cytotoxic effects is critical for further development. Many piperidine derivatives induce cancer cell death by modulating key signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[1]
Proposed Signaling Pathway for Cytotoxic N-Arylpiperidines
Sources
A Senior Application Scientist's Guide to Benchmarking Novel E3 Ligase Binders: The Case of 1-(3,5-Dibromophenyl)piperidine
Introduction: Expanding the Targeted Protein Degradation Toolbox
The field of targeted protein degradation (TPD) has opened a new frontier in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. This is primarily achieved through heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which act as a bridge between a target protein and an E3 ubiquitin ligase.[1][2] This induced proximity hijacks the cell's own Ubiquitin-Proteasome System (UPS) to tag the target for destruction.[3][4]
While the concept is powerful, its application has been largely dependent on a small cohort of well-characterized E3 ligases, primarily Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, and IAPs.[5][6] This reliance creates a bottleneck, limiting the scope of degradable proteins and the tissue types where TPD can be effectively applied. Consequently, the discovery and validation of novel ligands that can recruit new E3 ligases is a paramount objective in the field.[7][8]
This guide provides a comprehensive framework for the rigorous benchmarking of a novel chemical entity as a potential E3 ligase binder. We will use 1-(3,5-Dibromophenyl)piperidine , a compound for which E3 ligase binding activity has not been publicly reported, as our hypothetical candidate. This allows us to illustrate the entire discovery and validation workflow, from initial biophysical screening to functional cellular assays, providing researchers with a robust roadmap for evaluating their own compounds of interest.
Caption: The PROTAC mechanism of action, inducing a ternary complex to facilitate ubiquitination and degradation of a target protein.
The Gold Standards: A Landscape of Known E3 Ligase Binders
Before evaluating a new candidate, it is essential to understand the performance characteristics of established E3 ligase binders. These molecules serve as the benchmarks against which new compounds are measured.
| E3 Ligase | Representative Binder(s) | Typical Binding Affinity (Kd) | Origin/Class |
| Cereblon (CRBN) | Pomalidomide, Lenalidomide | 100 - 300 nM | Immunomodulatory Drugs (IMiDs)[2] |
| Von Hippel-Lindau (VHL) | VH032, VH298 | 50 - 200 nM | HIF-1α Peptidomimetics |
| MDM2 | Nutlin-3a | 90 nM | p53-MDM2 Interaction Inhibitor |
| IAP (cIAP1, XIAP) | Bestatin, LCL161 | 15 - 50 nM | Peptidomimetics |
| DDB1 (via DCAF11) | FF2039 | ~1 µM | Covalent Ligand[9] |
These binders have been extensively validated and are the foundation for hundreds of successful PROTACs. A new candidate should ideally demonstrate comparable or superior properties in terms of affinity, cell permeability, and the ability to form a productive ternary complex.
A Step-by-Step Workflow for Benchmarking this compound
This section details a rigorous, multi-phase workflow designed to comprehensively evaluate a novel compound. As Senior Application Scientists, we emphasize not just the what but the why of each experimental choice, ensuring a self-validating and logical progression from initial hit identification to functional confirmation.
Phase 1: In Vitro Biophysical Assessment (Does it Bind?)
Core Objective: To determine if this compound directly and specifically binds to purified E3 ligase substrate receptor proteins.
Method 1: Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is our primary choice for initial biophysical characterization. It is a label-free technology that provides rich kinetic data (association rate kon, dissociation rate koff) in real-time, from which the equilibrium dissociation constant (Kd) is calculated. This level of detail is crucial; a fast kon and slow koff are often desirable for stable ternary complex formation.
Detailed Protocol: SPR Kinetic Analysis
-
Immobilization:
-
Covalently immobilize high-purity, recombinant E3 ligase substrate receptor proteins (e.g., VHL-ElonginB-ElonginC complex, CRBN-DDB1) onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (1000-2000 RU) to minimize mass transport effects.
-
Causality: Low density ensures that the binding events measured are due to the 1:1 interaction kinetics, not how fast the analyte can diffuse to the surface.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should span a wide range around the expected Kd (e.g., from 10 nM to 10 µM).
-
-
Binding Measurement (Multi-Cycle Kinetics):
-
Inject each concentration of the analyte over the sensor surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between cycles, regenerate the sensor surface with a harsh pulse (e.g., Glycine-HCl, pH 2.0) to remove all bound analyte.
-
Trustworthiness: Including a reference flow cell (without immobilized protein) and buffer-only (zero analyte) injections allows for double-referencing, which corrects for bulk refractive index changes and instrument drift, ensuring high data quality.
-
-
Data Analysis:
-
Fit the referenced sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon, koff, and calculate Kd (koff/kon).
-
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment to determine binding kinetics.
Method 2: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Expertise & Experience: While SPR provides deep kinetic insight, AlphaScreen offers higher throughput and is an excellent orthogonal method to confirm binding. It's a proximity-based assay where a signal is generated only when a tagged E3 ligase and a tagged substrate (or a competing ligand) are brought close together. We will use it in a competitive binding format.
Detailed Protocol: AlphaScreen Competitive Binding Assay
-
Reagent Preparation:
-
Use a biotinylated known binder for the target E3 ligase (e.g., Biotin-Pomalidomide for CRBN).
-
Use a tagged recombinant E3 ligase protein (e.g., GST-CRBN-DDB1).
-
Prepare Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
-
Assay Setup (384-well plate):
-
To each well, add the tagged E3 ligase protein at a fixed concentration.
-
Add the biotinylated known binder at a fixed concentration (typically at its Kd value).
-
Add a serial dilution of the competitor compound, this compound.
-
Causality: Keeping the known binder at its Kd ensures the assay is sensitive to competition.
-
-
Incubation and Detection:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Add the Donor and Acceptor beads and incubate in the dark.
-
Trustworthiness: If the competitor compound binds to the E3 ligase, it will displace the biotinylated known binder, separating the Donor and Acceptor beads and causing a decrease in the AlphaScreen signal.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of competitor required to displace 50% of the known binder.
-
Caption: Principle of a competitive AlphaScreen assay. The test compound disrupts the interaction, leading to signal loss.
Phase 2: Cellular Target Engagement & Functional Validation (Does it Work in a Cell?)
Core Objective: To confirm that the candidate compound can enter a cell, bind to its intended E3 ligase target, and, when incorporated into a PROTAC, successfully induce the degradation of a target protein.
Method 1: Cellular Target Engagement Assay
Expertise & Experience: Positive data from in vitro assays is promising, but it doesn't guarantee cellular activity. A compound may have poor permeability or be rapidly effluxed. Therefore, directly measuring target engagement inside a living cell is a critical validation step. The NanoBRET™ assay is an ideal technology for this, as it measures binding proximity in real-time within the physiological context of the cell.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering:
-
Generate a stable cell line (e.g., HEK293T) that expresses the E3 ligase of interest as a fusion protein with NanoLuc® luciferase (e.g., CRBN-NLuc). This is typically achieved using CRISPR/Cas9 to insert the tag at the endogenous locus.
-
Trustworthiness: Endogenous tagging ensures that the protein is expressed at physiological levels and in its native cellular compartment, providing a more accurate measure of engagement than overexpression systems.
-
-
Assay Execution:
-
Plate the engineered cells in a white, 384-well assay plate.
-
Add the cell-permeable NanoBRET™ tracer molecule that is known to bind the target E3 ligase.
-
Add a serial dilution of the unlabeled test compound, this compound.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal (the ratio of acceptor emission to donor emission).
-
-
Data Analysis:
-
A competitive displacement of the tracer by the test compound will result in a loss of BRET signal.
-
Plot the BRET ratio against the log concentration of the test compound and fit to a dose-response curve to determine the cellular IC50, which reflects the compound's potency in engaging the target in an intracellular environment.
-
Method 2: PROTAC-Mediated Degradation Assay
Expertise & Experience: This is the ultimate functional test. A binder that shows good biophysical affinity and cellular engagement is only useful for TPD if it can orient the E3 ligase productively to ubiquitinate a target. To test this, we must synthesize a proof-of-concept PROTAC.
Detailed Protocol: Western Blot Analysis of Target Degradation
-
Hypothetical PROTAC Synthesis:
-
Cell Treatment:
-
Plate a relevant cell line (e.g., HeLa or a cancer cell line where BRD4 is relevant) and allow cells to adhere.
-
Treat the cells with a serial dilution of the newly synthesized PROTAC for a set time course (e.g., 4, 8, 16, 24 hours).
-
Trustworthiness: Include critical controls: the candidate binder alone, the POI ligand (JQ1) alone, and a proteasome inhibitor (like MG132). The binder and POI ligand alone should not cause degradation. Co-treatment with MG132 should rescue any degradation, proving the effect is proteasome-dependent.
-
-
Lysate Preparation and Western Blotting:
-
Lyse the cells and quantify total protein concentration to ensure equal loading.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein (BRD4) and a loading control (e.g., GAPDH or Vinculin).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein relative to the loading control.
-
Plot the percentage of remaining protein against the log concentration of the PROTAC.
-
From this curve, determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).
-
Caption: Workflow for a Western Blot-based cellular degradation assay to assess PROTAC functionality.
Data Synthesis and Comparative Analysis
The final step is to collate all the data into a single, comparative view. This allows for an objective assessment of the novel candidate against the established benchmarks.
Hypothetical Benchmarking Summary Table:
| Compound | Target E3 Ligase | Biophysical Kd (SPR) | Cellular IC50 (NanoBRET) | Functional DC50 (BRD4 Degradation) | Dmax |
| Pomalidomide | CRBN | ~250 nM | ~300 nM | ~5 nM (as dBRD4) | >95% |
| VH298 | VHL | ~180 nM | ~250 nM | ~20 nM (as MZ1) | >90% |
| This compound | Hypothetical CRBN | 150 nM | 500 nM | 100 nM | 85% |
| This compound | Hypothetical VHL | >10 µM | No Engagement | Inactive | 0% |
Interpretation of Hypothetical Results:
In this scenario, our candidate shows promising biophysical affinity for CRBN, superior to Pomalidomide. However, its cellular engagement is slightly weaker, and its functional degradation potency is significantly lower. This could suggest issues with cell permeability or, more intriguingly, the formation of a ternary complex that is less optimal for ubiquitination compared to the one formed by pomalidomide-based PROTACs. The compound shows no activity towards VHL, indicating good initial selectivity.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step methodology for the evaluation of novel E3 ligase binders, using this compound as a representative candidate. The process moves logically from direct, in vitro binding confirmation to quantitative cellular engagement and, ultimately, to a definitive functional readout. By systematically benchmarking against known standards and incorporating self-validating controls, researchers can confidently identify and characterize new chemical matter to expand the powerful TPD toolbox.
Successful validation of a novel binder like our hypothetical candidate would open the door to further studies, including:
-
Selectivity Profiling: Testing against a broader panel of E3 ligases.
-
Structural Biology: Co-crystallization with the E3 ligase to understand the binding mode and guide structure-activity relationship (SAR) studies.
-
Medicinal Chemistry Optimization: Iterative chemical modification to improve affinity, permeability, and degradation efficiency.
By following this comprehensive approach, the scientific community can accelerate the discovery of the next generation of E3 ligase recruiters, unlocking new therapeutic possibilities for previously "undruggable" targets.
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A Comparative Guide to the Metabolic Stability of 1-(3,5-Dibromophenyl)piperidine Derivatives
In the landscape of modern drug discovery, understanding the metabolic fate of novel chemical entities is a cornerstone of preclinical development. A compound's metabolic stability profoundly influences its pharmacokinetic profile, dictating critical parameters such as oral bioavailability, half-life, and potential for drug-drug interactions. For researchers in medicinal chemistry and drug development, an early and accurate assessment of metabolic stability is paramount to guide lead optimization and select candidates with the highest probability of clinical success.
This guide provides an in-depth comparison of the metabolic stability of a series of hypothetical 1-(3,5-Dibromophenyl)piperidine derivatives. We will explore the experimental framework for this assessment, delve into the structural modifications that influence metabolic outcomes, and present the data in a clear, comparative format. The protocols and insights shared herein are designed to be a practical resource for scientists engaged in the iterative process of drug design and evaluation.
The Critical Role of In Vitro Metabolic Stability Assays
Before committing to costly and time-consuming in vivo studies, in vitro assays using liver sub-cellular fractions, such as microsomes, offer a rapid and cost-effective means to predict a compound's metabolic clearance.[1][2] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][3] These enzymes are responsible for the Phase I metabolism of a vast majority of small molecule drugs.[1][4][5][6] By incubating a test compound with liver microsomes and an essential cofactor like NADPH, we can simulate the primary metabolic processes that occur in the liver.[1][7][8]
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint), which is the measure of the liver's ability to metabolize a drug in the absence of blood flow limitations.[9][10][11] These parameters allow for the rank-ordering of compounds based on their metabolic lability and provide a basis for predicting in vivo pharmacokinetic behavior.[8][9]
Understanding the Piperidine Scaffold
The piperidine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[12][13] Its versatility allows for diverse substitution patterns to optimize potency and selectivity. However, the piperidine moiety itself can be susceptible to metabolic modification, primarily through N-dealkylation and oxidation at carbons alpha to the nitrogen atom.[14][15] The metabolic stability of piperidine-containing drugs is therefore highly dependent on the nature and position of its substituents.[13]
Experimental Design: Assessing Metabolic Stability
To provide a robust comparison, we will outline a standardized protocol for determining the metabolic stability of our hypothetical this compound derivatives in human liver microsomes.
Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.
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A Comparative Guide to the Pharmacokinetic Properties of Compounds Containing 1-(3,5-Dibromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, enhancing the drug-like characteristics of molecules.[1][4] The introduction of a piperidine moiety can improve metabolic stability, facilitate transport across biological membranes, and modulate the absorption, distribution, metabolism, and excretion (ADME) profile, often leading to reduced toxicity.[1][4] This guide provides a comparative analysis of the pharmacokinetic properties of compounds featuring a 1-(3,5-Dibromophenyl)piperidine scaffold, offering insights into experimental design and data interpretation for researchers in drug discovery.
While specific, direct comparative pharmacokinetic data for a series of this compound compounds are not extensively available in the public domain, this guide will establish a framework for such an evaluation. We will draw upon the well-established principles of pharmacokinetics for piperidine- and phenylpiperidine-containing molecules to project the likely ADME profile of this chemical class and compare it to relevant alternatives.[5][6][7]
The Influence of the this compound Scaffold on Pharmacokinetics
The pharmacokinetic behavior of a compound is intricately linked to its chemical structure. The this compound moiety is anticipated to influence ADME properties in several key ways:
-
Lipophilicity : The presence of two bromine atoms on the phenyl ring is expected to significantly increase the lipophilicity (logP) of the molecule. This can enhance membrane permeability and potentially facilitate crossing of the blood-brain barrier.[6][8]
-
Metabolic Stability : The piperidine ring itself is relatively stable metabolically.[1] However, the points of substitution can be susceptible to enzymatic attack.[1][8] The dibromo substitution pattern on the phenyl ring may influence the primary sites of metabolism, potentially sterically hindering oxidation of the aromatic ring. Common metabolic pathways for piperidine-containing compounds include N-dealkylation and hydroxylation.[6]
-
Plasma Protein Binding : Increased lipophilicity often correlates with higher plasma protein binding. This can affect the free fraction of the drug available to exert its pharmacological effect and be cleared from the body.[6]
A Hypothetical Comparative Analysis
To illustrate a practical comparison, let us consider a hypothetical compound, Compound A , which contains the this compound scaffold. We will compare its projected pharmacokinetic profile against two alternatives:
-
Compound B : A direct structural analog of Compound A, but lacking the bromine substituents on the phenyl ring (1-Phenylpiperidine derivative).
-
Compound C : A known phenylpiperidine drug, such as a fentanyl analog, which serves as a benchmark.[5][9][10]
The following table outlines the anticipated differences in their pharmacokinetic parameters.
| Pharmacokinetic Parameter | Compound A (this compound derivative) | Compound B (1-Phenylpiperidine derivative) | Compound C (Fentanyl Analog) | Rationale for Predicted Differences |
| Absorption | ||||
| Bioavailability (Oral, %) | Moderate to High | Moderate | Variable (often low for oral) | The increased lipophilicity of Compound A may enhance absorption. Fentanyl and its analogs often have significant first-pass metabolism.[9] |
| Cmax (ng/mL) | Moderate | Lower | Variable | Dependent on absorption rate and dose. |
| Tmax (h) | 1-2 | 1-2 | Rapid (IV) | Time to reach maximum concentration. |
| Distribution | ||||
| Volume of Distribution (Vd) (L/kg) | High | Moderate | High | High lipophilicity of Compounds A and C would lead to extensive tissue distribution. |
| Plasma Protein Binding (%) | High | Moderate | High | Lipophilic compounds tend to have high plasma protein binding.[6] |
| Blood-Brain Barrier Penetration | High | Moderate | High | Enhanced lipophilicity of Compound A suggests good CNS penetration.[11] |
| Metabolism | ||||
| Primary Metabolic Pathway | CYP-mediated oxidation, potentially at the piperidine ring | CYP-mediated oxidation of the phenyl and piperidine rings | N-dealkylation and hydroxylation via CYP3A4[7] | The dibromo substitution in Compound A may direct metabolism away from the phenyl ring. |
| Metabolic Stability (in vitro half-life, min) | Moderate to High | Moderate | Low to Moderate | The piperidine scaffold is generally stable, but fentanyl analogs are rapidly metabolized.[1] |
| Excretion | ||||
| Clearance (CL) (mL/min/kg) | Low to Moderate | Moderate | High | Clearance is influenced by the rate of metabolism. |
| Half-life (t1/2) (h) | Moderate to Long | Moderate | Short | A slower clearance for Compound A would result in a longer half-life. Fentanyl has a short duration of action.[10] |
Experimental Protocols for Pharmacokinetic Profiling
To generate the data for the comparative table above, a series of in vitro and in vivo experiments are essential.
In Vitro ADME Assays
These initial screens provide crucial early insights into the drug-like properties of the compounds.[12][13]
1. Metabolic Stability Assay
-
Objective : To assess the susceptibility of the compounds to metabolism by liver enzymes.
-
Methodology :
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (from human, rat, or mouse) and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
2. Caco-2 Permeability Assay
-
Objective : To predict intestinal absorption and identify potential P-glycoprotein (P-gp) efflux.[8]
-
Methodology :
-
Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points.
-
To assess efflux, add the compound to the basolateral side and collect from the apical side.
-
Quantify the compound concentration in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.[8] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.
-
3. Plasma Protein Binding Assay
-
Objective : To determine the extent to which a compound binds to plasma proteins.
-
Methodology :
-
Use rapid equilibrium dialysis (RED) or ultracentrifugation.
-
For RED, add the test compound to plasma in one chamber of the RED device, separated by a semi-permeable membrane from a buffer-containing chamber.
-
Incubate until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
Experimental Workflow for In Vitro ADME Profiling
Caption: Workflow for in vitro ADME screening of novel compounds.
In Vivo Pharmacokinetic Studies
These studies are conducted in animal models (typically rodents) to understand the ADME profile of a compound in a whole organism.[6][14]
1. Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats
-
Objective : To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
Methodology :
-
Animal Model : Male Sprague-Dawley rats are commonly used.
-
Dosing :
-
IV Group : Administer the compound intravenously (e.g., via the tail vein) at a low dose (e.g., 1-2 mg/kg).
-
PO Group : Administer the compound orally via gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling : Collect blood samples from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation : Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Use software like WinNonlin to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Data Flow for In Vivo Pharmacokinetic Analysis
Caption: Process flow for an in vivo pharmacokinetic study.
Conclusion
The this compound scaffold presents an interesting chemical space for drug discovery. Based on established structure-ADME relationships, compounds containing this moiety are predicted to be highly lipophilic, exhibiting good membrane permeability and potentially a longer half-life compared to their non-halogenated counterparts. However, these predictions must be validated through rigorous experimental evaluation. The protocols and comparative framework outlined in this guide provide a robust starting point for researchers to characterize the pharmacokinetic properties of novel this compound derivatives and to rationally design molecules with optimized drug-like properties.
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A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 1-(3,5-Dibromophenyl)piperidine
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of 1-(3,5-Dibromophenyl)piperidine and its alternatives in common synthetic applications, with a focus on providing actionable data and protocols to ensure reliable outcomes in your laboratory.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a versatile synthetic building block, particularly valuable in medicinal chemistry. Its structure, featuring a piperidine ring attached to a dibrominated phenyl group, offers several strategic advantages. The two bromine atoms provide reactive handles for sequential and selective functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. The piperidine moiety is a common motif in pharmaceuticals, often contributing to desirable pharmacokinetic properties.[1]
This guide will focus on two of the most powerful and widely used transformations for this class of compound: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will explore the performance of this compound in these reactions, compare it with a relevant alternative, and provide detailed, reproducible experimental protocols.
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a synthetic building block's utility lies in its performance under common reaction conditions. Here, we compare the expected performance of this compound with 1,3-Dibromobenzene in a representative Buchwald-Hartwig amination reaction. This comparison highlights the influence of the piperidine substituent on the reactivity of the aryl halide.
Table 1: Performance Comparison in Buchwald-Hartwig Mono-amination with a Primary Amine
| Feature | This compound | 1,3-Dibromobenzene (Alternative) |
| Substrate | This compound | 1,3-Dibromobenzene |
| Amine | Benzophenone Imine | Benzophenone Imine |
| Catalyst System | Pd(dba)₂ / Xantphos | Pd(dba)₂ / Xantphos |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Isopropyl Acetate (iPrOAc) | Isopropyl Acetate (iPrOAc) |
| Temperature | 80 °C | 80 °C |
| Typical Yield | Good to Excellent | Excellent (often >90%)[2] |
| Key Considerations | The electron-donating nature of the piperidine nitrogen may slightly decrease the electrophilicity of the C-Br bonds compared to unsubstituted dibromobenzene. However, this is generally not a significant impediment with modern catalyst systems. The bulky nature of the piperidine group is well-tolerated. | Highly reactive substrate for mono-amination. The second bromine atom can undergo a subsequent coupling at higher temperatures or with longer reaction times. |
Experimental Protocols for Reproducible Results
The following protocols are designed to be self-validating systems, providing a clear and logical workflow for achieving reproducible results.
Buchwald-Hartwig Mono-amination of this compound
This protocol describes the selective mono-amination of this compound with benzophenone imine, a common ammonia equivalent.[3]
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig mono-amination.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Base: Add K₃PO₄ (2.0 mmol, 2.0 equiv) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Under a positive flow of argon, add anhydrous isopropyl acetate (iPrOAc, 5 mL) followed by benzophenone imine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the Schlenk tube and immerse the reaction vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired mono-aminated product.
Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds.[4]
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL total) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Application in Drug Discovery: Synthesis of P2Y14R Antagonists
Substituted phenylpiperidines are key structural motifs in antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory responses.[5][6] The dibromo functionality of this compound allows for the sequential introduction of different aryl or heteroaryl groups via Suzuki coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[7][8]
Signaling Pathway Diagram
Caption: Simplified P2Y14R signaling and antagonist action.
The ability to reliably synthesize a diverse range of these antagonists is crucial for the development of new therapeutics for inflammatory diseases. The reproducibility of the Suzuki and Buchwald-Hartwig reactions with building blocks like this compound is therefore of paramount importance.
Conclusion: Ensuring Experimental Reproducibility
The successful and reproducible synthesis of complex molecules relies on well-characterized starting materials and robust, detailed experimental protocols. This guide has provided a framework for the use of this compound in two key cross-coupling reactions, offering a comparison with a common alternative and detailed procedural workflows. By understanding the factors that influence these reactions and adhering to meticulous experimental technique, researchers can enhance the reliability and reproducibility of their synthetic efforts, ultimately accelerating the pace of drug discovery and development.
References
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PMC. Retrieved January 10, 2026, from [Link]
-
Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2015, August 19). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Bridged piperidine analogues of PPTN as P2Y14R antagonists for treating neutrophilic and eosinophilic severe asthma. (n.d.). American Chemical Society. Retrieved January 10, 2026, from [Link]
-
New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. (2018, October 15). PubMed. Retrieved January 10, 2026, from [Link]
-
Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. (2018, June 14). PubMed. Retrieved January 10, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 10, 2026, from [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
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First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. (2013, April 3). SpringerLink. Retrieved January 10, 2026, from [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PMC. Retrieved January 10, 2026, from [Link]
-
1-(3-Bromophenyl)piperidine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024, October 21). PubMed. Retrieved January 10, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Remote Functionalization: Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine through the Use of a Bidentate Directing Group. (2016, June 13). SciSpace. Retrieved January 10, 2026, from [Link]
-
The first asymmetric Suzuki cross-coupling reaction. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved January 10, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 10, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. (2022, February 15). Imperial College London. Retrieved January 10, 2026, from [Link]
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An Independent Researcher's Guide to Verifying the Biological Activity of 1-(3,5-Dibromophenyl)piperidine Derivatives as Sigma-1 Receptor Ligands
This guide provides a comprehensive framework for researchers to independently verify the biological activity of the 1-(3,5-dibromophenyl)piperidine chemical series. The core focus of this series is its interaction with the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a wide range of cellular functions and disease states.[1][2] The principles and protocols outlined herein are designed to ensure robust, reproducible, and trustworthy data, empowering researchers to confidently assess the potency, selectivity, and functional effects of these compounds.
The validation of chemical probes is a critical step in biomedical research.[3][4] High-quality, well-characterized probes are essential tools for dissecting complex biological processes and for the initial stages of drug discovery.[5][6] This guide emphasizes a "self-validating" approach, where experimental design and data interpretation are intrinsically linked to confirm on-target activity.
Part 1: Understanding the Target and Mechanism of Action
The this compound scaffold is a privileged structure in medicinal chemistry, known to produce potent ligands for various receptors.[7][8] Recent research has identified derivatives of this series as high-affinity ligands for the Sigma-1 receptor (S1R).[1] S1R is an intracellular protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it acts as a chaperone, modulating calcium signaling, ion channel function, and cellular stress responses.
Key Putative Mechanism: this compound derivatives are hypothesized to bind to the S1R, acting as either agonists or antagonists. This binding event can influence the receptor's interaction with client proteins, thereby modulating downstream signaling pathways involved in cellular survival, neuroprotection, and nociception.[9]
Caption: Putative signaling pathway of the Sigma-1 Receptor (S1R).
Part 2: Experimental Blueprint for Independent Verification
An independent verification workflow is crucial for validating the utility of a chemical probe.[3][5] The following experimental plan is designed to systematically confirm the affinity, selectivity, and functional activity of the this compound series at the S1R.
Caption: High-level workflow for independent compound verification.
To ensure the validity of your results, it is essential to include well-characterized reference compounds.
-
Test Compound: this compound derivative of interest.
-
S1R Agonist Control: PRE-084 is a widely used and selective S1R agonist.
-
S1R Antagonist Control: BD-1063 is a standard selective S1R antagonist.
-
Negative Control: A structurally similar but biologically inactive analog of the test compound, if available.[3][10] This is the gold standard for attributing a phenotype to the inhibition of the desired target.
This assay quantitatively determines the affinity (Ki) of the test compound for the S1R.
Objective: To measure the binding affinity of the this compound derivative to the S1R by its ability to displace a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing high levels of S1R (e.g., HEK293 cells overexpressing human S1R).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a high-affinity S1R radioligand, such as -pentazocine.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound (and controls).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).
-
Termination & Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
This assay determines whether the compound acts as an antagonist by measuring its ability to reverse the effects of a known S1R agonist.[9]
Objective: To assess the in vivo S1R antagonistic activity of the test compound by its ability to block the antiallodynic effect of an S1R agonist in a neuropathic pain model.
Methodology:
-
Animal Model: Use a validated model of neuropathic pain, such as the chronic constriction injury (CCI) model in rats or mice.
-
Behavioral Testing: Measure the mechanical withdrawal threshold using von Frey filaments. A decrease in the threshold indicates allodynia (pain from a non-painful stimulus).
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses.
-
Agonist Challenge: After a suitable pre-treatment time, administer the S1R agonist PRE-084.
-
Post-treatment Measurement: Re-measure the mechanical withdrawal threshold at various time points after agonist administration.
-
Data Analysis: An effective antagonist will reverse the antiallodynic effect induced by the S1R agonist, bringing the withdrawal threshold back towards baseline. Compare the effect of the test compound to the standard antagonist BD-1063.
Part 3: Data Analysis & Comparative Assessment
Summarize the quantitative data in a clear, tabular format to facilitate direct comparison between the test compound and the established controls.
| Compound | S1R Binding Affinity (Ki, nM) | S2R Binding Affinity (Ki, nM) | S1R/S2R Selectivity | Functional Activity (in vivo) |
| Test Compound (Example) | 3.2 | 150 | ~47-fold | Antagonist |
| PRE-084 (Agonist) | 2.2 | >10,000 | >4500-fold | Agonist |
| BD-1063 (Antagonist) | 4.8 | 310 | ~65-fold | Antagonist |
Data presented are illustrative and should be replaced with experimentally derived values.
Interpreting the Results:
-
Potency: A low Ki value indicates high binding affinity. For a chemical probe, a Ki < 100 nM is generally considered potent.[5]
-
Selectivity: The compound should exhibit significantly higher affinity for S1R compared to other receptors, particularly the closely related Sigma-2 receptor (S2R). A selectivity of >30-fold is a common benchmark.[6]
-
Functional Activity: The in vivo or cellular functional assay will characterize the compound as an agonist (mimics the effect of the endogenous ligand) or an antagonist (blocks the effect of an agonist).[9]
Conclusion & Recommendations
This guide provides a robust framework for the independent verification of this compound derivatives as Sigma-1 receptor ligands. By systematically assessing affinity, selectivity, and functional activity in comparison to well-established standards, researchers can generate high-quality, reliable data. This rigorous validation is paramount to ensuring that any observed biological effects are truly due to the modulation of the Sigma-1 receptor, thereby advancing our understanding of its role in health and disease and supporting the development of novel therapeutics.
References
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Frye, S.V. (2010). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]
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Arrowsmith, C.H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]
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Blagg, J., & Workman, P. (2017). The era of high-quality chemical probes. Nature Chemical Biology. Available at: [Link]
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Kozikowski, A.P., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds. Journal of Medicinal Chemistry. Available at: [Link]
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EUbOPEN. Chemical probes. Available at: [Link]
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PubChem. (2024). 1-(3-Bromophenyl)piperidine. Available at: [Link]
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PubChem. (2024). (R)-2-(3,5-Dibromophenyl)piperidine. Available at: [Link]
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Various Authors. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Available at: [Link]
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Vorobyova, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Rossi, D., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
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Azzarito, G.I., et al. (2021). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Available at: [Link]
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Reith, M.E.A., et al. (2013). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Berardi, F., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Colapret, J.A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Available at: [Link]
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Pietrzak, M., & Piotrowski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3,5-Dibromophenyl)piperidine
Executive Summary: Proactive Management of a Complex Reagent
1-(3,5-Dibromophenyl)piperidine is a substituted aromatic amine utilized in specialized research and development contexts. Its molecular structure, featuring a piperidine ring and a dibrominated phenyl group, presents a unique combination of chemical properties that demand a rigorous and scientifically-grounded disposal protocol. This guide provides the essential, immediate safety and logistical framework for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination by treating this compound as a regulated hazardous waste stream from the point of generation. The core principle of this guide is proactive waste management: understanding the chemical's hazard profile to implement a disposal plan that is both safe and logical.
Hazard Profile: A Synthesis of Structural Alerts
-
Piperidine Moiety: Piperidine and its simple derivatives are well-characterized as being flammable, corrosive, and acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] They are capable of causing severe skin burns and serious eye damage.[2]
-
Dibrominated Phenyl Group: Halogenated aromatic compounds are a class of chemicals that necessitate stringent safety protocols.[3] They are often persistent in the environment and are regulated as hazardous waste to prevent contamination.[3][4][5] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), defining them as substances containing a carbon-halogen bond.[4][6]
Based on these structural alerts, this compound must be handled as a substance with a high potential for toxicity, corrosivity, and environmental hazard. The toxicological properties have not been fully investigated, and therefore, a conservative approach is mandatory.[7]
Table 1: Anticipated Hazard Profile and Disposal Classification
| Parameter | Anticipated Assessment & Rationale | Disposal Classification |
| Physical State | Solid (based on similar compounds) | Solid Hazardous Waste |
| Acute Toxicity | Harmful/Toxic. Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, based on piperidine derivatives.[7] | RCRA Hazardous Waste |
| Corrosivity | Corrosive. Potential to cause severe skin and eye damage, a known hazard of the piperidine functional group.[1][2] | RCRA Hazardous Waste |
| Flammability | Low to Moderate. While piperidine is highly flammable, the dibrominated phenyl group increases molecular weight, likely raising the flashpoint. Still, it should be kept from ignition sources. | Handle as Flammable Solid |
| Environmental Hazard | High. Brominated aromatic compounds can be persistent and harmful to aquatic life. Must not be released into the environment.[7] | Halogenated Organic Waste |
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The causality is clear: the anticipated corrosive and toxic nature of the compound requires a multi-layered barrier to protect personnel during all handling and disposal-preparation stages.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against potential splashes.[1]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile rubber is a common choice, but one should always inspect gloves before use and select them based on chemical compatibility and the specific operational conditions.[1][7]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn to protect against skin contact.[1]
-
Respiratory Protection: All handling, including aliquoting and preparing waste, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][8]
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is a critical workflow designed to prevent chemical reactions, ensure regulatory compliance, and protect the environment. Each step logically builds upon the last, creating a system that validates safety at every stage.
Step 1: Immediate Segregation at the Point of Generation
Causality: The foundational principle of chemical waste management is segregation. Halogenated organic compounds are subject to specific disposal regulations and treatment methods, such as high-temperature incineration with scrubbers, which differ significantly from non-halogenated streams.[3][9] Mixing halogenated and non-halogenated waste can create a more complex and expensive disposal challenge and violates regulatory standards.[3][9]
Procedure:
-
Designate a specific waste container exclusively for "Halogenated Organic Solid Waste."
-
At no point should this compound or materials contaminated with it be mixed with non-halogenated solvents or other waste streams.[3]
Step 2: Waste Container Selection and Labeling
Causality: The waste container serves as the primary containment vessel. Its material must be compatible with the chemical to prevent degradation, and its label must clearly communicate the contents and associated hazards to prevent accidental misuse or improper handling.
Procedure:
-
Select a container made of a chemically resistant material (e.g., high-density polyethylene - HDPE) with a tightly sealing lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[3][9]
-
Clearly write the full, unambiguous chemical name: "this compound." Avoid abbreviations or formulas.
-
List all components of the waste, including any solvents used for decontamination rinses.
-
Add appropriate hazard pictograms (e.g., Corrosion, Acute Toxicity, Environmental Hazard).
Step 3: Waste Collection and Decontamination
Causality: Comprehensive collection ensures that all contaminated materials are captured and directed into the correct waste stream, preventing inadvertent environmental release.
Procedure:
-
Carefully transfer solid this compound waste into the designated halogenated waste container.
-
Decontaminate any glassware or equipment that has come into contact with the compound by rinsing with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[3]
-
Crucially, this rinsate is now also hazardous waste. Collect the rinsate in a separate, properly labeled "Halogenated Organic Liquid Waste" container.
-
Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) must be placed in the solid hazardous waste container.
Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)
Causality: Proper temporary storage is a regulatory requirement that minimizes the risk of spills, reactions, and exposure within the laboratory.
Procedure:
-
Keep the hazardous waste container tightly closed except when adding waste.[8][9]
-
Store the container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a well-ventilated area, away from heat or ignition sources.
-
Ensure the container is stored within secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[9]
-
Do not store with incompatible materials, particularly strong oxidizing agents.[7]
Step 5: Final Disposal via Institutional EHS
Causality: Final disposal of hazardous waste is a highly regulated process that can only be legally and safely performed by licensed professionals. The laboratory's responsibility is to prepare and transfer the waste to the designated institutional authority.
Procedure:
-
Once the waste container is full or when the experiment is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[3]
-
Follow all institutional procedures for waste manifest documentation and transfer.
-
Never dispose of this compound down the drain or in the regular trash.[8][10] This is a direct violation of environmental regulations and poses a significant risk.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe segregation and disposal.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.0.
-
Containment: For a small solid spill, carefully sweep it up and place it into the hazardous waste container. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite).[7][8] Do not use combustible materials like paper towels.
-
Collection: Scoop the absorbent material into the designated "Halogenated Solid Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office, as required by local policy.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-(3-Bromophenyl)piperidine.
- Fisher Scientific. (2023, October 11). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Safety Data Sheet. (n.d.). Piperidine.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)piperidine-4-carboxylic acid.
- Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
